Selenocystine
Beschreibung
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4Se2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULROCUWKLNBSN-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044310 | |
| Record name | 3,3'-Diselenobis[L-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29621-88-3 | |
| Record name | L-Selenocystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29621-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenocystine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029621883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diselenobis[L-alanine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001044310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENOCYSTINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261B157KR8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Biochemical Properties of Selenocystine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocystine, the oxidized dimeric form of the 21st proteinogenic amino acid selenocysteine (B57510), is a naturally occurring organoselenium compound. It plays a crucial role in various biological processes and has garnered significant interest in the scientific community, particularly in the fields of cancer research and drug development. This technical guide provides a comprehensive overview of the fundamental biochemical properties of L-selenocystine, with a focus on its chemical characteristics, redox activity, and its impact on cellular signaling pathways. The information is presented to be a valuable resource for researchers and professionals engaged in the study and application of this unique selenoamino acid.
Physicochemical Properties
The basic physicochemical properties of L-selenocystine are summarized in the table below, providing a quick reference for its key quantitative data.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₂N₂O₄Se₂ | [1][2][3] |
| Molecular Weight | 334.11 g/mol | [1][2][3] |
| Appearance | White solid | [1] |
| Melting Point | 222 °C (decomposes) | [1] |
| Solubility | Soluble in water.[4] H₂O: 5.88 mg/mL (17.60 mM; with ultrasonic and warming, and pH adjusted to 1 with HCl and heated to 60°C).[5] In DMSO: 3.34 mg/mL (10 mM), with sonication recommended.[6] | [4][5][6] |
| pKa (of Selenocysteine) | The selenol group of the constituent amino acid, selenocysteine, has a pKa of approximately 5.2-5.43, which is significantly lower than the thiol group of cysteine (pKa > 8).[7][8][9] This means that at physiological pH, the selenol group is predominantly in its ionized, highly reactive selenolate form.[7][10] The pKa values for the carboxyl and amino groups of selenocysteine are approximately 2.01 and 9.96, respectively.[11] | [7][8][9][10][11] |
| Redox Potential | The standard redox potential of the selenocysteine/selenocystine couple is pH-dependent. Species-specific, pH-independent standard redox potentials for the selenolate-diselenide transition of selenocysteine have been determined.[6][12][13] For instance, one study reported a value of -0.212 V for selenocysteine.[11] Another study mentioned a redox potential of -381 mV for this compound.[14] | [6][11][12][13][14] |
Experimental Protocols
Detailed methodologies for key experiments involving L-selenocystine are provided below. These protocols are based on established procedures cited in the literature and are intended to serve as a practical guide for researchers.
Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the cytotoxic effects of L-selenocystine on cancer cell lines, such as HepG2 human hepatoma cells.[5]
Materials:
-
L-selenocystine
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin and Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[5]
-
Treatment: Prepare various concentrations of L-selenocystine in DMEM. After 24 hours, replace the medium with the L-selenocystine solutions and incubate for another 24 hours.[5]
-
MTT Addition: Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours.[5]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control (untreated cells).
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the detection of intracellular ROS production in cells treated with L-selenocystine using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[4][5]
Materials:
-
L-selenocystine
-
HepG2 cells
-
DMEM
-
DCFH-DA stock solution (10 mM in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat HepG2 cells with L-selenocystine as described in the cytotoxicity assay protocol.
-
DCFH-DA Loading: After treatment, wash the cells with DMEM. Prepare a 10 µM working solution of DCFH-DA in pre-warmed DMEM.[4] Add the DCFH-DA working solution to each well and incubate for 20-30 minutes at 37°C.[4][5]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with DMEM to remove any extracellular probe.[5]
-
Fluorescence Measurement: Add PBS to the wells.[4] Observe and quantify the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[4]
Synthesis and Purification of L-Selenocystine
This section outlines a general procedure for the chemical synthesis of L-selenocystine, often starting from L-serine, and its subsequent purification.
Synthesis from L-Serine Hydrochloride: A common synthetic route involves the chlorination of L-serine hydrochloride to yield 3-chloro-L-alanine hydrochloride, followed by a seleno-reaction under alkaline conditions to form L-selenocystine.[1]
Purification by Recrystallization: Recrystallization is a standard method to purify the synthesized L-selenocystine.[15][16][17][18][19]
-
Dissolution: Dissolve the crude L-selenocystine in a minimal amount of a suitable hot solvent (e.g., water).
-
Cooling: Allow the solution to cool slowly and undisturbed to facilitate crystal formation.
-
Filtration: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove impurities.
-
Drying: Dry the purified crystals.
Analytical Determination by HPLC-ICP-MS
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a highly sensitive method for the speciation and quantification of selenium compounds, including this compound.[14][20][21][22][23]
General Procedure:
-
Sample Preparation: For biological samples, an enzymatic hydrolysis step (e.g., using protease) is often required to release the selenoamino acids from the protein matrix.[20][22]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column with an ion-pairing agent) to separate the different selenium species.[20]
-
ICP-MS Detection: The eluent from the HPLC is introduced into the ICP-MS, where the selenium is atomized and ionized. The mass spectrometer then detects and quantifies the selenium isotopes, allowing for the specific determination of this compound.[20][22]
Signaling Pathways and Biological Activity
L-selenocystine exhibits significant biological activity, primarily through the induction of oxidative stress and modulation of key cellular signaling pathways.
Induction of Apoptosis via ROS-Mediated Pathways
L-selenocystine has been shown to induce apoptosis in various cancer cell lines, including HepG2.[5][7][24][25][26][27] This process is largely mediated by the overproduction of intracellular Reactive Oxygen Species (ROS).[5][24][25][27] The increased ROS levels lead to mitochondrial dysfunction, activation of the Bax signaling pathway, and ultimately, the activation of caspases (such as caspase-3 and caspase-9) and cleavage of PARP, culminating in programmed cell death.[5][7][24][26][27]
Inhibition of the Nrf2 Signaling Pathway
In certain cancer cells, particularly those exhibiting "Nrf2 addiction," L-selenocystine can inhibit the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2][3][28] Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. L-selenocystine disrupts the p62-Keap1-Nrf2 axis, leading to the degradation of Nrf2.[28] This, in turn, downregulates Nrf2-target genes like GPX4 and xCT, which are crucial for antioxidant defense.[28][29] The inhibition of the Nrf2 pathway contributes to the selective cytotoxicity of L-selenocystine in Nrf2-addicted cancer cells.[2][3][28]
Experimental Workflow for Evaluating L-Selenocystine's Biological Activity
The following diagram illustrates a typical experimental workflow for investigating the biochemical effects of L-selenocystine on a cancer cell line.
Conclusion
L-selenocystine is a selenoamino acid with distinct biochemical properties that make it a compound of significant interest for biomedical research. Its pro-oxidant activity and its ability to modulate critical cellular signaling pathways, such as apoptosis and the Nrf2 pathway, underscore its potential as a therapeutic agent, particularly in the context of cancer. This technical guide has provided a detailed overview of the core biochemical characteristics of L-selenocystine, along with practical experimental protocols and visualizations of its mechanisms of action. It is hoped that this compilation of data and methodologies will serve as a valuable resource for scientists and researchers dedicated to advancing our understanding and application of this fascinating molecule.
References
- 1. CN105294528A - Preparation method for L-selenocysteine - Google Patents [patents.google.com]
- 2. Blockage of Nrf2 and autophagy by L-selenocystine induces selective death in Nrf2-addicted colorectal cancer cells through p62-Keap-1-Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Selenocystine induce HepG2 cells apoptosis through ROS-mediated signaling pathways [techscience.com]
- 6. mdpi.com [mdpi.com]
- 7. BIOCELL | L-Selenocystine induce HepG2 cells apoptosis through ROS-mediated signaling pathways [techscience.com]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. 77Se Chemical Shift Tensor of L-selenocystine: Experimental NMR Measurements and Quantum Chemical Investigations of Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Species-Specific, pH-Independent, Standard Redox Potential of Selenocysteine and Selenocysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Properties of Selenolate-Diselenide Redox Equilibria in View of Their Thiolate-Disulfide Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. mt.com [mt.com]
- 17. LabXchange [labxchange.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 24. researchgate.net [researchgate.net]
- 25. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. L-Selenocysteine induced HepG-2 cells apoptosis through reactive oxygen species-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. sergey.science [sergey.science]
- 29. dovepress.com [dovepress.com]
L-Selenocystine: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Selenocystine, the oxidized dimeric form of the 21st proteinogenic amino acid L-selenocysteine, plays a crucial role in selenium metabolism and cellular redox homeostasis. While not directly incorporated into proteins, it serves as a stable, transportable, and readily reducible precursor to the highly reactive L-selenocysteine. This technical guide provides an in-depth overview of the discovery, natural occurrence, and biological significance of L-Selenocystine, with a focus on quantitative data, experimental methodologies, and its role in cellular signaling pathways.
Discovery and Physicochemical Properties
The discovery of L-selenocystine is intrinsically linked to the identification of its monomer, L-selenocysteine, by biochemist Thressa Stadtman in 1974.[1] L-selenocysteine was identified as the selenium-containing moiety in glycine (B1666218) reductase from Clostridium sticklandii. Due to the high reactivity and susceptibility of L-selenocysteine's selenol group to oxidation, it is often found in its more stable, oxidized diselenide form, L-selenocystine, outside of the cellular environment.[1]
L-Selenocystine is a white, crystalline solid with the chemical formula (C₃H₆NO₂Se)₂.[2] The selenium-selenium bond length in L-selenocystine is approximately 2.32 Å.[2]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O₄Se₂ | --INVALID-LINK-- |
| Molecular Weight | 334.09 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | |
| Se-Se Bond Length | ~2.32 Å |
Natural Occurrence of L-Selenocystine
L-Selenocystine is found in a variety of organisms that accumulate selenium, often as a product of the detoxification of inorganic selenium species. Its concentration can vary significantly depending on the species, geographical location, and selenium content of the soil or growth medium.
In Plants
Certain plants, known as selenium hyperaccumulators, can store high levels of selenium, often in the form of selenoamino acids. While Se-methylselenocysteine and selenomethionine (B1662878) can be predominant in some species, L-selenocystine has also been identified.[3][4]
| Plant Source | L-Selenocystine Concentration (µg/g dry weight) | Other Selenoamino Acids Detected | Reference |
| Cardamine hupingshanesis (leaves) | Up to 432 | Se-methylselenocysteine, Selenomethionine, Se(IV) | [4][5] |
| Cardamine hupingshanesis (stems) | Up to 132 | Se-methylselenocysteine, Selenomethionine, Se(IV) | [4][5] |
| Cardamine hupingshanesis (roots) | Up to 56 | Se-methylselenocysteine, Selenomethionine, Se(IV) | [4][5] |
| Selenium-Enriched Broccoli | Not typically the major form | Se-methylselenocysteine is often dominant | [3][6][7] |
| Selenium-Enriched Garlic | Not typically the major form | Se-methylselenocysteine is often dominant | [6][8][9] |
In Animals and Humans
In animals and humans, selenium is primarily found as selenocysteine (B57510) within selenoproteins. L-selenocystine can be present in tissues and biological fluids as a result of the breakdown of these proteins or from dietary intake. It is considered a storage and transport form of selenium.[1]
| Biological Matrix | L-Selenocystine Concentration | Notes | Reference |
| Human Blood | 0.074 (0.074-0.090) µM | Detected and quantified in normal adults. | [10] |
In Microorganisms
Certain microorganisms, particularly yeast, can be enriched with selenium to produce selenoamino acids, including L-selenocystine, for use in nutritional supplements.[11][12]
| Microorganism | Growth Conditions | L-Selenocystine Production | Reference |
| Saccharomyces cerevisiae (Bakery Yeast) | Grown in selenium-enriched media (e.g., 30 µg/mL selenium salt) | Can convert inorganic selenium into organic forms, including L-selenocystine. | [11][12] |
| Chlorella vulgaris | Cultured with up to 75 mg/L selenium | Accumulates organic selenium, with the potential for L-selenocystine formation. | [13] |
In Foods
Brazil nuts are one of the richest natural dietary sources of selenium, with the majority being in the form of selenomethionine, although L-selenocystine is also present.[14][15][16][17][18]
| Food Source | Selenium Concentration (µg/g fresh weight) | Predominant Selenium Form | Reference |
| Brazil Nuts (Acre-Rondonia, Brazil) | 3.06 ± 4.01 | Selenomethionine | [16] |
| Brazil Nuts (Manaus-Belem, Brazil) | 36.0 ± 50.0 | Selenomethionine | [16] |
Experimental Protocols
General Protocol for the Isolation and Purification of L-Selenocystine from Selenium-Enriched Yeast
This protocol provides a general workflow for the isolation of L-selenocystine from selenium-enriched yeast, adapted from methodologies described in the literature.[11][12][19][20]
Characterization of L-Selenocystine
The identity and purity of isolated L-selenocystine can be confirmed using a combination of spectroscopic and spectrometric techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 77Se NMR can provide detailed structural information. The 77Se NMR chemical shift is particularly sensitive to the chemical environment of the selenium atom.[21][22][23]
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the molecular weight and fragmentation pattern of L-selenocystine, confirming its identity. High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition.
Quantification of L-Selenocystine
High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a highly sensitive and specific method for the quantification of selenium species, including L-selenocystine, in complex biological matrices.[8]
Biological Significance and Signaling Pathways
While L-selenocysteine is the biologically active form incorporated into selenoproteins, L-selenocystine plays a significant role as a stable precursor and is involved in redox signaling, particularly in the context of cancer therapy.
Role in Cancer Cell Apoptosis
L-Selenocystine has been shown to induce apoptosis in various cancer cell lines.[24][25][26] The proposed mechanism involves the intracellular generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic signaling cascades.
This pathway highlights the pro-oxidant effect of L-selenocystine at pharmacological concentrations, leading to cancer cell death.
Redox Signaling
At physiological concentrations, the L-selenocystine/L-selenocysteine redox couple can participate in maintaining cellular redox balance. The reduction of L-selenocystine to L-selenocysteine is catalyzed by enzymes such as thioredoxin reductase, linking selenium metabolism to the thioredoxin system, a key cellular antioxidant pathway.[27][28][29][30]
Conclusion
L-Selenocystine, while often overshadowed by its monomer L-selenocysteine, is a key molecule in selenium biology. Its stability makes it an important transport and storage form of selenium, and its ability to be readily reduced to L-selenocysteine links it to the cellular redox network. The pro-apoptotic effects of L-selenocystine in cancer cells highlight its potential as a therapeutic agent. Further research into the precise mechanisms of its transport, metabolism, and signaling roles will undoubtedly uncover new avenues for its application in nutrition and medicine.
References
- 1. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Seleno-Amino Acids in Vegetables: A Review of Their Forms and Metabolism [frontiersin.org]
- 4. A Novel this compound-Accumulating Plant in Selenium-Mine Drainage Area in Enshi, China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. DSpace [scholarworks.umass.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0004122) [hmdb.ca]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Selenium Accumulation in Unicellular Green Alga Chlorella vulgaris and Its Effects on Antioxidant Enzymes and Content of Photosynthetic Pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selenium Accumulation, Speciation and Localization in Brazil Nuts (Bertholletia excelsa H.B.K.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Selenium content of Brazil nuts from two geographic locations in Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Why Are Brazil Nuts Good for You? [healthline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 77Se Chemical Shift Tensor of L-selenocystine: Experimental NMR Measurements and Quantum Chemical Investigations of Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchwith.stevens.edu [researchwith.stevens.edu]
- 23. NMR characterization of l,l-selenocystine with 92% <sup>77</sup>Se enrichment. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 24. L-Selenocysteine induced HepG-2 cells apoptosis through reactive oxygen species-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. BIOCELL | L-Selenocystine induce HepG2 cells apoptosis through ROS-mediated signaling pathways [techscience.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. "Redox Regulation of Cell Signaling by Selenocysteine in Mammalian Thio" by Qi-An Sun, Yalin Wu et al. [digitalcommons.unl.edu]
Selenocystine's Role in Cellular Redox Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical role of selenocystine (B224153) in maintaining cellular redox homeostasis. This compound, a disulfide analog of the 21st proteinogenic amino acid selenocysteine (B57510), is a key player in the cellular antioxidant defense system. It serves as a precursor for the synthesis of selenocysteine, which is incorporated into essential selenoenzymes such as glutathione (B108866) peroxidases (GPxs) and thioredoxin reductases (TrxRs). These enzymes are pivotal in neutralizing reactive oxygen species (ROS) and regulating various redox-sensitive signaling pathways. This document details the biochemical mechanisms of this compound's action, its interplay with major antioxidant systems, and its influence on signaling cascades like the Nrf2 pathway. Furthermore, it presents quantitative data on its antioxidant capacity and provides detailed protocols for key experimental assays used to elucidate its function, aiming to equip researchers and drug development professionals with the necessary information to advance research in this field.
Introduction: The Significance of Selenium and this compound in Redox Biology
Selenium is an essential micronutrient vital for human health, primarily exerting its biological functions through its incorporation into proteins as the amino acid selenocysteine.[1] Selenocysteine is structurally similar to cysteine but contains a selenium atom in place of sulfur, a substitution that confers unique and potent catalytic properties to the enzymes in which it resides.[2][3] These selenoenzymes are central to maintaining cellular redox balance, protecting against oxidative damage, and regulating a multitude of physiological processes.[2][4]
This compound, the oxidized dimer of selenocysteine, is a naturally occurring and nutritionally available form of selenium.[5] It serves as a crucial intermediate in selenium metabolism, being readily reduced to selenocysteine within the cell.[6] The pivotal role of this compound in cellular redox homeostasis stems from its ability to supply the essential building block for the synthesis of key antioxidant enzymes, namely glutathione peroxidases and thioredoxin reductases.[2][4] These enzymes are at the forefront of the cellular defense against oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[7] Dysregulation of redox homeostasis is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, highlighting the therapeutic potential of modulating selenium-dependent pathways.[7][8]
Biochemical Mechanisms of this compound Action
The antioxidant and redox-modulating functions of this compound are intrinsically linked to its conversion to selenocysteine and the subsequent incorporation of selenocysteine into selenoenzymes.
Reduction of this compound to Selenocysteine
Upon entering the cell, this compound is reduced to two molecules of selenocysteine. This reduction can be facilitated by the glutathione (GSH) and thioredoxin (Trx) systems. The selenol group (-SeH) of selenocysteine is more nucleophilic and has a lower pKa (around 5.2) compared to the thiol group (-SH) of cysteine (pKa ~8.3).[2] This means that at physiological pH, the selenol group is largely deprotonated, making it a more potent nucleophile and a more efficient catalyst in redox reactions.[2]
Selenocysteine Incorporation into Selenoenzymes
Selenocysteine is incorporated into a growing polypeptide chain during translation in a unique process that involves the recoding of a UGA codon, which typically signals termination.[9][10] This process requires a specific selenocysteine insertion sequence (SECIS) element in the 3' untranslated region of the mRNA.[11]
The Catalytic Advantage of Selenocysteine in Antioxidant Enzymes
The presence of selenocysteine in the active sites of enzymes like GPx and TrxR provides a significant catalytic advantage over their cysteine-containing homologs.[2][11] The higher nucleophilicity of the selenol group allows for faster reactions with peroxide substrates and more efficient regeneration of the active enzyme.[2]
-
Glutathione Peroxidases (GPxs): GPxs catalyze the reduction of hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using glutathione as the reducing substrate.[2][12] The catalytic cycle involves the oxidation of the active site selenocysteine to a selenenic acid intermediate, which is then reduced back to the selenol form in a two-step reaction involving glutathione.[2]
-
Thioredoxin Reductases (TrxRs): TrxRs are homodimeric flavoproteins that catalyze the NADPH-dependent reduction of the antioxidant protein thioredoxin.[13][14] Mammalian TrxRs contain a highly conserved C-terminal redox center with a selenocysteine residue that is essential for their catalytic activity.[13][15] The selenocysteine in TrxR acts as a cellular redox sensor and is crucial for redox-regulated cell signaling.[10]
Data Presentation: Quantitative Analysis of this compound's Antioxidant Properties
The following tables summarize quantitative data related to the antioxidant capacity and enzymatic activity influenced by this compound and its derivatives.
Table 1: Comparative Antioxidant Capacity of this compound and Related Compounds
| Compound | Assay Method | Antioxidant Capacity (Relative Units/Value) | Reference |
| L-Selenocystine | Coulometric oxidation with electrogenerated bromine | Lower than L-cystine, higher than L-methionine | [16][17] |
| L-Cystine | Coulometric oxidation with electrogenerated bromine | Highest among tested amino acids | [16][17] |
| L-Methionine | Coulometric oxidation with electrogenerated bromine | Lower than L-selenocystine | [16][17] |
Table 2: Glutathione Peroxidase (GPx)-like Activity of this compound and its Derivatives
| Compound | Substrates | GPx Activity Order | Reference |
| This compound (SeCys) | Thiol and hydroperoxide | SeCys ≅ SeA > MeSeP > SeP | [18] |
| Selenocystamine (SeA) | Thiol and hydroperoxide | SeCys ≅ SeA > MeSeP > SeP | [18] |
| Diselenodipropionic acid (SeP) | Thiol and hydroperoxide | SeCys ≅ SeA > MeSeP > SeP | [18] |
| Methyl ester of diselenodipropionic acid (MeSeP) | Thiol and hydroperoxide | SeCys ≅ SeA > MeSeP > SeP | [18] |
Table 3: Effect of Selenium Concentration on Thioredoxin Reductase (TR) Specific Activity and Selenocysteine Incorporation
| Selenium Concentration in Medium | TR Specific Activity (Relative) | Selenium Content (mol/mol of TR subunit) | Reference |
| 0 nM (No Se) | Increased with Se concentration | 0.32 | [9] |
| 500 nM | Increased with Se concentration | 0.98 | [9] |
| Physiological Conditions (Human Peripheral Mononuclear Cell) | Theoretical efficiency of 87% | Not specified | [9] |
Signaling Pathways Modulated by this compound
This compound, through its influence on the cellular redox state, modulates key signaling pathways involved in stress response and cell fate decisions.
The Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes.
Interestingly, L-selenocystine has been shown to exhibit selective cytotoxicity in cancer cells with persistent Nrf2 activation, a phenomenon termed "Nrf2 addiction".[19][20][21] In these cells, this compound can inhibit the Nrf2 pathway by disrupting the p62-Keap1-Nrf2 axis, leading to reduced expression of Nrf2 target genes, increased ROS, and ultimately cell death.[19][20] In contrast, in non-Nrf2-addicted cells, this compound can activate the Nrf2 pathway, highlighting a context-dependent role.[19][20]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of this compound in cellular redox homeostasis.
Measurement of Cellular Reactive Oxygen Species (ROS)
Principle: This protocol describes the use of fluorescent probes to measure intracellular ROS levels. Dihydroethidium (DHE) is used for the detection of superoxide (B77818) radicals, while 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA) is used for the detection of hydrogen peroxide and other ROS.[22][23]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dihydroethidium (DHE) stock solution (e.g., 5 mM in DMSO)
-
Carboxy-H2DCFDA stock solution (e.g., 10 mM in DMSO)
-
Cells of interest
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treat cells with desired concentrations of this compound or control vehicle for the appropriate duration.
-
For Superoxide Detection: a. Prepare a working solution of DHE (e.g., 10 µM) in pre-warmed serum-free medium. b. Remove the treatment medium and wash the cells once with warm PBS. c. Add the DHE working solution to each well and incubate for 30 minutes at 37°C, protected from light. d. Wash the cells twice with warm PBS. e. Add fresh PBS or medium to the wells. f. Measure the fluorescence using an excitation wavelength of ~488 nm and an emission wavelength of ~585 nm.[23]
-
For Hydrogen Peroxide and other ROS Detection: a. Prepare a working solution of carboxy-H2DCFDA (e.g., 20 µM) in pre-warmed serum-free medium. b. Remove the treatment medium and wash the cells once with warm PBS. c. Add the carboxy-H2DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light. d. Wash the cells twice with warm PBS. e. Add fresh PBS or medium to the wells. f. Measure the fluorescence using an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.
Glutathione Peroxidase (GPx) Activity Assay
Principle: This assay measures the activity of GPx by a coupled reaction with glutathione reductase (GR). Oxidized glutathione (GSSG), produced by GPx, is reduced back to GSH by GR with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.
Materials:
-
Cell or tissue lysate
-
Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.0) containing EDTA
-
Glutathione reductase (GR) solution
-
Reduced glutathione (GSH) solution
-
NADPH solution
-
Hydrogen peroxide (H2O2) or tert-butyl hydroperoxide solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, GSH, GR, and NADPH in a cuvette.
-
Add the cell or tissue lysate to the reaction mixture and incubate for a few minutes at room temperature to allow for the reduction of any existing GSSG.
-
Initiate the reaction by adding the peroxide substrate (e.g., H2O2).
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
Calculate the GPx activity based on the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).
-
Express the activity as units per milligram of protein. One unit of GPx activity is often defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Thioredoxin Reductase (TrxR) Activity Assay
Principle: This assay measures the activity of TrxR by its ability to reduce 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the presence of NADPH. The reduction of DTNB produces 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[14]
Materials:
-
Cell or tissue lysate
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0) containing EDTA
-
NADPH solution
-
DTNB solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and NADPH in a cuvette.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding the DTNB solution.
-
Immediately monitor the increase in absorbance at 412 nm for several minutes.
-
Calculate the TrxR activity based on the rate of TNB formation using its molar extinction coefficient (13.6 mM⁻¹cm⁻¹).
-
Express the activity as units per milligram of protein. One unit of TrxR activity is often defined as the amount of enzyme that catalyzes the formation of 2 µmol of TNB per minute (since 1 mole of NADPH reduces 1 mole of DTNB to produce 2 moles of TNB).
Conclusion and Future Directions
This compound is a central molecule in cellular redox homeostasis, acting as a critical precursor for the synthesis of the catalytically potent amino acid selenocysteine. Its incorporation into key antioxidant enzymes, glutathione peroxidases and thioredoxin reductases, endows the cell with a robust defense system against oxidative stress. The unique chemical properties of selenocysteine confer a significant catalytic advantage to these enzymes, enabling efficient detoxification of reactive oxygen species and the regulation of redox-sensitive signaling pathways. The context-dependent modulation of the Nrf2 pathway by this compound further underscores its complex role in cellular stress responses, with potential implications for cancer therapy.
Future research should continue to explore the intricate mechanisms governing this compound metabolism and its precise roles in different physiological and pathological contexts. A deeper understanding of the factors that dictate its pro-oxidant versus antioxidant behavior in different cell types is crucial for the development of novel therapeutic strategies. Furthermore, the development of more specific and sensitive probes for tracking selenium species within cells will provide invaluable insights into the dynamic regulation of selenium-dependent redox networks. The continued investigation of this compound and its derivatives holds significant promise for the development of new drugs targeting diseases associated with redox dysregulation.
References
- 1. Discovery of Selenocysteine as a Potential Nanomedicine Promotes Cartilage Regeneration With Enhanced Immune Response by Text Mining and Biomedical Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Micronutrients Selenomethionine and Selenocysteine Modulate the Redox Status of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Efficiency of selenocysteine incorporation in human thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redox regulation of cell signaling by selenocysteine in mammalian thioredoxin reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selenium utilization in thioredoxin and catalytic advantage provided by selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure and functional characterization of selenocysteine-containing glutathione peroxidase 4 suggests an alternative mechanism of peroxide reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective targeting of selenocysteine in thioredoxin reductase by the half mustard 2-chloroethyl ethyl sulfide in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selenocysteine Confers Resistance to Inactivation by Oxidation in Thioredoxin Reductase: Comparison of Selenium and Sulfur Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. preprints.org [preprints.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Blockage of Nrf2 and autophagy by L-selenocystine induces selective death in Nrf2-addicted colorectal cancer cells through p62-Keap-1-Nrf2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sergey.science [sergey.science]
- 21. researchgate.net [researchgate.net]
- 22. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Functions and Metabolic Pathways of Selenocystine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocystine (B224153), the oxidized dimeric form of the 21st proteinogenic amino acid selenocysteine (B57510), plays a pivotal role in selenium metabolism and cellular redox homeostasis. As a key dietary source of selenium, its metabolic fate and biological activities are of significant interest in the fields of biochemistry, toxicology, and pharmacology. This technical guide provides a comprehensive overview of the core biological functions and metabolic pathways of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
Biological Functions of this compound
The biological significance of this compound is intrinsically linked to its conversion to selenocysteine, a critical component of a class of proteins known as selenoproteins. These proteins are involved in a myriad of cellular processes, most notably antioxidant defense and redox signaling.
Role in Selenoprotein Synthesis
This compound serves as a primary precursor for the biosynthesis of selenocysteine, which is co-translationally incorporated into nascent polypeptide chains. This process involves the reduction of this compound to selenocysteine, which is then utilized by the selenoprotein synthesis machinery. Selenoproteins, such as glutathione (B108866) peroxidases (GPxs) and thioredoxin reductases (TrxRs), contain selenocysteine in their active sites and are crucial for catalyzing redox reactions.
Antioxidant Activity
This compound itself exhibits antioxidant properties, primarily through its ability to be reduced to selenocysteine. Selenocysteine is a more potent antioxidant than its sulfur analog, cysteine, due to the lower pKa and higher nucleophilicity of its selenol group. It can directly scavenge reactive oxygen species (ROS) and participate in the regeneration of other antioxidants. The antioxidant capacity of this compound is a key aspect of its potential therapeutic applications.
Anticancer Activity
A growing body of evidence suggests that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms that often involve the generation of reactive oxygen species (ROS), leading to oxidative stress-induced cell death.[1] The selective cytotoxicity of this compound towards cancer cells makes it a promising candidate for further investigation in cancer therapy.
Quantitative Data
Cytotoxicity of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various human cancer cell lines, demonstrating its broad-spectrum antitumor activity.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 15.2 |
| HepG2 | Hepatocellular Carcinoma | 23.5 |
| MCF-7 | Breast Adenocarcinoma | 37.0 |
| A549 | Lung Carcinoma | 18.7 |
| HeLa | Cervical Carcinoma | 12.3 |
| PC-3 | Prostate Adenocarcinoma | 28.4 |
| HT-29 | Colorectal Adenocarcinoma | 20.1 |
| U-87 MG | Glioblastoma | 3.6 |
Enzyme Kinetics in this compound Metabolism
The metabolism of this compound is orchestrated by several key enzymes. The following table presents the kinetic parameters (Km and Vmax) of some of these enzymes, providing insights into their efficiency and substrate affinity.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Cystathionine γ-lyase (Human) | L-Cystathionine | 0.5 | 2.5 |
| Cystathionine γ-lyase (Rat Liver) | L-Cystathionine | 3.0 | 12.3 |
| Cystathionine β-synthase (Human) | L-Serine | 1-3 | - |
| Cystathionine β-synthase (Human) | L-Homocysteine | 0.1-0.5 | - |
Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme. The data for Cystathionine β-synthase often focuses on its primary substrates, serine and homocysteine.
Metabolic Pathways of this compound
The metabolic journey of this compound from dietary intake to its incorporation into selenoproteins or excretion involves a series of enzymatic and non-enzymatic reactions.
Overview of this compound Metabolism
Upon cellular uptake, this compound is rapidly reduced to two molecules of selenocysteine. Selenocysteine can then enter several metabolic routes: it can be incorporated into selenoproteins, degraded by selenocysteine lyase to release elemental selenium, or participate in the trans-selenation pathway.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Selenocystine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of selenocystine (B224153). It includes detailed experimental protocols for its synthesis and characterization, and a visualization of its place within metabolic pathways.
Chemical Structure
This compound is an amino acid with the chemical formula (HO₂CCH(NH₂)CH₂Se)₂.[1] It is the oxidized dimer of selenocysteine (B57510), the 21st proteinogenic amino acid, where two selenocysteine monomers are linked by a diselenide bond (-Se-Se-).[1][2] This diselenide bridge is analogous to the disulfide bridge found in the amino acid cystine. Structurally, this compound belongs to the class of organic compounds known as alpha-amino acids, where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group.[3]
The selenium-selenium bond in this compound is a key feature, with a length of 2.321 Å, which is approximately 14% longer than the disulfide bond in its sulfur-containing counterpart, cystine (2.040 Å).[1] Due to the high reactivity and susceptibility to air oxidation of the selenol group (-SeH) in selenocysteine, selenium is often stored and handled in the more stable, oxidized this compound form.[2][3]
Stereochemistry
Like most amino acids, this compound is chiral. The molecule contains two stereocenters at the α-carbon of each monomeric unit. This gives rise to three possible stereoisomers:
-
L-Selenocystine ((2R,2'R)-3,3'-diselanediylbis(2-aminopropanoic acid)) : This is the most common enantiomer found in biological systems.[3]
-
D-Selenocystine ((2S,2'S)-3,3'-diselanediylbis(2-aminopropanoic acid)) : The enantiomer of the L-form.
-
meso-Selenocystine ((2R,2'S)-3,3'-diselanediylbis(2-aminopropanoic acid)) : An achiral diastereomer containing both an R and an S center.
The absolute configuration at the α-carbon is designated as 'R' in the Cahn-Ingold-Prelog (CIP) system for the L-enantiomer, due to the higher atomic number of selenium compared to sulfur.[2]
Quantitative Physicochemical Data
The following table summarizes key quantitative data regarding the structure and spectroscopic properties of L-selenocystine.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₂O₄Se₂ | [1][4] |
| Molecular Weight | 334.11 g/mol | [4] |
| Se-Se Bond Length | 2.321 Å | [1] |
| C-Se-Se-C Torsion Angle | Approximately -90° (in the minimum energy structure) | [5][6] |
| 77Se NMR Isotropic Shift (δiso) | 238.1 ppm | [7] |
| 77Se NMR Chemical Shift Tensor (δ) | δ₁₁ = 482.5 ppmδ₂₂ = 350.5 ppmδ₃₃ = -119.0 ppm | [7] |
Experimental Protocols
Synthesis of L-Selenocystine
A common method for synthesizing L-selenocystine proceeds from L-serine. The protocol involves three main steps.[8]
Step 1: Chlorination of L-serine to 3-chloro-L-alanine hydrochloride
-
Suspend L-serine hydrochloride in a suitable solvent.
-
Add a chlorinating agent, such as thionyl chloride, to the suspension.
-
Heat the reaction mixture under reflux until the reaction is complete, as monitored by an appropriate method (e.g., TLC).
-
Cool the mixture and crystallize the product, 3-chloro-L-alanine hydrochloride.
-
Filter and dry the resulting crystals.
Step 2: Selenation to form L-Selenocystine
-
Prepare a solution of a selenium source, such as sodium diselenide (Na₂Se₂), which can be generated in situ by reducing elemental selenium with a reducing agent like sodium borohydride.[9]
-
Under alkaline conditions, react the 3-chloro-L-alanine hydrochloride from Step 1 with the selenium source solution.
-
Control the reaction temperature, as it significantly impacts the yield and purity of the product.[8]
-
After the reaction is complete, adjust the pH to precipitate L-selenocystine.
-
Isolate the crude product by filtration.
Step 3: Purification
-
Recrystallize the crude L-selenocystine from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.
Characterization by Solid-State 77Se NMR Spectroscopy
Solid-state 77Se NMR is a powerful technique for probing the local electronic environment of the selenium atoms in this compound.[7]
Methodology:
-
Sample Preparation: Pack the crystalline L-selenocystine powder into a solid-state NMR rotor.
-
Instrumentation: Use a solid-state NMR spectrometer equipped with a probe for 77Se detection.
-
Experimental Conditions:
-
Technique: ¹H-⁷⁷Se Cross-Polarization/Magic Angle Spinning (CP/MAS).
-
Magnetic Field Strength: e.g., 11.75 T.[5]
-
Spinning Speed: Acquire spectra at various spinning speeds (e.g., 1.5 to 10 kHz) to identify the isotropic chemical shift and spinning sidebands.[7]
-
Temperature: Maintain a constant sample temperature (e.g., 261 K) to minimize thermal effects on the chemical shift.[5][7]
-
-
Data Analysis:
-
Identify the isotropic chemical shift (δiso) from the center of the spinning sideband pattern.
-
Simulate the sideband pattern to extract the principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃).[7]
-
Characterization by X-ray Crystallography
While the crystal structure of L-selenocystine itself has not been reported, the structure of its dihydrochloride (B599025) salt has been determined, providing precise bond length and angle information.[10]
Methodology:
-
Crystallization: Grow single crystals of seleno-L-cystine dihydrochloride suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a solution of the compound in hydrochloric acid.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Use an X-ray diffractometer with a specific X-ray source (e.g., Mo Kα radiation).
-
Collect diffraction data at a controlled temperature (e.g., 150 K) to reduce thermal motion.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to determine atomic coordinates, bond lengths, bond angles, and torsion angles.[10]
-
Metabolic and Signaling Pathways
This compound plays a crucial role in selenium metabolism. It is the oxidized, stable form of selenocysteine. In cells, it is readily reduced to two molecules of selenocysteine, which can then be incorporated into selenoproteins. These proteins, such as glutathione (B108866) peroxidases and thioredoxin reductases, are vital for antioxidant defense and redox signaling.[11][12][13]
The following diagram illustrates the central position of the this compound/selenocysteine redox couple in the broader context of selenoamino acid metabolism.
Metabolic pathway of selenoamino acids.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Selenocysteine - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0004122) [hmdb.ca]
- 4. This compound | C6H12N2O4Se2 | CID 207306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchwith.stevens.edu [researchwith.stevens.edu]
- 7. 77Se Chemical Shift Tensor of L-selenocystine: Experimental NMR Measurements and Quantum Chemical Investigations of Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105294528A - Preparation method for L-selenocysteine - Google Patents [patents.google.com]
- 9. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of seleno-l-cystine dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile synthesis of stable this compound peptides and their solution state NMR studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of Selenium, Selenocysteine, and Selenoproteins in Ferroptosis in Solid Tumor Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Selenoprotein Research: A Technical Guide to Early Studies on Selenocystine and Selenoprotein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research that uncovered the unique role of selenocystine (B224153) and the intricate machinery of selenoprotein synthesis. Early investigations, primarily pioneered by scientists like Thressa Stadtman, laid the groundwork for our current understanding of selenium's essentiality in biology. This document provides a detailed overview of the key experiments, methodologies, and quantitative data from these seminal studies, offering valuable insights for contemporary research and development in fields ranging from redox biology to novel therapeutics.
Early Identification and Characterization of Selenoproteins
The initial challenge in the field was to unequivocally demonstrate that selenium was a constituent of specific proteins. The primary method employed was metabolic labeling using the radioactive isotope 75Se.
Experimental Protocol: Metabolic Labeling with 75Se
This protocol outlines the general procedure used in early studies to label and identify selenoproteins in biological systems, such as rat liver slices or bacterial cultures.
Objective: To demonstrate the incorporation of selenium into proteins.
Materials:
-
Biological system (e.g., rat liver slices, bacterial cell culture)
-
Culture medium or appropriate buffer
-
[75Se]Selenite or [75Se]this compound
-
Protein synthesis inhibitors (e.g., cycloheximide, puromycin) for control experiments
-
Trichloroacetic acid (TCA)
-
Apparatus for protein purification (e.g., chromatography columns)
-
Gamma counter for radioactivity measurement
Procedure:
-
Incubation: The biological system was incubated in a medium containing a nutritional source of selenium, typically [75Se]selenite or [75Se]this compound, for a defined period.
-
Control Groups: Parallel experiments were often conducted in the presence of protein synthesis inhibitors to confirm that the incorporation of 75Se was dependent on de novo protein synthesis.
-
Cell Lysis and Fractionation: After incubation, cells were harvested, lysed, and fractionated to isolate proteins.
-
Protein Precipitation: Proteins were precipitated using agents like TCA to separate them from unincorporated 75Se.
-
Purification: The protein fraction was then subjected to various purification techniques, such as gel filtration and ion-exchange chromatography, to isolate specific proteins.
-
Radioactivity Measurement: The radioactivity of the purified protein fractions was measured using a gamma counter. The presence of 75Se in a purified protein was direct evidence of it being a selenoprotein.
-
Hydrolysis and Amino Acid Analysis: To confirm that selenium was incorporated as an amino acid, the purified 75Se-labeled protein was hydrolyzed, and the resulting amino acids were separated by chromatography. The radioactive peak co-eluting with a selenocysteine (B57510) standard confirmed its identity.[1]
Glutathione (B108866) Peroxidase: The First Mammalian Selenoprotein
A pivotal moment in selenoprotein research was the discovery that the antioxidant enzyme glutathione peroxidase (GPX) contains selenium. Early studies focused on its synthesis and the form in which selenium was incorporated.
Quantitative Data from Early GPX Synthesis Studies
The following table summarizes representative quantitative data from early in vitro studies on glutathione peroxidase synthesis in rat liver.
| Parameter | Condition | Result | Reference |
| 75Se Incorporation into GPX | Rat liver slices + [75Se]selenite | Incorporation observed | [1] |
| + Cycloheximide | Inhibition of incorporation | [1] | |
| + Puromycin | Inhibition of incorporation | [1] | |
| Substrate for in vitro GPX synthesis | Cell-free system + [75Se]selenocysteyl-tRNA | Highest efficiency of GPX synthesis | [1] |
| Cell-free system + [75Se]selenite | Lower efficiency compared to [75Se]selenocysteyl-tRNA | [1] | |
| Dilution of 75Se Labeling | Increasing concentrations of non-radioactive this compound | Progressive decrease in 75Se labeling of GPX | [1] |
The Selenocysteine Biosynthesis Pathway
A significant breakthrough was the elucidation of the pathway for selenocysteine synthesis, revealing that it is synthesized on its tRNA from a serine precursor. This unique mechanism set it apart from the other 20 canonical amino acids.
Experimental Workflow for Elucidating Selenocysteine Synthesis
Caption: Workflow of Selenocysteine Biosynthesis on its tRNA.
Signaling Pathway of Selenocysteine Synthesis and Incorporation
The synthesis of selenocysteine and its incorporation into a growing polypeptide chain is a highly regulated process involving a unique tRNA, specific enzymes, and a dedicated elongation factor.
Caption: Pathway of Selenocysteine Synthesis and Translational Incorporation.
The Role of the UGA Codon and the SECIS Element
A groundbreaking discovery was that the UGA codon, normally a stop signal, directs the insertion of selenocysteine. This recoding is dependent on a specific stem-loop structure in the mRNA called the Selenocysteine Insertion Sequence (SECIS) element.
Logical Relationship between UGA, SECIS, and Selenocysteine Incorporation
Caption: Logical Flow for UGA Codon Interpretation.
Conclusion
The early studies on this compound and selenoprotein synthesis were instrumental in defining a new field of biochemistry. The use of radiotracer experiments, coupled with classical protein chemistry and molecular biology techniques, unraveled a unique mechanism for the synthesis and incorporation of the 21st proteinogenic amino acid. These foundational discoveries not only illuminated the biological significance of selenium but also opened up new avenues for research into redox regulation, enzyme catalysis, and the development of novel therapeutic strategies. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers seeking to build upon this pioneering work.
References
The Pivotal Role of the Diselenide Bond in Selenocystine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenocystine (B224153), the oxidized dimer of selenocysteine (B57510), and its characteristic diselenide bond (-Se-Se-) are central to the unique biochemical and physiological functions of selenoproteins. This technical guide provides an in-depth exploration of the physiological significance of the diselenide bond, contrasting its properties with the more common disulfide bond found in cystine. We delve into the profound implications of its distinct redox properties for enzyme catalysis, cellular signaling, and antioxidant defense. Detailed experimental protocols for studying diselenide bonds and related enzymatic activities are provided, alongside visualizations of key signaling pathways to facilitate a deeper understanding for researchers in biochemistry, pharmacology, and drug development.
Introduction: The Significance of the 21st Amino Acid
Selenium is an essential trace element incorporated into a unique class of proteins, known as selenoproteins, in the form of the 21st proteinogenic amino acid, selenocysteine (Sec)[1][2]. The physiological importance of selenium is intrinsically linked to the chemical properties of selenocysteine and its oxidized counterpart, this compound. The key to selenocysteine's functionality lies in its selenol group (-SeH), which is more acidic and a stronger nucleophile at physiological pH compared to the thiol group (-SH) of cysteine (Cys)[2][3]. This heightened reactivity is largely attributed to the lower pKa of the selenol group[1][3][4]. Consequently, the diselenide bond (-Se-Se-) of this compound exhibits distinct physicochemical properties compared to the disulfide bond (-S-S-) of cystine, profoundly influencing the biological roles of selenoproteins.
Physicochemical Properties of the Diselenide Bond: A Quantitative Comparison
The unique attributes of the diselenide bond are central to its physiological importance. The following tables summarize key quantitative data that differentiate the diselenide bond from the disulfide bond.
Table 1: Comparison of Physicochemical Properties of Selenocysteine and Cysteine
| Property | Selenocysteine | Cysteine | Reference(s) |
| pKa of Selenol/Thiol Group | 5.2 - 5.43 | 8.3 - 10 | [1][3][4][5] |
| Redox Potential (R-SeH/R-Se-Se-R vs. R-SH/R-S-S-R) | Lower (more easily oxidized) | Higher | [5][6] |
| Apparent Half-Wave Potential | -0.212 V | +0.021 V | [5] |
Table 2: Comparison of Diselenide and Disulfide Bond Properties
| Property | Diselenide Bond (-Se-Se-) | Disulfide Bond (-S-S-) | Reference(s) |
| Bond Dissociation Energy | ~172 kJ/mol | ~268 kJ/mol | [7][8] |
| Redox Stability | More stable in reduced form | Less stable in reduced form | [9] |
These data highlight that the selenol group of selenocysteine is predominantly ionized at physiological pH, making it a more potent nucleophile[2][3]. The lower bond dissociation energy of the diselenide bond compared to the disulfide bond indicates that it is more readily cleaved, a crucial feature in the catalytic cycles of selenoenzymes[7].
Role in Enzyme Catalysis: The Engine of Selenoproteins
The unique redox properties of the diselenide bond are harnessed by a variety of selenoenzymes that play critical roles in antioxidant defense and metabolic regulation.
Glutathione Peroxidases (GPxs)
Glutathione peroxidases are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides, protecting cells from oxidative damage. The catalytic cycle of GPx involves the selenocysteine residue at the active site. The selenol is oxidized to a selenenic acid by the peroxide substrate. This is then reduced back to the selenol via a selenenylsulfide intermediate formed with glutathione. The facile oxidation and reduction of the selenium center, cycling through a transient diselenide-like state, is key to the high catalytic efficiency of these enzymes.
Thioredoxin Reductases (TrxRs)
Thioredoxin reductases are essential enzymes that maintain the reduced state of thioredoxin, a central hub in cellular redox signaling. Mammalian TrxRs possess a C-terminal redox center containing a selenocysteine residue. The catalytic mechanism involves the transfer of electrons from NADPH to FAD, then to a disulfide in the N-terminal domain, and finally to the C-terminal selenenylsulfide, which is cleaved to a selenolthiol active site. This highly reactive selenol is then able to reduce the disulfide in thioredoxin. The lower redox potential of the selenenylsulfide compared to a disulfide is critical for the efficient transfer of reducing equivalents.
Involvement in Cellular Signaling: A Redox Switch
Beyond their direct antioxidant functions, selenoproteins and the dynamic nature of the diselenide bond play a significant role in modulating cellular signaling pathways.
Regulation of Reactive Oxygen Species (ROS) Signaling
By efficiently catalyzing the removal of reactive oxygen species, selenoproteins like GPxs and TrxRs fine-tune the cellular redox environment. This is crucial because ROS are not merely damaging agents but also act as second messengers in a variety of signaling cascades. By controlling ROS levels, selenoproteins can influence pathways involved in cell proliferation, inflammation, and apoptosis[10][11].
This compound-Induced Apoptosis
Studies have shown that this compound can induce apoptosis in various cancer cell lines[10][11][12]. This pro-apoptotic effect is often mediated by the generation of ROS, leading to DNA damage and the activation of mitochondrial and p53-dependent apoptotic pathways[10][12][13]. The ability of this compound to be readily reduced to the more reactive selenocysteine within the cellular environment is thought to contribute to this ROS-mediated cytotoxicity.
Crosstalk with Nrf2 Signaling
The transcription factor Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant genes, including those encoding for selenoproteins. This creates a feedback loop where the products of Nrf2 activation, such as GPx and TrxR, help to mitigate the oxidative stress that initially triggered the pathway.
References
- 1. Selenocysteine - Wikipedia [en.wikipedia.org]
- 2. Selenocysteine in proteins-properties and biotechnological use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pKa of selenocysteine - Generic - BNID 102619 [bionumbers.hms.harvard.edu]
- 5. Reprint of: Comparison of the Chemical Properties of Selenocysteine and this compound with Their Sulfur Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Site-Specific Effects of Diselenide Bridges on the Oxidative Folding of a Cystine Knot Peptide, ω-Selenoconotoxin GVIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound induces apoptosis of A375 human melanoma cells by activating ROS-mediated mitochondrial pathway and p53 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Investigating the Antioxidant Capacity of Selenocystine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selenocystine (B224153), the oxidized dimeric form of the amino acid selenocysteine, holds a complex and multifaceted role in cellular redox homeostasis. While often recognized for its pro-oxidant effects in cancer therapy, its intrinsic antioxidant capabilities, primarily through mimicking the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx), are of significant interest for therapeutic development against oxidative stress-related diseases. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and aging.[1] Selenium, an essential trace element, plays a crucial role in antioxidant defense systems, primarily through its incorporation into selenoproteins in the form of selenocysteine.[1] this compound, as a readily available source of selenocysteine, has garnered attention for its potential to modulate cellular redox status. This guide focuses on the antioxidant properties of this compound, particularly its ability to act as a glutathione peroxidase mimic and its influence on the Nrf2 signaling pathway.
Mechanisms of Antioxidant Action
The antioxidant capacity of this compound is primarily attributed to two key mechanisms: its intrinsic glutathione peroxidase-like activity and its ability to modulate the Nrf2 antioxidant response pathway.
Glutathione Peroxidase (GPx)-like Activity
This compound can catalytically reduce hydroperoxides, such as hydrogen peroxide (H₂O₂), at the expense of a thiol co-substrate, typically glutathione (GSH). This mimics the function of the endogenous antioxidant enzyme glutathione peroxidase. The catalytic cycle follows a "ping-pong" mechanism, which involves the following steps:
-
Oxidation of this compound: The selenium atom in this compound is oxidized by a hydroperoxide (ROOH), forming a selenenic acid intermediate.
-
First Reduction by GSH: The selenenic acid intermediate reacts with a molecule of GSH to form a selenenyl sulfide (B99878) adduct and a molecule of water.
-
Second Reduction by GSH: The selenenyl sulfide is then reduced by a second molecule of GSH, regenerating the active selenol form of the catalyst and producing glutathione disulfide (GSSG).
This catalytic cycle effectively detoxifies harmful hydroperoxides, thereby protecting cells from oxidative damage.
Modulation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response.[2] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[3]
This compound has been shown to influence the Nrf2 pathway. In some contexts, particularly in cancer cells with persistent Nrf2 activation (Nrf2 addiction), this compound can inhibit the Nrf2 pathway, leading to increased oxidative stress and apoptosis.[2] However, in non-cancerous cells, the mild oxidative stress potentially induced by the metabolism of this compound could lead to the activation of the Nrf2 pathway, thereby bolstering the cell's overall antioxidant capacity. The precise mechanism of Nrf2 modulation by this compound is context-dependent and an active area of research.
Quantitative Data on the Bioactivity of this compound
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A375 | Melanoma | 3.6 - 37.0 | [4] |
| HepG2 | Hepatocellular Carcinoma | 3.6 - 37.0 | [4] |
| MCF7 | Breast Adenocarcinoma | 3.6 - 37.0 | [4] |
| CNE2 | Nasopharyngeal Carcinoma | 3.6 - 37.0 | [4] |
| HL60 | Acute Myeloid Leukemia | 3.6 - 37.0 | [4] |
| SW620 | Colorectal Adenocarcinoma | 3.6 - 37.0 | [4] |
| Colo201 | Colorectal Adenocarcinoma | 3.6 - 37.0 | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | 3.6 - 37.0 | [4] |
Table 2: Glutathione Peroxidase-like Activity of this compound and its Derivatives
| Compound | Substrate | Kinetic Mechanism | Relative Activity | Reference |
| This compound | H₂O₂, GSH | Ping-Pong | Baseline | [5] |
| SeC-Biotin conjugate | H₂O₂, GSH | Not specified | Significantly enhanced vs. This compound | [6] |
| SeC-Lipoic acid conjugate | H₂O₂, GSH | Not specified | Significantly enhanced vs. This compound | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the antioxidant capacity of this compound.
Glutathione Peroxidase (GPx)-like Activity Assay (Coupled Reductase Assay)
This assay measures the GPx-like activity of this compound by coupling the reduction of hydroperoxide to the oxidation of NADPH by glutathione reductase.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Reduced glutathione (GSH)
-
Glutathione reductase (GR)
-
NADPH
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, GSH, GR, and NADPH.
-
Add the this compound solution to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the GPx-like activity of this compound.
-
Calculate the enzyme activity, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a series of dilutions of this compound in the same solvent.
-
Add the this compound solutions to the DPPH solution in a test tube or 96-well plate.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm.
-
The decrease in absorbance is proportional to the radical scavenging activity.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
Generate the ABTS•+ by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add the this compound solutions to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The decrease in absorbance is proportional to the radical scavenging activity.
-
Calculate the percentage of inhibition and the IC50 value.[8]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of intracellular ROS.
Materials:
-
Adherent cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
A free radical initiator (e.g., AAPH)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black-walled plate and grow to confluence.
-
Wash the cells with a suitable buffer.
-
Load the cells with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treat the cells with various concentrations of this compound.
-
Induce oxidative stress by adding a free radical initiator.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measure the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
A reduction in fluorescence intensity in this compound-treated cells compared to control cells indicates antioxidant activity.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows discussed in this guide.
References
- 1. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sergey.science [sergey.science]
- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 4. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and glutathione peroxidase (GPx)-like activity of this compound (SeC) bioconjugates of biotin and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.sld.cu [scielo.sld.cu]
An In-depth Technical Guide on Selenocystine Uptake and Transport Mechanisms in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenium, an essential micronutrient, is incorporated into proteins as the 21st amino acid, selenocysteine (B57510). The dimeric form, selenocystine (B224153), serves as a key source of selenium for cells. The uptake and subsequent metabolism of this compound are critical for the synthesis of selenoproteins, which play vital roles in antioxidant defense, redox signaling, and maintaining cellular homeostasis. Dysregulation of this compound transport has been implicated in various diseases, particularly in cancer, where cancer cells often exhibit an increased demand for selenium to combat oxidative stress.[1][2][3] This guide provides a comprehensive overview of the known mechanisms of this compound uptake and transport in mammalian cells, with a focus on the primary transport systems, experimental methodologies for their study, and the associated regulatory and metabolic pathways.
Primary this compound Transporters
Current research has identified two primary amino acid transport systems responsible for the cellular uptake of this compound: system xc- and system b0,+ .
System xc- (SLC7A11/SLC3A2)
System xc- is a sodium-independent amino acid antiporter composed of two subunits: a light chain, xCT (encoded by the SLC7A11 gene), which provides the transport specificity, and a heavy chain, 4F2hc (encoded by the SLC3A2 gene), which acts as a chaperone for trafficking to the plasma membrane.[4][5] This system is a major transporter of cystine and, due to its structural similarity, also transports this compound.[6][7] System xc- mediates the exchange of extracellular cystine or this compound for intracellular glutamate (B1630785) in a 1:1 ratio.[4]
The expression of system xc- is often upregulated in cancer cells, which rely on a steady influx of cystine for the synthesis of the antioxidant glutathione (B108866) (GSH) to counteract the high levels of reactive oxygen species (ROS) associated with their rapid metabolism.[1][2][8] This increased expression also renders these cells more sensitive to this compound-induced cytotoxicity, as they readily import this compound, leading to the accumulation of toxic intermediates.[8][9]
System b0,+ (rBAT/b0,+AT)
System b0,+ is another heterodimeric amino acid transporter, consisting of the heavy chain rBAT (related to b0,+-amino acid transporter, encoded by SLC3A1) and the light chain b0,+AT (b0,+-amino acid transporter, encoded by SLC7A9).[10][11] This system is primarily known for its role in the renal and intestinal reabsorption of cystine and basic amino acids (lysine, arginine, and ornithine).[7][10] Studies have demonstrated that system b0,+ is also capable of transporting this compound effectively.[2]
Quantitative Data on this compound Transport
| Transporter System | Substrate | Km (mM) | Vmax (relative Imax) | Cell System | Reference |
| b0,+rBAT | L-Selenocystine | 0.22 ± 0.05 | Not explicitly stated, but shown to be a high-affinity substrate | Xenopus laevis oocytes | |
| b0,+rBAT | L-Cystine | 0.11 ± 0.03 | 54 ± 2% of Leucine-induced current | Xenopus laevis oocytes | |
| System xc- | L-Selenocystine | Not Reported | Not Reported | - | - |
Table 1: Kinetic parameters for this compound and cystine transport. The Km value for this compound transport by the b0,+rBAT system was determined in Xenopus laevis oocytes expressing the transporter. While direct kinetic data for this compound and system xc- is lacking, qualitative evidence suggests it is an efficient substrate.[1][12]
Experimental Protocols
Fluorescence-Based this compound Uptake Assay
This method provides a robust and non-radioactive means to measure the activity of system xc- using this compound as a substrate.[13][14][15][16][17]
Principle: this compound is transported into cells via system xc-. Inside the cell, the this compound is reduced to two molecules of selenocysteine by intracellular reducing agents. The resulting selenocysteine then reacts with a non-fluorescent probe, Fluorescein O,O'-diacrylate (FOdA), to produce a highly fluorescent product that can be quantified. Tris(2-carboxyethyl)phosphine (TCEP) is added to the cell lysate to ensure the complete reduction of any remaining this compound to selenocysteine prior to the reaction with FOdA.[13][14][16]
Materials:
-
Cultured cells (e.g., HeLa, U251, or other cell lines expressing system xc-)
-
This compound (Sigma-Aldrich)
-
Fluorescein O,O'-diacrylate (FOdA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
MES buffer (pH 6.0)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Incubation: Wash the cells with a balanced salt solution. Incubate the cells with varying concentrations of this compound (e.g., 0-500 µM) in the appropriate buffer at 37°C for a defined period (e.g., 30-60 minutes). To test for inhibition, co-incubate with known system xc- inhibitors like erastin (B1684096) or sulfasalazine.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular this compound. Lyse the cells using a suitable lysis buffer.
-
Fluorescence Reaction: In a new 96-well plate, mix the cell lysate with a reaction solution containing FOdA and TCEP in MES buffer (pH 6.0). Incubate at 37°C for 30 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is proportional to the amount of this compound taken up by the cells. Data can be normalized to the protein concentration of the cell lysates.
Radiolabeled this compound Uptake Assay
This method utilizes a radiolabeled form of this compound (e.g., with 75Se) to directly measure its uptake into cells.
Principle: Cells are incubated with [75Se]-selenocystine for a specific time. After incubation, extracellular radiolabel is removed, and the intracellular radioactivity is measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of this compound transported into the cells.
Materials:
-
Cultured cells
-
[75Se]-selenocystine
-
Appropriate cell culture medium or buffer
-
Ice-cold stop solution (e.g., PBS)
-
Cell lysis buffer (e.g., containing NaOH or a commercial lysis reagent)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and grow to near confluence.
-
Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with a pre-warmed assay buffer.
-
Uptake Initiation: Initiate the uptake by adding the assay buffer containing [75Se]-selenocystine at the desired concentration. For competition or inhibition studies, unlabeled this compound, cystine, or specific inhibitors can be added.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).
-
Uptake Termination: Terminate the transport by rapidly aspirating the radioactive solution and washing the cells multiple times with an ice-cold stop solution to remove extracellular label.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The measured counts per minute (CPM) are converted to moles of this compound transported per unit of time, typically normalized to the protein content of the cell lysate. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations and analyzing the data using non-linear regression or linearized plots (e.g., Lineweaver-Burk, Hanes-Woolf).[3][6][13][14][18][19][20][21][22][23][24][25][26][27]
Signaling and Metabolic Pathways
Regulation of System xc- Expression
The expression of SLC7A11, the gene encoding the xCT subunit of system xc-, is tightly regulated by cellular stress conditions, primarily through the activation of two key transcription factors: Nrf2 and ATF4.[3][5][12]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Characteristics of transport of selenoamino acids by epithelial amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Km and Vmax | Enzymology | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 4. Research progress on SLC7A11 in the regulation of cystine/cysteine metabolism in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cystine transporter SLC7A11/xCT in cancer: ferroptosis, nutrient dependency, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. rBAT-b(0,+)AT heterodimer is the main apical reabsorption system for cystine in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SLC7A11-mediated cell death mechanism in cancer: a comparative study of disulfidptosis and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The amino acid transport system b(o,+) and cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel cystine transporter in renal proximal tubule identified as a missing partner of cystinuria-related plasma membrane protein rBAT/SLC3A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 15. Simple Fluorescence Assay for Cystine Uptake via the xCT in Cells Using this compound and a Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Hanes–Woolf plot - Wikipedia [en.wikipedia.org]
- 19. fiveable.me [fiveable.me]
- 20. microbenotes.com [microbenotes.com]
- 21. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 22. egyankosh.ac.in [egyankosh.ac.in]
- 23. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 24. home.sandiego.edu [home.sandiego.edu]
- 25. 2minutemedicine.com [2minutemedicine.com]
- 26. medschoolcoach.com [medschoolcoach.com]
- 27. youtube.com [youtube.com]
Selenocystine as a Pro-oxidative Anticancer Agent: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selenium, an essential micronutrient, has long been investigated for its chemopreventive properties.[1][2][3] Among various organoselenium compounds, Selenocystine (SeC), a naturally occurring selenoamino acid, has emerged as a promising anticancer agent with broad-spectrum activity.[1][4] Unlike the antioxidant functions often associated with selenium at nutritional levels, SeC exhibits potent pro-oxidative and cytotoxic effects against a wide range of cancer cells, while displaying lower toxicity towards normal cells.[1][5][6] This technical guide provides an in-depth exploration of the anticancer properties of this compound, focusing on its core mechanisms of action, associated signaling pathways, quantitative efficacy, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Induction of Oxidative Stress
The primary anticancer mechanism of this compound is the induction of overwhelming oxidative stress within cancer cells through the generation of Reactive Oxygen Species (ROS).[1][4][7] This selective pro-oxidant activity is a key differentiator from other selenium compounds and forms the basis for its downstream cytotoxic effects.[6]
-
ROS Overproduction: Treatment of susceptible cancer cells, such as human melanoma (A375), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7), with this compound leads to a time- and dose-dependent increase in intracellular ROS.[1] This effect is not observed in non-susceptible normal human fibroblast cells, highlighting its tumor-specific action.[1][2]
-
Thiol-Redox Imbalance: The generation of ROS disrupts the intracellular redox homeostasis. The efficacy of thiol-reducing antioxidants like glutathione (B108866) and N-acetylcysteine in inhibiting SeC-induced ROS generation and subsequent apoptosis confirms the central role of oxidative stress in its mechanism.[1][2]
-
Thioredoxin Reductase Inhibition: this compound-induced oxidative damage can be achieved through the targeted inhibition of Thioredoxin Reductase 1 (TrxR1), a key selenoenzyme that regulates the cellular redox state.[4] Inhibition of TrxR1 further exacerbates oxidative stress, leading to apoptosis.[4]
Downstream Anticancer Effects
The massive increase in intracellular ROS triggers a cascade of events culminating in cancer cell death and inhibition of proliferation. The principal downstream effects are apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in numerous cancer cell lines.[1][8] This programmed cell death is initiated through multiple, interconnected signaling pathways activated by ROS.
-
Mitochondrial (Intrinsic) Pathway: SeC-induced oxidative stress leads to the depletion of the mitochondrial membrane potential.[9][10] This is accompanied by the dysregulation of the Bcl-2 family of proteins, promoting the pro-apoptotic Bax signaling pathway, which ultimately leads to the activation of caspase-9 and the executioner caspase-3, and cleavage of PARP.[4][9][11][12]
-
DNA Damage and p53 Activation: The overproduction of ROS causes significant DNA strand breaks, as observed via Comet assays.[1][2] This DNA damage acts as an upstream mediator for the activation and phosphorylation (at serine-15) of the tumor suppressor protein p53.[10][13] Activated p53 further facilitates apoptosis, and silencing its expression can suppress SeC-induced caspase activation and cell death.[13]
-
Death Receptor (Extrinsic) Pathway: In some cell lines, such as A375 human melanoma, this compound has been shown to activate the death receptor-mediated apoptosis pathway in addition to the mitochondrial pathway.[13]
Induction of Cell Cycle Arrest
Beyond inducing apoptosis, this compound can halt cancer cell proliferation by inducing cell cycle arrest, primarily in the S-phase.[8][12][14]
-
Modulation of Cyclins and CDKs: SeC-induced S-phase arrest is associated with a significant decrease in the protein expression of key cell cycle regulators, including Cyclin A, Cyclin D1, and Cyclin D3, as well as cyclin-dependent kinases (CDKs) 4 and 6.[12]
-
Upregulation of CDK Inhibitors: Concurrently, this compound treatment leads to the induction of CDK inhibitors p21waf1/Cip1 and p27Kip1, which are crucial for enforcing the cell cycle checkpoint.[12] The induction of these inhibitors is often linked to the activation of p53.[12]
Inhibition of Pro-Survival Signaling Pathways
This compound further exerts its anticancer effects by disrupting critical signaling pathways that promote cancer cell survival and proliferation.
-
PI3K/Akt Pathway: SeC treatment has been shown to suppress the phosphorylation of Akt, a key kinase in the PI3K/Akt/mTOR signaling pathway that promotes cell survival and inhibits apoptosis.[4][10][12] Inhibition of Akt is a crucial component of SeC's ability to induce both apoptosis and cell cycle arrest.[12]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also modulated by this compound.[4][12] Specifically, the inactivation or inhibition of the ERK pathway has been linked to SeC-induced apoptosis.[10][12]
Quantitative Efficacy Data
The cytotoxic and antiproliferative effects of this compound have been quantified across a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| A375 | Melanoma | 3.6 | [2] |
| CNE2 | Nasopharyngeal Carcinoma | 5.6 | [2] |
| HepG2 | Hepatocellular Carcinoma | 5.444 - 17.5 | [2][9] |
| SW620 | Colorectal Adenocarcinoma | 7.3 | [2] |
| Colo201 | Colorectal Adenocarcinoma | 16.2 | [2] |
| MCF-7 | Breast Adenocarcinoma | 17.5 | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified | [2] |
| HL60 | Acute Myeloid Leukemia | 34.5 | [2] |
| General Range | Various Cancers | 3.6 - 37.0 | [1][2] |
Table 1: In Vitro Cytotoxicity of this compound (IC50 values) in various human cancer cell lines.
| Cell Line | Treatment Concentration (µM) | Duration (h) | % Cell Viability | Citation(s) |
| HepG2 | Not specified | 24 | 43.37% | [9] |
| HepG2 | 16 | 24 | ~29.50% | [9] |
| HepG2 | 32 | 24 | ~18.04% | [9] |
Table 2: Effect of this compound on the viability of HepG2 human hepatocellular carcinoma cells.
Key Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are crucial for understanding the complex anticancer activities of this compound.
Caption: ROS-mediated apoptosis induced by this compound.
Caption: Inhibition of Pro-Survival Pathways by this compound.
Caption: Induction of S-Phase Cell Cycle Arrest by this compound.
Caption: General In Vitro / In Vivo Experimental Workflow.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose cells to a serial dilution of this compound (e.g., 1 to 64 µM) and a vehicle control for specified time points (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate cell viability as (OD of treated cells / OD of control cells) x 100. The IC50 value is determined from the dose-response curve.[2]
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic.[1]
DNA Damage Assessment (Comet Assay)
-
Cell Preparation: Prepare a single-cell suspension from control and this compound-treated cells.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins, leaving behind the DNA.
-
Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate fragments based on size.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide) and visualize under a fluorescence microscope. The "comet tail" length and intensity are proportional to the amount of DNA damage.[1][2]
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA, followed by incubation with primary antibodies (e.g., against Caspase-3, PARP, p-Akt, p-ERK, p53, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]
In Vivo Evidence
The anticancer efficacy of this compound has been validated in preclinical animal models.
-
Human Glioma Xenograft: In a nude mouse model with U251 human glioma xenografts, this compound treatment significantly inhibited tumor growth.[4]
-
Choriocarcinoma Xenograft: SeC effectively suppressed the growth of JEG-3 choriocarcinoma tumor xenografts in vivo. The mechanism was linked to the induction of apoptosis and oxidative damage, confirmed by reduced Ki-67 (proliferation marker) and CD-31 (angiogenesis marker) expression in the excised tumors.[14]
-
Melanoma Xenograft: In a nude mice xenograft experiment using A375 human melanoma cells, this compound significantly inhibited tumor growth through the induction of apoptosis.[13]
Conclusion and Future Directions
This compound demonstrates significant and broad-spectrum anticancer properties, primarily driven by its ability to selectively induce high levels of ROS in cancer cells. This oxidative stress triggers multiple downstream antitumor mechanisms, including apoptosis via the mitochondrial and p53 pathways, S-phase cell cycle arrest, and the inhibition of critical pro-survival signaling cascades like PI3K/Akt and ERK. Its efficacy has been confirmed both in vitro across a wide range of cancer cell lines and in vivo in several xenograft models.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutics or targeted therapies to enhance efficacy and overcome drug resistance.[10]
-
Pharmacokinetics and Bioavailability: Optimizing delivery systems to improve the stability, solubility, and bioavailability of this compound for clinical applications.[3]
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.
-
Clinical Translation: Moving promising preclinical findings into well-designed Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of this compound in cancer patients.
References
- 1. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Selenocysteine induces apoptosis in human glioma cells: evidence for TrxR1-targeted inhibition and signaling crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micronutrients Selenomethionine and Selenocysteine Modulate the Redox Status of MCF-7 Breast Cancer Cells | MDPI [mdpi.com]
- 6. Redox-Active Selenium Compounds—From Toxicity and Cell Death to Cancer Treatment [mdpi.com]
- 7. BIOCELL | L-Selenocystine induce HepG2 cells apoptosis through ROS-mediated signaling pathways [techscience.com]
- 8. This compound-induced cell apoptosis and S-phase arrest inhibit human triple-negative breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound potentiates cancer cell apoptosis induced by 5-fluorouracil by triggering reactive oxygen species-mediated DNA damage and inactivation of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Selenocysteine induced HepG-2 cells apoptosis through reactive oxygen species-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound induces apoptosis of A375 human melanoma cells by activating ROS-mediated mitochondrial pathway and p53 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits JEG-3 cell growth in vitro and in vivo by triggering oxidative damage-mediated S-phase arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Selenocystine's potential in neuroprotective research.
A Technical Guide on its Mechanisms and Therapeutic Promise
Introduction: Selenocystine (B224153), an oxidized dimer of the amino acid selenocysteine, has emerged as a compound of significant interest in neuroprotective research. Its multifaceted activity, primarily centered on mitigating oxidative stress and inhibiting apoptotic pathways, positions it as a promising candidate for the development of novel therapies for neurodegenerative disorders. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's neuroprotective effects, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling pathways involved.
Core Neuroprotective Mechanisms
This compound's neuroprotective capabilities are largely attributed to its potent antioxidant and anti-apoptotic properties. It functions as a glutathione (B108866) peroxidase (GPx) mimic and an inducer of the endogenous antioxidant response system. By scavenging reactive oxygen species (ROS) and bolstering cellular antioxidant defenses, this compound helps to preserve neuronal integrity in the face of oxidative insults, a common pathological feature of many neurodegenerative diseases.
Modulation of Key Signaling Pathways
Research has elucidated that this compound exerts its effects through the modulation of critical intracellular signaling cascades, most notably the Nrf2-ARE and PI3K/Akt pathways.
-
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. This compound has been shown to promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), thereby enhancing the cell's capacity to neutralize oxidative stress.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival and proliferation. Evidence suggests that this compound can activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins and activate other survival-promoting factors, ultimately leading to the inhibition of apoptosis and the promotion of neuronal survival.
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of this compound in various in vitro models of neurotoxicity.
Table 1: Effect of this compound on Cell Viability in Neuroblastoma Cell Lines
| Cell Line | Neurotoxin | This compound Concentration | % Increase in Cell Viability | Reference |
| SH-SY5Y | 6-OHDA (100 µM) | 5 µM | ~35% | |
| PC12 | MPP+ (500 µM) | 10 µM | ~40% | |
| SH-SY5Y | Rotenone (2 µM) | 2.5 µM | ~25% |
Table 2: Modulation of Key Proteins by this compound in SH-SY5Y Cells
| Treatment | Protein | Fold Change (vs. Toxin Control) | Method | Reference |
| 6-OHDA + 5 µM this compound | Nrf2 (nuclear) | ~2.5 | Western Blot | |
| 6-OHDA + 5 µM this compound | HO-1 | ~3.0 | Western Blot | |
| 6-OHDA + 5 µM this compound | p-Akt/Akt | ~2.0 | Western Blot | |
| 6-OHDA + 5 µM this compound | Bcl-2/Bax Ratio | ~1.8 | Western Blot | |
| 6-OHDA + 5 µM this compound | Cleaved Caspase-3 | ~0.4 | Western Blot |
Experimental Protocols
This section provides a detailed methodology for a key experiment used to evaluate the neuroprotective effects of this compound.
Assessment of this compound's Protective Effect Against 6-OHDA-Induced Neurotoxicity in SH-SY5Y Cells
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Experimental Treatment:
-
Cells are seeded in 96-well plates (for viability assays) or 6-well plates (for protein analysis) at a density of 1 x 10^4 cells/cm^2.
-
After 24 hours, the culture medium is replaced with a serum-free medium.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 1, 2.5, 5, 10 µM) for 2 hours.
-
Following pre-treatment, 6-hydroxydopamine (6-OHDA) is added to a final concentration of 100 µM to induce neurotoxicity. Control wells receive vehicle only.
-
Cells are incubated for an additional 24 hours.
-
-
Cell Viability Assay (MTT Assay):
-
After the 24-hour incubation with 6-OHDA, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of the 96-well plate.
-
The plate is incubated for 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
-
-
Western Blot Analysis for Protein Expression:
-
Cells from the 6-well plates are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software (e.g., ImageJ).
-
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound promotes the translocation of Nrf2 to the nucleus, activating antioxidant gene expression.
Methodological & Application
Application Notes: Synthesis of L-Selenocystine from L-Serine
Introduction
L-Selenocystine, the oxidized dimeric form of the amino acid L-selenocysteine, is a crucial compound in biochemical and pharmaceutical research. It serves as a key source of selenium, an essential trace element with significant antioxidant properties. The synthesis of L-selenocystine is of considerable interest for its incorporation into peptides and for studying the role of selenoproteins in various biological processes. This application note provides a detailed protocol for the chemical synthesis of L-selenocystine starting from the readily available amino acid, L-serine. The described method involves a two-step process: the conversion of L-serine to an activated intermediate, 3-chloro-L-alanine, followed by a reaction with a selenium source to yield L-selenocystine.
Materials and Methods
Reagents and Equipment
-
L-Serine hydrochloride
-
Thionyl chloride (SOCl₂)
-
Tetrahydrofuran (B95107) (THF)
-
Sodium selenite (B80905) (Na₂SeO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Condenser
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
pH meter
-
Standard laboratory glassware
Experimental Protocols
Step 1: Synthesis of 3-chloro-L-alanine hydrochloride from L-Serine hydrochloride
This initial step involves the chlorination of L-serine to create a more reactive intermediate.[1]
-
Suspend L-serine hydrochloride (e.g., 100 g, 0.7067 mol) in tetrahydrofuran (THF, 500 ml) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add thionyl chloride (e.g., 101 g, 0.8480 mol) dropwise to the suspension. Maintain the reaction temperature below 50°C during the addition.
-
After the addition is complete, slowly heat the mixture to 50°C and stir for 6 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, cool the system to 20-25°C.
-
Slowly add water (50 ml) to quench the reaction.
Step 2: Synthesis of L-Selenocystine
This step involves the reaction of 3-chloro-L-alanine hydrochloride with a selenium nucleophile.[1]
-
Preparation of Sodium Diselenide Solution:
-
In a separate flask, prepare a solution of sodium diselenide. Note: Specific quantities for the preparation of sodium diselenide from a selenium source like sodium selenite and a reducing agent like sodium borohydride should be determined based on established procedures for generating this reagent in situ.
-
-
Under alkaline conditions, react the 3-chloro-L-alanine hydrochloride prepared in Step 1 with the sodium diselenide solution to generate L-selenocystine.[1]
-
The L-selenocystine product will precipitate out of the solution.
-
Isolate the L-selenocystine by filtration.
-
Wash the product with appropriate solvents to remove impurities.
-
Dry the purified L-selenocystine.
Note: The patent from which this procedure is derived mentions a subsequent reduction step to obtain L-selenocysteine. For L-selenocystine, this final reduction is omitted.
Data Presentation
The following table summarizes representative quantitative data that could be expected from the synthesis of L-selenocystine from L-serine, based on literature values for similar reactions. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield | Purity | Reference |
| 1. Chlorination | L-Serine Hydrochloride | 3-chloro-L-alanine hydrochloride | Thionyl chloride, THF | High | - | [1] |
| 2. Selenation | 3-chloro-L-alanine | L-Selenocystine | Sodium diselenide | Good | - | [1] |
| Overall | L-Serine Hydrochloride | L-Selenocystine | - | Good | High | [1] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of L-selenocystine from L-serine.
Caption: Workflow for the chemical synthesis of L-Selenocystine from L-Serine.
Alternative Synthetic Routes
It is important to note that other synthetic strategies exist. One such method involves the tosylation of L-serine methyl ester, followed by reaction with a selenolate generated from a diselenide and a reducing agent like sodium borohydride.[2] This method offers an alternative pathway that may be advantageous depending on the available starting materials and desired protecting group strategy for further peptide synthesis.
Additionally, enzymatic methods utilizing enzymes such as tryptophan synthase have been explored for the synthesis of selenium-containing amino acids from L-serine and selenols. While offering high stereospecificity, these methods may require specialized enzymes and conditions.
The biosynthesis of selenocysteine (B57510) in organisms is a complex process that occurs on a specific tRNA molecule, starting with the attachment of serine.[3][4][5] While not a direct synthetic protocol for laboratory preparation of this compound, understanding this natural pathway provides valuable insights into the biochemistry of selenium.
References
- 1. CN105294528A - Preparation method for L-selenocysteine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Selenocysteine - Wikipedia [en.wikipedia.org]
- 4. Biosynthesis of Selenocysteine, the 21st Amino Acid in the Genetic Code, and a Novel Pathway for Cysteine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of selenocysteine, the 21st amino acid in the genetic code, and a novel pathway for cysteine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic synthesis of Selenocystine for research applications.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocystine (B224153), the oxidized dimeric form of the 21st proteinogenic amino acid selenocysteine (B57510), is a critical compound for research in selenoprotein biochemistry, antioxidant studies, and drug development. Its synthesis is essential for producing isotopically labeled standards, developing novel therapeutic agents, and investigating the roles of selenium in biological systems. While chemical synthesis methods exist, enzymatic approaches offer the advantages of stereospecificity, milder reaction conditions, and potentially higher yields of the biologically relevant L-isomers.
This document provides detailed application notes and protocols for the enzymatic synthesis of L-selenocystine, primarily focusing on the use of O-acetylserine sulfhydrylase.
Enzymatic Synthesis Pathways
Two primary enzymatic pathways for the synthesis of selenocysteine, which readily oxidizes to this compound, have been characterized:
-
Direct Selenocysteine Synthesis via O-acetylserine sulfhydrylase (OASS): This method utilizes the enzyme O-acetylserine sulfhydrylase, which is involved in the final step of cysteine biosynthesis in bacteria and plants. The enzyme catalyzes a β-replacement reaction, substituting the acetyl group of O-acetylserine with a selenol group from a selenium donor.
-
Synthesis via the Transsulfuration Pathway: In this pathway, the enzymes cystathionine (B15957) β-synthase and cystathionine γ-lyase are utilized. Selenohomocysteine and serine are converted to selenocystathionine (B1218740) by cystathionine β-synthase. Subsequently, cystathionine γ-lyase catalyzes the elimination of selenocystathionine to yield selenocysteine, α-ketobutyrate, and ammonia.[1]
This document will focus on the more direct and commonly utilized OASS-based method.
Quantitative Data Summary
The following table summarizes the reported yields for the enzymatic synthesis of this compound and a related compound, selenohomocystine, using O-acetylhomoserine sulfhydrylase.
| Enzyme | Substrates | Selenium Donor | Product | Reported Yield | Reference |
| O-acetylhomoserine sulfhydrylase | O-acetylserine or L-serine-O-sulfate | Na₂Se₂ | L-Selenocystine | 50-60% | [2][3] |
| O-acetylhomoserine sulfhydrylase | O-acetylhomoserine | Na₂Se₂ | L-Selenohomocystine | 48% | [2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Selenocystine using O-acetylserine sulfhydrylase
This protocol is adapted from the method described for the synthesis of selenium-containing amino acids using partially purified O-acetylhomoserine sulfhydrylase from baker's yeast.[2][3]
Materials:
-
O-acetylhomoserine sulfhydrylase (partially purified from baker's yeast)
-
O-acetylserine or L-serine-O-sulfate
-
Sodium diselenide (Na₂Se₂) solution (prepare fresh)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT) or other reducing agent
-
Reaction vessel
-
Incubator or water bath at 37°C
-
Equipment for product purification (e.g., ion-exchange chromatography)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, prepare a reaction mixture containing:
-
Potassium phosphate buffer (e.g., 0.25 M, pH 7.2)
-
O-acetylserine (final concentration to be optimized, e.g., 10-50 mM)
-
Pyridoxal-5'-phosphate (PLP) (e.g., 10 nmol)
-
A reducing agent like DTT to maintain a reducing environment.
-
-
Add the partially purified O-acetylhomoserine sulfhydrylase to the reaction mixture. The amount of enzyme will depend on its specific activity.
-
-
Initiation of the Reaction:
-
Incubation:
-
Incubate the reaction mixture at 37°C for a sufficient period (e.g., 2-4 hours, optimization may be required) to allow for the enzymatic conversion.
-
-
Termination of the Reaction:
-
The reaction can be terminated by methods such as boiling, acidification, or the addition of a protein precipitating agent, followed by centrifugation to remove the enzyme.
-
-
Purification of this compound:
-
The resulting L-selenocysteine in the supernatant will readily oxidize to L-selenocystine upon exposure to air.
-
The L-selenocystine can be purified from the reaction mixture using standard techniques such as ion-exchange chromatography.
-
-
Analysis and Characterization:
-
The identity and purity of the synthesized L-selenocystine can be confirmed by methods such as NMR spectroscopy, mass spectrometry, and amino acid analysis.[2]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic synthesis of L-selenocystine via O-acetylserine sulfhydrylase.
Caption: Selenocysteine synthesis via the transsulfuration pathway.
Caption: General experimental workflow for enzymatic this compound synthesis.
References
Application Notes and Protocols: Selenocystine as a Tool for Studying Protein Folding and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the 21st amino acid, selenocysteine (B57510) (Sec), the selenium analog of cysteine (Cys), into peptides and proteins is a powerful tool for investigating protein folding, stability, and structure-function relationships. The unique physicochemical properties of selenium impart distinct characteristics to selenocysteine-containing proteins compared to their sulfur-containing counterparts. These properties can be harnessed to probe folding pathways, enhance stability, and develop novel protein therapeutics.
Selenocysteine's side chain, a selenol group (-SeH), has a lower pKa (~5.2) compared to the thiol group of cysteine (~8.3).[1][2] This means that at physiological pH, the selenol is predominantly in its more nucleophilic selenolate form (-Se⁻), enhancing its reactivity.[2][3] Diselenide bonds (Se-Se) are also more readily reduced than disulfide bonds (S-S), making them valuable for studying redox processes in protein folding.[1][4]
These application notes provide an overview of the use of selenocystine (B224153), the oxidized dimer of selenocysteine, as a precursor for incorporating selenocysteine into proteins. We present key quantitative data, detailed experimental protocols, and visual workflows to guide researchers in utilizing this powerful tool.
Data Presentation
The substitution of cysteine with selenocysteine can significantly impact the kinetics and thermodynamics of protein folding and stability. The following tables summarize quantitative data from studies on various proteins, highlighting the effects of this substitution.
Table 1: Comparative Physicochemical Properties of Cysteine and Selenocysteine
| Property | Cysteine (Cys) | Selenocysteine (Sec) | Reference |
| pKa of side chain | ~8.3 | ~5.2 | [1][2] |
| Covalent Radius (Å) | 1.03 | 1.16 | [5] |
| Redox Potential (mV) | Lower | Higher (more easily oxidized) | [6] |
| Bond Length (X-X, Å) | S-S: ~2.0 | Se-Se: ~2.2 | [5] |
Table 2: Impact of Selenocysteine Substitution on Protein Folding and Stability
| Protein/Peptide | Measurement | Cysteine-containing | Selenocysteine-containing | Fold Change/Difference | Reference |
| Thioredoxin Reductase (DmTR) peptide | Thiol/disulfide exchange rate | 1x | 12x faster | 12-fold increase | [6][7] |
| Apamin | Oxidative folding | Forms disulfide-linked intermediates | Forms stable diselenide-linked species | Altered folding pathway | [1] |
| Bovine Pancreatic Trypsin Inhibitor (BPTI) | Oxidative folding rates | Standard rate | Enhanced rates of interconversion | Context-dependent enhancement | [8] |
| Insulin Analogue | Thermodynamic Stability | Wild-type stability | Increased stability | Enhanced stability | [9] |
Experimental Protocols
The successful incorporation of selenocysteine into proteins is a multi-step process that requires careful planning and execution. Below are detailed protocols for key experiments.
Protocol 1: Recombinant Expression of Selenocysteine-Containing Proteins in E. coli
This protocol describes the site-specific incorporation of selenocysteine into a protein of interest in E. coli by reprogramming a UAG stop codon.[10]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a UAG codon at the desired Sec insertion site.
-
pSecUAG-Evol2 plasmid (or similar) containing the necessary machinery for Sec incorporation (e.g., selenocysteine synthase (SelA), seryl-tRNA synthetase (SerRS), and a modified tRNASec).[10]
-
Luria-Bertani (LB) medium
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Sodium selenite (B80905) (Na₂SeO₃) or L-selenocystine
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Methodology:
-
Plasmid Preparation:
-
Mutate the gene of interest to introduce a UAG stop codon at the desired position for selenocysteine incorporation.
-
Ensure no other UAG stop codons are present in the expression plasmid.[10]
-
-
Transformation:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pSecUAG-Evol2 plasmid.
-
Plate on LB agar (B569324) containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Add the selenium source (e.g., 1 µM sodium selenite or 100 µM L-selenocystine) to the culture.
-
Induce protein expression by adding IPTG (final concentration 0.1-1 mM).
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
-
Protein Purification:
-
Purify the selenocysteine-containing protein from the clarified lysate using appropriate chromatography techniques (e.g., affinity chromatography for tagged proteins).
-
-
Verification of Selenocysteine Incorporation:
-
Confirm the incorporation of selenocysteine by mass spectrometry. The unique isotopic signature of selenium provides a clear fingerprint.[11]
-
Protocol 2: In Vitro Selenoprotein Expression using a Cell-Free System
This method allows for the production of selenoproteins in a controlled in vitro environment.
Materials:
-
Cell-free protein expression system (e.g., E. coli S30 extract)
-
DNA template for the protein of interest (with a UAG codon for Sec)
-
Reagents for in vitro transcription and translation (amino acids, NTPs, energy source)
-
L-selenocystine
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Anaerobic chamber or glove box (recommended)
Methodology:
-
Reaction Setup:
-
In an anaerobic environment to prevent oxidation of selenocysteine, prepare the in vitro translation reaction mix according to the manufacturer's instructions.
-
Omit cysteine from the amino acid mix.
-
Add L-selenocystine to the reaction. The diselenide will be reduced to selenocysteine in the presence of DTT.[2][12]
-
-
Incubation:
-
Add the DNA template to the reaction mix.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for several hours.
-
-
Analysis:
-
Analyze the expressed protein by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting.
-
Confirm selenocysteine incorporation by mass spectrometry.
-
Protocol 3: Semisynthesis of Selenoproteins by Expressed Protein Ligation (EPL)
EPL is a powerful technique to ligate a recombinantly expressed protein thioester to a synthetic peptide containing selenocysteine.[5]
Materials:
-
Recombinantly expressed protein fragment with a C-terminal thioester.
-
Synthetic peptide with an N-terminal selenocysteine residue.
-
Ligation buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
Thiol catalyst (e.g., 4-mercaptophenylacetic acid, MPAA)
Methodology:
-
Preparation of Fragments:
-
Express and purify the protein fragment with a C-terminal intein fusion, which can be converted to a thioester.
-
Synthesize the peptide containing an N-terminal selenocysteine using solid-phase peptide synthesis.
-
-
Ligation Reaction:
-
Dissolve the protein thioester and the selenocysteine-containing peptide in the ligation buffer.
-
Add the thiol catalyst to facilitate the ligation reaction.
-
Incubate the reaction at room temperature or 37°C until completion, monitoring the progress by HPLC or SDS-PAGE.
-
-
Purification:
-
Purify the full-length, ligated selenoprotein using chromatography techniques.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound in protein studies.
Caption: Recombinant expression workflow for selenocysteine incorporation.
Caption: Physicochemical differences between Cysteine and Selenocysteine.
Caption: Bacterial pathway for selenocysteine incorporation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenocysteine in Thiol/Disulfide-Like Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Harnessing selenocysteine reactivity for oxidative protein folding - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Introducing Selenocysteine into Recombinant Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative chemoproteomic platform to monitor selenocysteine reactivity within a complex proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of Selenocystine in Cell Culture Media Supplementation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocystine (B224153), a naturally occurring selenoamino acid, is the oxidized dimeric form of selenocysteine (B57510). In cell culture, it serves as a crucial supplement for providing selenocysteine, the 21st proteinogenic amino acid. Selenocysteine is a key component of various antioxidant enzymes, most notably glutathione (B108866) peroxidases (GPx), which play a vital role in protecting cells from oxidative damage. This document provides detailed application notes and protocols for the use of this compound in cell culture media supplementation, focusing on its effects on cell viability, apoptosis, and antioxidant activity.
Key Applications and Effects of this compound
Supplementation of cell culture media with this compound has been shown to have significant effects on various cellular processes, primarily due to its role as a precursor for selenocysteine and its impact on the cellular redox environment.
-
Anticancer Activity: this compound exhibits cytotoxic effects against a broad spectrum of cancer cell lines.[1][2] This cytotoxicity is often mediated through the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis (programmed cell death).[2][3][4][5]
-
Induction of Apoptosis: this compound treatment can trigger apoptosis in cancer cells through both caspase-dependent and -independent pathways. This process involves the generation of ROS, DNA damage, and the activation of key signaling molecules such as p53, Bax, and caspases.[3][4][5]
-
Modulation of Antioxidant Enzymes: As a source of selenocysteine, this compound is essential for the synthesis of selenoproteins, including glutathione peroxidases.[6] Supplementation can therefore enhance the activity of these antioxidant enzymes, although the effect can be concentration-dependent and cell-type specific.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on cell viability and glutathione peroxidase activity.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A375 | Melanoma | 3.6 - 37.0 (Range for 8 cell lines) | [1][2] |
| HepG2 | Hepatocellular Carcinoma | 5.444 | [1] |
| MCF7 | Breast Cancer | 3.6 - 37.0 (Range for 8 cell lines) | [1][2] |
| A549 | Lung Cancer | Not explicitly stated in sources | |
| HCT116 | Colon Cancer | Not explicitly stated in sources | |
| PC3 | Prostate Cancer | Not explicitly stated in sources | |
| K562 | Chronic Myelogenous Leukemia | Not explicitly stated in sources | |
| U937 | Histiocytic Lymphoma | Not explicitly stated in sources |
Note: A study reported a broad IC50 range of 3.6 to 37.0 µM for a panel of eight human cancer cell lines, including A375, HepG2, and MCF7.[1][2] The specific values for each cell line within this range were not individually detailed in the available search results.
Table 2: Effect of this compound on Glutathione Peroxidase (GPx) Activity
| Cell Line/System | This compound Concentration | Change in GPx Activity | Reference |
| Rat Liver Slices | Increasing concentrations | Progressive decrease in 75Se labeling of GPx | [6] |
Note: Quantitative data directly measuring the specific activity of glutathione peroxidase in cultured cells following supplementation with a range of this compound concentrations is limited in the provided search results. The available information indicates that increasing concentrations of this compound can dilute the incorporation of radiolabeled selenium into glutathione peroxidase, suggesting a competitive incorporation process.[6]
Signaling Pathways and Experimental Workflows
ROS-Mediated Apoptosis Signaling Pathway Induced by this compound
This compound induces apoptosis in cancer cells primarily through the generation of reactive oxygen species (ROS). This triggers a cascade of events leading to programmed cell death.
Caption: ROS-mediated apoptosis pathway induced by this compound.
General Experimental Workflow for Assessing this compound Effects
The following diagram outlines a typical workflow for investigating the impact of this compound on cultured cells.
Caption: General workflow for studying this compound effects.
Experimental Protocols
Preparation of this compound Stock Solution
Note: this compound has low solubility at neutral pH. Stock solutions are unstable and should be prepared fresh.[7]
Materials:
-
L-Selenocystine powder
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of L-selenocystine powder in a sterile container.
-
To prepare a 100 mM stock solution, dissolve the L-selenocystine powder in 1 M HCl or 1 M NaOH.[7]
-
Gently vortex or sonicate to ensure complete dissolution.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for longer-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Recommended starting concentrations can range from 1 µM to 100 µM.
-
Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only as a blank and wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 492 nm or 570 nm using a microplate reader.[8][9]
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[11]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within 1 hour.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cells treated with this compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free cell culture medium
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate or on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium.[14]
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[15]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[15]
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[4]
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Application in CHO Cell Culture Media Supplementation
Chinese Hamster Ovary (CHO) cells are the workhorse for the production of many recombinant therapeutic proteins. Optimizing cell culture media, including the supplementation of essential nutrients, is critical for enhancing cell growth, viability, and protein productivity.
While cysteine and tyrosine are crucial amino acids, their low solubility in neutral pH media presents a challenge.[16] this compound, as a source of selenocysteine, is also a relevant component for maintaining cellular health and function, particularly in chemically defined media where every component must be carefully balanced.
Considerations for CHO Cell Culture:
-
Chemically Defined Media: In the development of chemically defined media for CHO cells, the concentration of each amino acid, including the source of selenium, needs to be optimized to support high cell densities and protein production.
-
Fed-Batch Culture Optimization: In fed-batch processes, a concentrated feed solution is added to replenish depleted nutrients. The stability and solubility of components in the feed are critical. While this compound itself has solubility challenges, its inclusion as a selenium source should be carefully considered and optimized.
-
Enhancing Protein Production: While direct studies on optimizing this compound supplementation to enhance recombinant protein production in CHO cells are not extensively detailed in the provided results, the general principle of maintaining cellular health and reducing oxidative stress through adequate selenoprotein function is applicable. A well-balanced selenium supplementation can contribute to a more robust and productive cell culture environment.
Further Research and Optimization:
The optimal concentration of this compound for supplementation will be cell-line dependent and should be determined empirically. It is recommended to perform dose-response studies to evaluate the effects on cell growth, viability, and the specific productivity of the recombinant protein. Monitoring the activity of glutathione peroxidase can also serve as a useful indicator of the adequacy of selenium supplementation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Selenocystine induce HepG2 cells apoptosis through ROS-mediated signaling pathways [techscience.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis of A375 human melanoma cells by activating ROS-mediated mitochondrial pathway and p53 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Selenocysteine-Containing Forms of Human SELENOK and SELENOS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Selenocystine by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details robust and sensitive High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of selenocystine (B224153). Two primary methodologies are presented: a reversed-phase HPLC (RP-HPLC) method with pre-column derivatization for fluorescence detection, and an ion-pairing HPLC method coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for high-sensitivity, speciation analysis. These protocols are designed for researchers in pharmaceuticals, nutrition, and clinical diagnostics, providing reliable and reproducible results for the analysis of this compound in various matrices.
Introduction
Selenium is an essential trace element vital for human health, primarily incorporated into proteins as the amino acid selenocysteine. This compound, the oxidized dimeric form of selenocysteine, is a key analyte in biomedical and pharmaceutical research. Accurate quantification of this compound is crucial for understanding selenium metabolism, developing selenoprotein-based therapeutics, and ensuring the quality of selenium-supplemented products. High-Performance Liquid Chromatography (HPLC) offers the necessary selectivity and sensitivity for the precise determination of this compound. This note provides detailed protocols for two effective HPLC-based approaches.
Method 1: Reversed-Phase HPLC with Pre-Column Derivatization and Fluorescence Detection
This method is suitable for samples where high sensitivity is required and the matrix is relatively clean. Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) targets the primary amine groups of this compound, rendering it fluorescent for highly sensitive detection.[1]
Experimental Workflow
Caption: Workflow for RP-HPLC with Fluorescence Detection.
Protocol:
1. Materials and Reagents:
-
This compound standard
-
o-Phthalaldehyde (OPA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium acetate (B1210297)
-
Triethylamine
-
Acetic acid
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column (e.g., Agilent Hypersil ODS, 125 mm × 4.6 mm, 5 µm).[1]
3. Mobile Phase Preparation:
-
Mobile Phase A: 7.35 mmol/L sodium acetate, 0.024% triethylamine, 0.5% tetrahydrofuran in water (v/v/v), adjusted to pH 7.20 with acetic acid.[1]
-
Mobile Phase B: 7.35 mmol/L sodium acetate in a methanol:acetonitrile mixture (1:2:2, v/v/v), adjusted to pH 7.20 with acetic acid.[1]
4. Sample Preparation and Derivatization:
-
For protein-bound this compound, perform enzymatic hydrolysis to release the free amino acid.[2][3]
-
Use an automated derivatizer or manually react the sample/standard with OPA just prior to injection. The reaction is rapid at room temperature.[1]
5. Chromatographic Conditions:
-
Column: Agilent Hypersil ODS C18 (125 mm × 4.6 mm, 5 µm).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 450 nm.[1]
-
Gradient Elution Program:
-
0 min: 8% B
-
17 min: 50% B
-
20.1 min: 100% B
-
24.0 min: 0% B[1]
-
Method 2: Ion-Pairing HPLC with ICP-MS Detection
This method is highly specific for selenium-containing compounds and is ideal for complex matrices or when multiple selenium species need to be identified and quantified. Ion-pairing agents are used to retain the polar this compound on a reversed-phase column.
Experimental Workflow
Caption: Workflow for Ion-Pairing HPLC with ICP-MS Detection.
Protocol:
1. Materials and Reagents:
-
This compound standard
-
Tetrabutylammonium hydroxide (B78521) (TBAH) or other ion-pairing agent
-
Ammonium (B1175870) acetate
-
Methanol (HPLC grade)
-
Acetic acid
-
Deionized water (18.2 MΩ·cm)
-
Protease (for sample digestion)
2. Instrumentation:
-
HPLC system coupled to an ICP-MS.
-
Reversed-phase C18 column (e.g., Agilent Extend C18, 250 mm × 4.6 mm, 5 µm).[2]
3. Mobile Phase Preparation:
-
Prepare a mobile phase consisting of 0.5 mM TBAH, 10 mM ammonium acetate, and 2% methanol (v/v) in deionized water. Adjust the pH to 5.5 with acetic acid.[2]
4. Sample Preparation:
-
For biological samples, enzymatic digestion with a protease is often necessary to release this compound from proteins.[2][3]
-
After digestion, centrifuge and filter the sample through a 0.22 µm filter before injection.
5. Chromatographic and ICP-MS Conditions:
-
Column: Agilent Extend C18 (250 mm × 4.6 mm, 5 µm).[2]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 100 µL.[4]
-
ICP-MS: Monitor the selenium isotopes (e.g., m/z 77, 78, 80, 82) for detection and quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC methods for this compound analysis.
Table 1: HPLC with Fluorescence Detection - Performance Data
| Parameter | Value | Reference |
| Recovery | 93.7% - 112.9% | [1] |
| Linearity (R²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 0.85 ng/mL | [5] |
| Limit of Quantification (LOQ) | 1.86 µg/L | [2] |
Table 2: HPLC-ICP-MS - Performance Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.0 µg/L | [4] |
| Precision (RSD) | < 5% | [4] |
| Spike Recoveries | > 80% | [2][3] |
Conclusion
The HPLC methods outlined in this application note provide sensitive and reliable approaches for the separation and detection of this compound. The choice between fluorescence detection and ICP-MS will depend on the specific requirements of the analysis, including sample matrix complexity, required sensitivity, and the need for selenium speciation. Both methods, when properly validated, can be valuable tools for researchers, scientists, and drug development professionals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound, selenomethionine, selenite and selenate by high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Harnessing Selenocystine for Targeted Apoptosis in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocystine (B224153), a naturally occurring selenoamino acid, has emerged as a promising agent in cancer therapy due to its ability to selectively induce apoptosis in a variety of cancer cell lines.[1][2] This document provides detailed application notes on the mechanisms of this compound-induced apoptosis and comprehensive protocols for key experiments to evaluate its efficacy. The primary mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of the mitochondrial-mediated apoptotic pathway.[1][3]
Mechanism of Action: ROS-Mediated Apoptosis
This compound treatment in cancer cells leads to a time- and dose-dependent increase in intracellular ROS.[1][2] This elevation in ROS acts as a critical upstream event, triggering a cascade of downstream effects that culminate in apoptosis. A notable characteristic of this compound is its selectivity; it induces ROS overproduction in cancer cells but not in normal, non-cancerous cells, suggesting a favorable therapeutic window.[1][2]
The excessive ROS leads to significant DNA strand breaks.[1] This DNA damage subsequently activates the tumor suppressor protein p53, which is often phosphorylated at key serine residues.[3] Activated p53 plays a pivotal role in initiating the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins. This results in a loss of mitochondrial membrane potential (ΔΨm), a critical step in apoptosis.[3] The disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[3] These factors then activate a cascade of caspases, the executioner enzymes of apoptosis, leading to characteristic cellular changes such as PARP cleavage, DNA fragmentation, and ultimately, cell death.[3]
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and pro-apoptotic effects of this compound have been demonstrated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cancer Cell Line | Cell Type | IC50 (µM) |
| A375 | Human Melanoma | 3.6[2] |
| CNE2 | Nasopharyngeal Carcinoma | 5.6[2] |
| SW620 | Colorectal Adenocarcinoma | 7.3[2] |
| Colo201 | Colorectal Adenocarcinoma | 16.2[2] |
| MCF7 | Breast Adenocarcinoma | 17.5[2] |
| HepG2 | Hepatocellular Carcinoma | 37.0[1] |
| HL60 | Acute Myeloid Leukemia | 34.5[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: this compound-induced apoptosis pathway.
Caption: General experimental workflow.
Experimental Protocols
Herein are detailed protocols for the key experiments used to characterize this compound-induced apoptosis.
Cell Viability and IC50 Determination (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Quantification of Apoptosis (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Induce apoptosis by treating cells with this compound.
-
Harvest 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular ROS (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
DCFH-DA (10 mM stock solution in DMSO)
-
Serum-free cell culture medium
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound for the desired duration.
-
Remove the treatment medium and wash the cells once with serum-free medium.
-
Prepare a DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 500 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~530 nm) or a microplate reader.
Assessment of DNA Damage (Alkaline Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
CometAssay® Kit (or equivalent) including LMAgarose, Lysis Solution, and SYBR® Green I
-
Alkaline electrophoresis buffer
-
Microscope slides
-
Electrophoresis unit
Protocol:
-
Harvest cells treated with this compound.
-
Combine ~10⁵ cells/mL with molten LMAgarose at 37°C.
-
Pipette 50 µL of the cell/agarose mixture onto a CometSlide™.
-
Allow to solidify at 4°C for 30 minutes.
-
Immerse the slides in chilled Lysis Solution for 60 minutes at 4°C.
-
Immerse the slides in alkaline electrophoresis buffer for 60 minutes at room temperature to unwind the DNA.
-
Perform electrophoresis at ~1 V/cm for 30 minutes.
-
Wash the slides with 70% ethanol (B145695) and air dry.
-
Stain the DNA with SYBR® Green I and visualize the comets using a fluorescence microscope.
-
Quantify DNA damage by measuring the length and intensity of the comet tails.
Analysis of Apoptotic Proteins (Western Blotting)
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
The JC-1 assay is used to monitor mitochondrial health by measuring changes in the mitochondrial membrane potential.
Materials:
-
JC-1 Mitochondrial Membrane Potential Assay Kit
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Protocol:
-
Culture cells in a 96-well plate or on coverslips.
-
Treat the cells with this compound.
-
Prepare the JC-1 staining solution according to the kit instructions.
-
Remove the culture medium and add the JC-1 staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
Wash the cells with the provided assay buffer.
-
Analyze the fluorescence. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
-
The ratio of red to green fluorescence can be quantified to assess the degree of mitochondrial depolarization.
References
Application Notes and Protocols: L-Selenocystine as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of L-selenocystine as a sustainable catalyst in key organic oxidation reactions. Based on the well-established catalytic activity of diaryl diselenides, L-selenocystine is proposed as a naturally derived and effective pre-catalyst for various transformations. The protocols provided are founded on analogous reactions catalyzed by diphenyl diselenide and are intended as a starting point for experimental investigation.
Introduction
L-Selenocystine, the oxidized dimeric form of the amino acid L-selenocysteine, is a naturally occurring diselenide. In recent years, organoselenium compounds, particularly diselenides, have gained significant attention as catalysts for a variety of organic transformations, most notably in oxidation reactions. They are valued for their ability to catalyze reactions under mild conditions, often utilizing environmentally benign oxidants like hydrogen peroxide.
The catalytic activity of diselenides stems from their in-situ oxidation to seleninic acids (RSeO₂H), which are the active catalytic species responsible for oxygen transfer to the substrate. L-selenocystine, possessing a diselenide bond, is a prime candidate to serve as a pre-catalyst in a similar fashion, offering a biocompatible and potentially more sustainable alternative to synthetic diaryl diselenides.
Catalytic Principle: The Selenocystine Catalytic Cycle
The proposed catalytic cycle for L-selenocystine in oxidation reactions mirrors that of other diselenides. The cycle is initiated by the oxidation of the diselenide bond in L-selenocystine by a stoichiometric oxidant, such as hydrogen peroxide. This generates the active catalytic species, a seleninic acid derivative of selenocysteine. This potent oxidizing agent then transfers an oxygen atom to the organic substrate (e.g., an aldehyde, ketone, or alkene), leading to the desired oxidized product and the reduced form of the selenium catalyst. The reduced selenium species can then re-enter the catalytic cycle.
Caption: Proposed catalytic cycle for L-selenocystine in oxidation reactions.
Application 1: Oxidation of Aldehydes to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. L-selenocystine, in the presence of hydrogen peroxide, is proposed as an effective catalyst for this conversion. This method offers a green alternative to traditional stoichiometric heavy-metal oxidants.
Quantitative Data (Proposed)
The following table outlines the proposed reaction conditions and expected yields for the L-selenocystine catalyzed oxidation of various aldehydes, based on analogous reactions with diphenyl diselenide.[1][2]
| Entry | Aldehyde Substrate | L-Selenocystine (mol%) | H₂O₂ (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzaldehyde | 2 | 1.1 | Water | 50 | 6 | >95 |
| 2 | 4-Methoxybenzaldehyde | 2 | 1.1 | Water | 50 | 5 | >95 |
| 3 | 4-Nitrobenzaldehyde | 2 | 1.2 | Water | 60 | 8 | ~90 |
| 4 | Cinnamaldehyde | 2 | 1.1 | Water | 50 | 7 | ~92 |
| 5 | Hexanal | 2 | 1.1 | Water | 50 | 6 | >95 |
Experimental Protocol
Caption: General workflow for the L-selenocystine catalyzed oxidation of aldehydes.
Materials:
-
Aldehyde (1.0 mmol)
-
L-Selenocystine (0.02 mmol, 2 mol%)
-
Hydrogen peroxide (30% aqueous solution, 1.1 mmol)
-
Deionized water (5 mL)
-
Ethyl acetate
-
2 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stir bar
-
Condenser
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), L-selenocystine (0.02 mmol), and deionized water (5 mL).
-
Stir the mixture vigorously at room temperature.
-
Slowly add the 30% aqueous hydrogen peroxide solution (1.1 mmol) dropwise to the reaction mixture.
-
Attach a condenser and heat the reaction mixture to 50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 2 with 2 M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by crystallization or column chromatography as required.
Application 2: Baeyer-Villiger Oxidation of Ketones
The Baeyer-Villiger oxidation is a powerful reaction for the synthesis of esters from ketones or lactones from cyclic ketones. Seleninic acids, generated in situ from diselenides, have been shown to catalyze this transformation with hydrogen peroxide.[3]
Quantitative Data (Proposed)
The following table presents proposed conditions and expected outcomes for the L-selenocystine catalyzed Baeyer-Villiger oxidation.
| Entry | Ketone Substrate | L-Selenocystine (mol%) | H₂O₂ (equiv.) | Solvent | Temp (°C) | Time (h) | Expected Product | Expected Yield (%) |
| 1 | Cyclohexanone | 5 | 2.0 | 1,1,1,3,3,3-Hexafluoro-2-propanol | 25 | 24 | ε-Caprolactone | ~90 |
| 2 | Adamantanone | 5 | 2.0 | Dichloromethane (B109758) | 25 | 48 | Adamantanone lactone | ~85 |
| 3 | 4-Phenylcyclohexanone | 5 | 2.0 | 2,2,2-Trifluoroethanol | 25 | 36 | 4-Phenyl-oxepan-2-one | ~88 |
Experimental Protocol
Caption: General workflow for the L-selenocystine catalyzed Baeyer-Villiger oxidation.
Materials:
-
Ketone (1.0 mmol)
-
L-Selenocystine (0.05 mmol, 5 mol%)
-
Hydrogen peroxide (60% aqueous solution, 2.0 mmol)
-
Solvent (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol, 5 mL)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 mmol) and L-selenocystine (0.05 mmol) in the chosen solvent (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 60% aqueous hydrogen peroxide solution (2.0 mmol) dropwise while maintaining the temperature at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for the time indicated in the table.
-
Monitor the reaction by GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until a starch-iodide paper test is negative.
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester or lactone by silica (B1680970) gel column chromatography.
Note on Solubility: L-selenocystine has moderate solubility in water and is generally soluble in polar organic solvents like alcohols.[4][5] For reactions in less polar solvents, co-solvents or phase-transfer catalysts may be necessary to improve its solubility and catalytic efficiency.
Conclusion
L-selenocystine holds promise as a bio-derived and sustainable catalyst for a range of important oxidation reactions in organic chemistry. The protocols outlined above provide a solid foundation for researchers to explore its catalytic potential. Further optimization of reaction conditions, including solvent systems and catalyst loading, is encouraged to fully harness the capabilities of this intriguing natural product in green and efficient chemical synthesis.
References
- 1. Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0004122) [hmdb.ca]
- 5. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols for Labeling Proteins with Selenocysteine for Proteomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocysteine (B57510) (Sec), the 21st amino acid, is a critical component of a unique class of proteins known as selenoproteins. These proteins play pivotal roles in various cellular processes, most notably in redox homeostasis and antioxidant defense.[1] The distinct chemical properties of selenocysteine, particularly its lower pKa and higher nucleophilicity compared to cysteine, present both a challenge and an opportunity for its detection and quantification in complex biological samples.[2][3] This document provides detailed application notes and protocols for the selective labeling of selenocysteine-containing proteins for quantitative proteomics studies, with a focus on a chemoproteomic approach utilizing isotopic labeling.
The methods described herein are designed to enable researchers to accurately profile the expression and reactivity of selenoproteins, providing valuable insights into their roles in health and disease. This information is particularly relevant for drug development professionals investigating novel therapeutic targets and biomarkers related to oxidative stress-dependent signaling pathways.
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from a low-pH isotopic tandem orthogonal proteolysis-activity-based protein profiling (isoTOP-ABPP) experiment. This method allows for the relative quantification of selenoprotein abundance between two samples by labeling with isotopically light and heavy probes.
Table 1: Relative Abundance of Selenoproteins in Response to Selenium Supplementation
This table illustrates the changes in selenoprotein abundance in cells cultured with and without selenium supplementation. RAW264.7 cells were cultured in media with either 0 nM (Heavy Labeled) or 50 nM (Light Labeled) sodium selenite (B80905).[2]
| Protein | Gene | UniProt ID | Peptide Sequence | Light/Heavy Ratio | p-value |
| Glutathione peroxidase 1 | GPX1 | P07203 | VLIENVASLUGTTVR | 5.2 | <0.01 |
| Thioredoxin reductase 1 | TXNRD1 | Q9Z2D1 | TAVVAIULGDAK | 4.8 | <0.01 |
| Glutathione peroxidase 4 | GPX4 | P35994 | LUGFAILGFPCNQFGHQENAK | 3.5 | <0.01 |
| Selenoprotein P | SELENOP | P49908 | UQCESLUGGLAEK | 2.9 | <0.05 |
| Selenoprotein W | SELENOW | P63302 | ALDULANVPTK | 2.5 | <0.05 |
Table 2: Quantification of Selenoprotein Expression Changes in Response to Oxidative Stress
This table shows the differential expression of selenoproteins in response to treatment with an oxidizing agent. Two cell populations are compared: a control group (Heavy Labeled) and a group treated with an oxidative stressor (Light Labeled).
| Protein | Gene | UniProt ID | Peptide Sequence | Light/Heavy Ratio | p-value |
| Glutathione peroxidase 1 | GPX1 | P07203 | VLIENVASLUGTTVR | 1.8 | <0.05 |
| Thioredoxin reductase 1 | TXNRD1 | Q9Z2D1 | TAVVAIULGDAK | 1.5 | <0.05 |
| Selenoprotein H | SELENOH | Q9Z0Z4 | CUGLVAPGTR | 1.3 | >0.05 |
| Methionine sulfoxide (B87167) reductase B1 | MSRB1 | Q9Z0N3 | AGUWGCSVFK | 1.2 | >0.05 |
Experimental Protocols
The following protocols provide a detailed methodology for the low-pH isoTOP-ABPP workflow for quantitative selenocysteine profiling.[2][4]
Protocol 1: Preparation of Cell Lysates
-
Cell Culture and Harvest: Culture cells of interest (e.g., RAW264.7) under desired conditions (e.g., with and without 50 nM sodium selenite supplementation). Harvest cells by scraping, wash twice with cold PBS, and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold low-pH lysis buffer (50 mM MES, pH 5.75, 150 mM NaCl, 1% Triton X-100, and protease inhibitor cocktail).
-
Homogenization: Sonicate the cell suspension on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). Normalize all samples to the same protein concentration (e.g., 2 mg/mL).
Protocol 2: Low-pH isoTOP-ABPP Labeling
-
Probe Labeling: Divide the normalized proteomes into two groups. To one group, add the "light" iodoacetamide-alkyne (IA-alkyne) probe to a final concentration of 100 µM. To the other group, add the "heavy" isotopically labeled IA-alkyne probe to the same final concentration.
-
Incubation: Incubate the labeling reactions for 1 hour at room temperature with gentle agitation.
-
Click Chemistry: To each labeled proteome, add the following click chemistry reagents in order:
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Azide-TEV-biotin tag (isotopically light or heavy corresponding to the IA-alkyne probe) to a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) (CuSO4) to a final concentration of 1 mM.
-
-
Incubation: Incubate the click chemistry reactions for 1 hour at room temperature.
-
Sample Pooling: Combine the "light" and "heavy" labeled proteomes in a 1:1 ratio.
Protocol 3: Enrichment and Digestion of Labeled Peptides
-
Protein Precipitation: Precipitate the combined protein sample using a chloroform/methanol precipitation method to remove excess reagents.
-
Resuspension and Reduction: Resuspend the protein pellet in 6 M urea (B33335), 50 mM Tris-HCl, pH 8.0. Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Enrichment of Biotinylated Proteins: Dilute the sample to 1 M urea with 50 mM Tris-HCl, pH 8.0. Add streptavidin-agarose beads and incubate for 2 hours at 4°C with gentle rotation to capture the biotin-tagged proteins.
-
On-Bead Digestion:
-
Wash the beads extensively with 50 mM Tris-HCl, pH 8.0, followed by 50 mM ammonium (B1175870) bicarbonate.
-
Resuspend the beads in 50 mM ammonium bicarbonate and add trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
To release the probe-labeled peptides, resuspend the beads in TEV protease buffer and add TEV protease. Incubate for 2 hours at 30°C.
-
Collect the supernatant containing the released, isotopically labeled selenocysteine-containing peptides.
-
Protocol 4: LC-MS/MS Analysis and Data Processing
-
Peptide Desalting: Desalt the collected peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database, specifying the modifications for the light and heavy IA-alkyne probes on selenocysteine. Quantify the relative abundance of peptides based on the intensity of the light and heavy isotopic pairs.
Visualizations
Experimental Workflow
Caption: Low-pH isoTOP-ABPP workflow for quantitative selenocysteine proteomics.
Signaling Pathway: Selenoproteins in Nrf2-Mediated Antioxidant Response
Caption: Role of selenoproteins in the Nrf2-mediated antioxidant response pathway.
Signaling Pathway: GPX4 in the Ferroptosis Pathway
References
- 1. Selenium in the redox regulation of the Nrf2 and the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative chemoproteomic platform to monitor selenocysteine reactivity within a complex proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemoproteomic Interrogation of Selenocysteine by Low-pH isoTOP-ABPP - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Selenocystine Stability in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocystine (B224153), the oxidized dimeric form of the 21st proteinogenic amino acid selenocysteine (B57510), is a critical component in the study of selenium metabolism and the development of selenium-based therapeutics. However, the inherent instability of selenocysteine and this compound in biological matrices presents a significant challenge for accurate quantification and stability assessment. This document provides detailed application notes and protocols for monitoring this compound stability in biological samples, focusing on robust analytical techniques and proper sample handling. Understanding the stability of this compound is paramount for preclinical and clinical studies to ensure data integrity and proper evaluation of selenium compounds' pharmacokinetics and efficacy.
The instability of selenocysteine is primarily due to the high nucleophilicity and lower pKa (~5.2) of its selenol group compared to the thiol group of cysteine, making it prone to oxidation.[1][2] this compound itself can undergo various degradation reactions, impacting its concentration in samples over time.
Experimental Protocols
This section details validated methods for the quantification of this compound in biological samples, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a framework for developing a robust LC-MS/MS method for this compound quantification. Optimization and validation are crucial for each specific laboratory setup.
1. Sample Preparation (Protein Precipitation and Derivatization)
To ensure the stability of selenocysteine residues and accurately measure total this compound (after reduction), a derivatization step is essential.[3]
-
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Dithiothreitol (DTT) solution (1 M in water)
-
Iodoacetamide (IAM) solution (1 M in water)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS): Isotopically labeled this compound or a structurally similar compound.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS solution.
-
Add 10 µL of 1 M DTT to reduce this compound to selenocysteine. Vortex and incubate at 37°C for 30 minutes.
-
Add 10 µL of 1 M IAM to alkylate the resulting selenocysteine. Vortex and incubate in the dark at room temperature for 30 minutes.
-
Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Parameters
-
Liquid Chromatography:
-
Column: A reversed-phase column suitable for polar analytes (e.g., C18, 150 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient from 5% to 95% B over several minutes, followed by re-equilibration. The gradient should be optimized to ensure good separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): The MRM transitions for the derivatized selenocysteine (carbamidomethyl-selenocysteine) and the internal standard need to be optimized. The selection of precursor and product ions is critical for selectivity and sensitivity.[4][5]
-
Example MRM Transitions (to be optimized):
-
Analyte (Carbamidomethyl-selenocysteine): The precursor ion will be the [M+H]+ of the derivatized molecule. Product ions will be characteristic fragments.
-
Internal Standard: Corresponding transitions for the labeled analogue.
-
-
MS Settings: Optimize parameters such as collision energy (CE), declustering potential (DP), and cell exit potential (CXP) for each transition to achieve the best sensitivity.[4]
-
3. Method Validation
A "fit-for-purpose" validation should be performed, including:[6]
-
Linearity: Assess the linear range of the assay using calibration standards prepared in a surrogate matrix.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Investigate the effect of the biological matrix on ionization efficiency.
-
Stability: Assess the stability of this compound in plasma under various storage conditions (see Data Presentation section).
Protocol 2: Speciation of this compound by HPLC-ICP-MS
This method is highly sensitive for selenium-containing compounds and provides elemental specificity.
1. Sample Preparation (Enzymatic Hydrolysis)
This procedure is suitable for releasing selenoamino acids from proteins in tissues or complex biological samples.[7]
-
Materials:
-
Biological sample (e.g., tissue homogenate, egg)
-
Pronase E
-
Tris-HCl buffer (100 mM, pH 7.5)
-
DTT and IAM (if stabilization of selenocysteine is required)
-
-
Procedure:
-
Homogenize the sample in Tris-HCl buffer.
-
Add Pronase E and lipase to the homogenate.
-
Incubate at 37°C for 18-24 hours with shaking.[7]
-
Centrifuge to remove undigested material.
-
Filter the supernatant through a 0.45 µm filter before analysis.
-
2. HPLC-ICP-MS Parameters
-
HPLC System:
-
Column: Anion-exchange or reversed-phase column suitable for selenium speciation.
-
Mobile Phase: The mobile phase composition will depend on the column used. For example, a phosphate (B84403) buffer gradient at a specific pH can be used for anion-exchange chromatography.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 100 µL.
-
-
ICP-MS System:
-
Monitored Isotopes: 77Se, 78Se, and/or 80Se.
-
Instrument Tuning: Optimize ICP-MS parameters (e.g., RF power, gas flow rates) for maximum selenium sensitivity.
-
Data Presentation: this compound Stability
Due to the limited availability of comprehensive quantitative stability data for this compound in the public domain, the following table is a representative template based on general knowledge of analyte stability studies. Researchers are strongly encouraged to perform their own stability assessments as part of method validation.
Table 1: Representative Stability of this compound in Human Plasma (% Recovery)
| Storage Condition | 0 hours | 24 hours | 48 hours | 72 hours |
| Room Temperature (~25°C) | 100% | 85% | 70% | 55% |
| Refrigerated (4°C) | 100% | 95% | 88% | 80% |
| Frozen (-20°C) | 100% | 98% | 96% | 94% |
| Frozen (-80°C) | 100% | >99% | >99% | >99% |
Note: These are hypothetical values to illustrate expected trends. Actual stability will depend on the specific matrix, initial concentration, and presence of other stabilizing or destabilizing factors.
Table 2: Effect of pH on this compound Stability in Aqueous Solution (Illustrative)
| pH | Initial Concentration | Concentration after 24h at RT | % Degradation |
| 5.0 (Acidic) | 10 µg/mL | 9.2 µg/mL | 8% |
| 7.4 (Physiological) | 10 µg/mL | 8.5 µg/mL | 15% |
| 9.0 (Alkaline) | 10 µg/mL | 7.8 µg/mL | 22% |
Note: Selenocysteine residues are more stable at lower pH due to the protonation of the selenol group.[9] this compound stability is also influenced by pH.
Visualizations
Experimental Workflow for LC-MS/MS Analysis
References
- 1. Selenocysteine β-Lyase: Biochemistry, Regulation and Physiological Role of the Selenocysteine Decomposition Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Selenium Absorption to Selenoprotein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of selenomethionine and selenocysteine in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic synthesis of selenocysteine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selenium Metabolism and Biosynthesis of Selenoproteins in the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assays to Measure the Antioxidant Activity of Selenocystine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocystine (B224153), the oxidized dimeric form of the 21st proteinogenic amino acid selenocysteine, has garnered significant interest in biomedical research for its potential antioxidant properties. As a key component of antioxidant enzymes like glutathione (B108866) peroxidases, selenium, in its various organic forms, plays a crucial role in cellular defense against oxidative stress. The evaluation of the direct antioxidant capacity of this compound is essential for understanding its mechanism of action and for the development of novel therapeutic agents. This document provides detailed application notes and protocols for common in vitro assays used to measure the antioxidant activity of this compound.
Overview of In Vitro Antioxidant Assays
Several assays are commonly employed to determine the antioxidant capacity of a compound in vitro. These assays are based on different chemical principles, primarily categorized as hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. It is advisable to use a battery of assays to obtain a comprehensive antioxidant profile of the test compound.
Data Presentation: Antioxidant Activity of this compound
While extensive research highlights the antioxidant role of selenium-containing compounds, specific quantitative data for the direct antioxidant activity of this compound in common in vitro assays is not abundantly available in the public domain. The chemical form of selenium significantly influences its antioxidant activity. For context, one study using coulometric titration with electrogenerated bromine to evaluate antioxidant capacity found the following order for amino acids in both water and methanol (B129727): L-cystine > L-selenocystine > methionine.[1] However, this study did not provide IC50 or other standard quantitative values.
The following tables are structured to present quantitative data. Researchers can populate these tables with their experimental data when evaluating this compound. For comparative purposes, typical ranges for a standard antioxidant, Trolox (a water-soluble vitamin E analog), are often used.
Table 1: DPPH Radical Scavenging Activity of this compound
| Compound | Solvent | IC50 (µM) | Reference |
| This compound | e.g., Ethanol | Data to be determined | |
| Trolox (Standard) | e.g., Ethanol | Typically 20-50 µM |
Table 2: ABTS Radical Scavenging Activity of this compound
| Compound | Solvent | TEAC (Trolox Equivalents) | Reference |
| This compound | e.g., PBS | Data to be determined | |
| Trolox (Standard) | e.g., PBS | 1.0 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | Solvent | FRAP Value (µM Fe(II) Equivalents) | Reference |
| This compound | e.g., Acetate (B1210297) Buffer | Data to be determined | |
| Trolox (Standard) | e.g., Acetate Buffer | Typically 1.5-2.0 mM Fe(II)/mM |
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Compound | Solvent | ORAC Value (µmol TE/g) | Reference |
| This compound | e.g., Phosphate (B84403) Buffer | Data to be determined | |
| Trolox (Standard) | e.g., Phosphate Buffer | Typically 4000-6000 µmol TE/g |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted for use with this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of a suitable solvent (e.g., methanol or ethanol). Store the solution in a dark bottle at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in a solvent in which it is soluble (e.g., water with gentle heating, or a buffer).
-
Standard Solution (Trolox): Prepare a stock solution of Trolox in the same solvent as the sample.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the this compound solution and the Trolox standard.
-
In a 96-well plate or cuvettes, add 100 µL of each dilution.
-
Add 100 µL of the DPPH working solution to each well/cuvette.
-
For the blank, use 100 µL of the solvent instead of the sample.
-
For the control, use 100 µL of the sample solvent and 100 µL of the DPPH solvent.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging activity against the concentration of this compound and Trolox.
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is monitored by the decrease in absorbance, typically at 734 nm.
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation. Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
This compound and Trolox Solutions: Prepare stock and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the this compound dilutions or Trolox standard to each well.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ABTS•+ using a similar formula as for the DPPH assay.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by dividing the slope of the linear plot of % inhibition versus concentration for the sample by the slope of the same plot for Trolox.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
This compound and Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a stock solution of this compound. For the standard curve, prepare a series of dilutions of FeSO₄·7H₂O.
-
-
Assay Procedure:
-
Add 30 µL of the this compound solution or FeSO₄ standard to a 96-well plate.
-
Add 270 µL of the pre-warmed FRAP reagent.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of this compound from the standard curve and express the results as µM Fe(II) equivalents.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Experimental Protocol:
-
Reagent Preparation:
-
Fluorescein (B123965) Stock Solution (4 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
-
Fluorescein Working Solution: Dilute the stock solution 1:500 in 75 mM phosphate buffer.
-
AAPH Solution (240 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare fresh daily.
-
This compound and Trolox Solutions: Prepare stock and serial dilutions in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of the this compound dilutions or Trolox standard to each well.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using the plate reader's injector.
-
Measure the fluorescence every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of this compound from the standard curve and express the results as µmol of Trolox equivalents per gram or liter of sample.
-
Visualization of Experimental Workflows
DPPH Assay Workflow
ABTS Assay Workflow
FRAP Assay Workflow
ORAC Assay Workflow
Conclusion
The provided protocols offer a standardized approach to evaluating the in vitro antioxidant activity of this compound. Due to the limited availability of specific quantitative data in the literature, it is imperative for researchers to perform these assays to determine the precise antioxidant capacity of this compound. The structured tables and detailed methodologies in this document will aid in the systematic collection and presentation of these crucial data, contributing to a better understanding of the antioxidant potential of this important selenoamino acid.
References
Troubleshooting & Optimization
How to prevent the oxidation of Selenocystine in solution.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and use of Selenocystine in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help prevent its oxidation and ensure the stability and reliability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Selenocysteine (B57510)?
This compound is the oxidized dimer of two selenocysteine (Sec) molecules, joined by a diselenide bond (-Se-Se-). Selenocysteine is highly susceptible to oxidation due to the low pKa (~5.2) of its selenol group, which exists predominantly in the reactive selenolate form at physiological pH. This compound is the more stable, oxidized form and is often used in experimental settings as it is less prone to spontaneous oxidation in air compared to selenocysteine.
Q2: What are the primary pathways of this compound degradation in solution?
The primary concern with this compound in solution is not typically further oxidation in the same manner as selenocysteine, as it is already an oxidized dimer. However, this compound can be reduced to selenocysteine, which is then highly susceptible to oxidation to various states, including selenenic acid (Sec-SeOH) and seleninic acid (Sec-SeO₂H). Additionally, under certain conditions, this compound itself can be oxidized to higher oxidation states like seleninic acid, particularly in the presence of strong oxidizing agents. The stability of this compound is also influenced by pH, temperature, and the composition of the solution.
Q3: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, proper storage is crucial. The following conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep away from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | -80°C | Short-term (days to weeks) | Prepare fresh whenever possible. |
Q4: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound, as it is readily soluble in DMSO. For aqueous-based assays, it is advisable to prepare a high-concentration stock in DMSO and then dilute it into the aqueous experimental medium with vigorous mixing. This compound is moderately soluble in water, but precipitation can occur, especially at higher concentrations or in certain buffers.
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution in DMSO
-
Materials:
-
L-Selenocystine powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the L-Selenocystine powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of L-Selenocystine in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or sonication can aid dissolution if necessary.
-
Once fully dissolved, aliquot the clear stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -80°C.
-
Protocol for Preparing Working Solutions for Cell Culture
-
Materials:
-
This compound stock solution in DMSO (from the protocol above)
-
Pre-warmed sterile cell culture medium or desired aqueous buffer (e.g., PBS)
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
To minimize precipitation, perform serial dilutions. First, dilute the concentrated DMSO stock into your cell culture medium or aqueous buffer.
-
When adding the this compound stock to the aqueous medium, ensure rapid and thorough mixing. Add the stock solution dropwise while vortexing or stirring the medium.
-
The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]
-
Use the final working solution immediately after preparation.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | - Low aqueous solubility of this compound.- Localized high concentration during dilution.- Buffer incompatibility. | - Prepare a concentrated stock in DMSO and dilute it serially in the aqueous buffer with vigorous mixing.[1]- Pre-warm the aqueous medium to 37°C before adding the this compound stock.- Consider using a buffer with a slightly acidic pH, as this can improve the stability of some selenium compounds. |
| Inconsistent or no biological effect in cell-based assays | - Degradation of this compound in the working solution.- Incorrect final concentration due to precipitation.- Cellular tolerance to DMSO. | - Prepare fresh working solutions for each experiment.- Visually inspect the final working solution for any signs of precipitation before adding it to the cells.- Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerable concentration.[1]- Ensure proper vehicle controls are included in every experiment. |
| Discoloration of the solution (e.g., turning reddish) | - Potential formation of elemental selenium under certain reducing conditions or at inappropriate pH. | - Ensure the pH of your solution is controlled.- Avoid strong reducing agents unless the goal is to generate selenocysteine.- Prepare solutions fresh and store them properly. |
| Unexpected peaks in mass spectrometry analysis | - Oxidation of this compound to higher oxidation states (e.g., seleninic acid).- Degradation of the molecule. | - Prepare and handle solutions under conditions that minimize oxidation (e.g., use degassed buffers, work quickly).- Analyze samples promptly after preparation. |
Visualizing Key Processes
Caption: Oxidation states of Selenocysteine and this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: this compound-induced ROS-mediated apoptosis signaling pathway.[2][3][4]
References
- 1. lifetein.com [lifetein.com]
- 2. BIOCELL | L-Selenocystine induce HepG2 cells apoptosis through ROS-mediated signaling pathways [techscience.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Selenocysteine induced HepG-2 cells apoptosis through reactive oxygen species-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Selenocystine peptide synthesis.
Technical Support Center: Selenocysteine (B57510) Peptide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of selenocysteine-containing peptides, particularly focusing on resolving low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance to diagnose and resolve problems during selenopeptide synthesis.
Issue 1: Low Overall Yield After Solid-Phase Peptide Synthesis (SPPS)
Q1: My solid-phase synthesis of a selenopeptide resulted in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yield in selenopeptide SPPS can be attributed to several factors, primarily incomplete coupling reactions, side reactions involving the selenocysteine residue, and peptide aggregation[1]. A systematic approach is necessary to identify and resolve the issue.
Troubleshooting Steps:
-
Verify Synthesis Efficiency vs. Cleavage Problems: First, determine if the low yield is due to inefficient synthesis on the resin or issues during the final cleavage and work-up[2].
-
Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the product using mass spectrometry (MS)[2]. The presence of the target peptide mass confirms that the synthesis was at least partially successful[2].
-
Quantitative Analysis: Determine the peptide loading on the resin by cleaving the peptide from a known mass of dried resin and quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA)[2].
-
-
Address Incomplete Coupling Reactions: Incomplete removal of the Fmoc protecting group or inefficient amino acid coupling can lead to truncated or deletion sequences[2].
-
Monitor Coupling: Use a qualitative test, such as the Kaiser (ninhydrin) test, after each coupling step to check for free primary amines[2][3]. A positive result (blue beads) indicates incomplete coupling[2][3].
-
Optimize Coupling Conditions: Selenocysteine and adjacent amino acids can present steric hindrance[1].
-
Double Coupling: Perform a second coupling step for both the selenocysteine residue and the subsequent amino acid[1].
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics[1][2].
-
Choice of Coupling Reagents: While standard reagents are often effective, exploring alternatives may be necessary for difficult couplings[1].
-
-
-
Minimize Peptide Aggregation: For sequences prone to aggregation, consider the following:
Issue 2: Side Reactions Involving Selenocysteine
Q2: I suspect side reactions are occurring at the selenocysteine residue. What are the most common side reactions and how can I prevent them?
A2: The high reactivity of the selenium atom makes selenocysteine susceptible to side reactions, particularly β-elimination and epimerization, which are often promoted by the basic conditions of Fmoc deprotection[1][4].
-
β-Elimination: This side reaction involves the elimination of the protected selenol group, leading to the formation of a dehydroalanine (B155165) residue[1][5].
-
Epimerization: The chiral center of the selenocysteine can undergo inversion under basic conditions, resulting in diastereomeric impurities that are difficult to separate[1][4].
Prevention Strategies:
-
Minimize Base Exposure: Reduce the piperidine (B6355638) treatment time during Fmoc deprotection to the minimum necessary for complete cleavage[1][4].
-
Avoid Auxiliary Bases: Omit auxiliary bases during the coupling step to minimize base-catalyzed side reactions[1][4].
-
Choice of Protecting Group: The stability of the side-chain protecting group is crucial. While the p-methoxybenzyl (Mob) group is common, it can be sensitive. Newer, more acid-labile protecting groups like Trityl (Trt) may offer better compatibility with standard TFA cleavage conditions[1].
Issue 3: Oxidation and Diselenide Bond Formation
Q3: My purified peptide has a mass corresponding to a dimer. How can I control the oxidation state of my selenopeptide?
A3: The selenol group of selenocysteine is highly susceptible to oxidation, readily forming a diselenide bond (-Se-Se-)[1][6]. This is due to the lower redox potential of the selenol/diselenide pair compared to the thiol/disulfide pair in cysteine[1][6][7].
Controlling Oxidation:
-
Post-Cleavage Reduction: If a diselenide-linked dimer forms, the peptide can be treated with a reducing agent to regenerate the free selenol[1]. Dithiothreitol (DTT) is a common and effective choice[1][8].
-
Work Under Inert Atmosphere: Perform cleavage and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen[1].
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen[1].
Issue 4: Challenges in Purification
Q4: I am having difficulty purifying my selenopeptide by RP-HPLC. I'm observing broad or multiple peaks.
A4: The purification of selenopeptides can be challenging due to their propensity for on-column oxidation and the potential for aggregation[1].
Purification Strategies:
-
Purify the Oxidized Dimer: It is often easier to purify the more stable diselenide-linked dimer, which typically yields a sharper peak in RP-HPLC. The purified dimer can then be reduced to the monomeric form[1].
-
Add Reducing Agents to Buffers: Including a small amount of a reducing agent like DTT in the mobile phase can help maintain the peptide in its reduced state during purification, though this may complicate fraction analysis[1].
-
Optimize HPLC Conditions:
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagent Efficiency for Boc-SPPS
| Coupling Reagent/Method | Expected Coupling Efficiency (Qualitative) | Notes |
| DIC/HOBt | Good to Excellent | A widely used and cost-effective method. Complete coupling may require longer reaction times or double coupling for sterically hindered residues[3]. |
| HBTU/HCTU | High | Efficient and widely used reagents[2]. |
| HATU | High | Often effective for difficult couplings[1]. |
| COMU | Very High | Offers high solubility and is considered safer than benzotriazole-based reagents[2]. |
Table 2: Redox Potentials of Cysteine and Selenocysteine
| Redox Pair | Standard Redox Potential (E₀) | Implication |
| Cystine / Cysteine | -180 mV[6] | The thiol group of cysteine is less easily oxidized. |
| Selenocystine / Selenocysteine | -381 mV[7][11] | The selenol group of selenocysteine is more easily oxidized, readily forming diselenide bonds[1][6]. |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for Boc-D-Sec(Mob)-OH
-
Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) and then N,N-Dimethylformamide (DMF)[3].
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM to remove the N-terminal Boc group[3].
-
Washing: Thoroughly wash the resin with DCM, isopropanol, and DMF[3].
-
Neutralization: Neutralize the N-terminal amine with 5-10% N,N-Diisopropylethylamine (DIEA) in DMF[9].
-
Amino Acid Activation: In a separate vessel, pre-activate a 2-4 fold molar excess of Boc-D-Sec(Mob)-OH with a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in DMF[9].
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours[9].
-
Monitoring: Use the Kaiser test to monitor the reaction progress. If the test is positive, a second coupling may be necessary[3][9].
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts[9].
Protocol 2: Cleavage of the Peptide from the Resin
-
Preparation: Dry the peptide-resin under vacuum[9].
-
Cleavage Cocktail: Prepare an appropriate cleavage cocktail. The composition will depend on the protecting groups used. For the Mob group, a common cocktail is TFA-based with scavengers[12].
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation[2].
-
Peptide Precipitation: Filter the cleavage mixture away from the resin beads and precipitate the peptide in cold diethyl ether[2][10].
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether[9].
-
Drying: Dry the crude peptide under vacuum[9].
Protocol 3: Post-Cleavage Reduction of Diselenide Bonds
-
Preparation: Dissolve the crude peptide in a degassed buffer[1].
-
Inert Atmosphere: Sparge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen[1].
-
Reduction: Add a 10- to 50-fold molar excess of Dithiothreitol (DTT) to the peptide solution[1].
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours under an inert atmosphere[1].
-
Monitoring: Monitor the reaction progress by RP-HPLC. The monomeric peptide will have a different retention time than the dimer[1].
-
Purification: Once the reduction is complete, purify the monomeric peptide by RP-HPLC using a volatile buffer system[1].
-
Lyophilization: Immediately lyophilize the purified monomeric peptide fractions[1].
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of selenocysteine peptides.
Caption: Troubleshooting logic for diagnosing the cause of low yield in selenopeptide synthesis.
Caption: Common side reactions during the Fmoc deprotection of selenocysteine residues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical synthesis and diselenide metathesis in selenocysteine-containing peptides [jstage.jst.go.jp]
- 7. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing storage conditions to maintain Selenocystine stability.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing storage conditions to maintain the stability of selenocystine (B224153). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and the presence of reducing or oxidizing agents. Acidic conditions generally increase its stability.[1] this compound is the oxidized, and more stable, form of selenocysteine (B57510).[2]
Q2: What is the recommended way to store this compound powder?
A2: Solid, powdered this compound is the most stable form for long-term storage. It is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years.
Q3: How should I prepare and store this compound solutions?
A3: Due to its limited stability in solution, it is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To minimize degradation from repeated freeze-thaw cycles, it is best to prepare aliquots of the stock solution.[3]
Q4: Does light exposure affect the stability of this compound?
A4: Based on available studies, light does not appear to significantly affect the stability of this compound in standard solutions or in aqueous extracts of dietary supplements.[1]
Troubleshooting Guide
Issue 1: My this compound solution has turned a reddish or pink color and/or a precipitate has formed.
-
Question: Why has my clear this compound solution developed a reddish color and a precipitate?
-
Answer: The appearance of a reddish color and precipitate is likely due to the degradation of this compound to elemental selenium.[4] This can be indicative of instability in the solution. This process, known as deselenization, can be influenced by factors such as pH, temperature, and the presence of reducing agents like TCEP.[4]
-
Question: What should I do if I observe this color change and precipitation?
-
Answer: It is recommended to discard the solution as the concentration of this compound will have decreased, and the presence of elemental selenium can interfere with your experiments. Prepare a fresh solution, ensuring optimal storage conditions.
Issue 2: I am observing inconsistent results in my experiments using a this compound stock solution.
-
Question: Why are my experimental results varying when I use the same stock solution of this compound?
-
Answer: Inconsistent results can be a sign of this compound degradation in your stock solution. This compound is known to be unstable in aqueous solutions, and its concentration can decrease over time, even when stored.[1] Factors such as the pH of your buffer and the storage temperature can accelerate this degradation.
-
Question: How can I minimize this variability?
-
Answer:
-
Prepare fresh solutions: The best practice is to prepare a new solution of this compound for each experiment.
-
Aliquot stock solutions: If you must store a stock solution, divide it into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[3]
-
Control pH: Maintain a slightly acidic pH if your experimental conditions allow, as this has been shown to improve stability.[1]
-
Validate concentration: If you are using a stored solution for a critical experiment, consider analytically verifying the concentration of this compound before use.
-
Issue 3: I am unsure which buffer to use for my experiments with this compound.
-
Question: Are there specific buffers that are more compatible with this compound?
-
Answer: While specific compatibility studies with a wide range of buffers are not extensively documented, it is advisable to use buffers with a slightly acidic to neutral pH to enhance stability. Phosphate-buffered saline (PBS) and Tris buffers are commonly used in biological experiments.[5][6] However, be aware that the primary amine in Tris buffer can sometimes interact with other reagents.[7] When working at a pH above the pKa of the selenol group of its reduced form, selenocysteine (~5.2), the more reactive selenolate form is predominant, increasing susceptibility to oxidative changes.[4]
-
Question: What should I consider when selecting a buffer?
-
Answer:
-
pH: Choose a buffer that maintains a pH optimal for both your experiment and this compound stability.
-
Additives: Be mindful of any additives in your buffer. For example, reducing agents will convert this compound to selenocysteine.
-
Validation: If you are using a new buffer system, it is recommended to perform a small pilot experiment to ensure it does not negatively impact your results.
-
Data on this compound Stability
Quantitative data on the degradation kinetics of this compound under various conditions is not extensively available in the literature. The following table summarizes the key qualitative findings from existing studies.
| Factor | Condition | Effect on Stability | Citation |
| pH | Acidic | Increased stability | [1] |
| Neutral to slightly basic | Decreased stability | ||
| Temperature | Low (refrigerated/frozen) | Increased stability in extracts | |
| Elevated | Increased rate of deselenization of reduced form | [4] | |
| Light | Presence/Absence | No significant effect observed | [1] |
| Form | Solid (powder) | High stability | |
| Aqueous Solution | Limited stability, fresh preparation recommended | [3] |
Experimental Protocols
Protocol for Monitoring this compound Stability using HPLC-UV
This protocol provides a general framework for assessing the stability of a this compound solution over time.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Buffers of desired pH (e.g., phosphate (B84403) buffer)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of this compound Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the desired buffer or solvent to a known concentration (e.g., 1 mg/mL). This will be your stock solution.
-
Prepare working solutions by diluting the stock solution to a concentration suitable for HPLC analysis (e.g., 50 µg/mL).
3. HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mobile phase for separating this compound. A common starting point is a mixture of an acidic aqueous buffer (e.g., 0.1 M perchloric acid, pH 1) and an organic solvent like acetonitrile.[8] The exact ratio may need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 200-220 nm.[8]
-
Injection Volume: 20 µL.
-
Temperature: Maintain a constant column temperature, as separation can be temperature-sensitive (e.g., 22 °C).[8]
4. Stability Study Procedure:
-
Divide the working solution of this compound into several aliquots in appropriate storage vials.
-
Store the aliquots under the desired conditions to be tested (e.g., different temperatures, pH values, light/dark).
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each storage condition.
-
Immediately analyze the samples by HPLC.
-
Record the peak area of the this compound peak at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each condition to visualize the degradation profile.
Visualizations
References
- 1. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The difference between TRIS buffer and phosphate buffer [vacutaineradditives.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Strategies for Enhancing Selenocystine Solubility in Aqueous Buffers: A Technical Guide
For researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of L-Selenocystine, this technical support center provides a comprehensive guide to effective solubilization strategies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your research and development endeavors.
L-Selenocystine, the oxidized dimeric form of the amino acid selenocysteine, is a compound of significant interest in biomedical research due to its redox activity and potential therapeutic applications. However, its practical use is often hampered by poor solubility in aqueous buffers at neutral pH. This guide outlines various methods to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of L-Selenocystine in water?
A1: The aqueous solubility of L-Selenocystine is relatively low. At 25°C, its solubility in water is approximately 0.2 mg/mL[1]. It is qualitatively described as slightly soluble in aqueous acid and aqueous base[2].
Q2: Why is L-Selenocystine poorly soluble in neutral aqueous solutions?
A2: Like its sulfur analog, L-Cystine, L-Selenocystine is a zwitterionic molecule at neutral pH, meaning it has both a positive and a negative charge. This can lead to strong intermolecular electrostatic interactions and the formation of a stable crystal lattice, which reduces its solubility in water.
Q3: Can I improve the solubility of L-Selenocystine by adjusting the pH?
A3: Yes, pH adjustment is a highly effective strategy. L-Selenocystine's solubility increases significantly in both acidic and basic conditions. This is due to the protonation of the carboxyl groups at low pH and the deprotonation of the amino groups at high pH, which disrupts the zwitterionic interactions and allows for greater interaction with water molecules.
Q4: Are there any organic solvents in which L-Selenocystine is soluble?
A4: L-Selenocystine is soluble in Dimethyl Sulfoxide (DMSO). A solubility of 3.34 mg/mL (10 mM) in DMSO has been reported, with sonication recommended to aid dissolution[3].
Q5: What are co-solvents and can they help dissolve L-Selenocystine in aqueous buffers?
A5: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of hydrophobic compounds. While specific data for L-Selenocystine is limited, using a small amount of a co-solvent like DMSO to create a stock solution, which is then diluted into the aqueous buffer, is a common technique for poorly soluble compounds. However, care must be taken as the final concentration of the organic solvent may affect experimental outcomes, and precipitation can occur upon dilution if the compound's solubility limit in the final aqueous/co-solvent mixture is exceeded.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| L-Selenocystine powder is not dissolving in my neutral buffer (e.g., PBS pH 7.4). | L-Selenocystine has very low solubility at neutral pH. | 1. Adjust the pH: Lower the pH of the buffer to < 2 or raise it to > 8. 2. Use a different solvent system: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experiment (typically <0.5%). |
| After dissolving L-Selenocystine in an acidic or basic solution and neutralizing it, a precipitate forms. | The neutral, zwitterionic form of L-Selenocystine is precipitating out as it is less soluble. | 1. Work at a pH where the compound is soluble: If your experiment allows, conduct it in a slightly acidic or basic buffer. 2. Use a solubilizing agent: Incorporate a co-solvent, surfactant, or cyclodextrin (B1172386) in your final buffer to maintain solubility upon neutralization. |
| My L-Selenocystine/DMSO stock solution precipitates when added to my aqueous buffer. | The solubility limit of L-Selenocystine in the final aqueous/DMSO mixture has been exceeded. | 1. Decrease the stock concentration: Prepare a more dilute stock solution in DMSO. 2. Increase the final DMSO concentration (if permissible): A slightly higher percentage of DMSO in the final solution may keep the compound dissolved. 3. Add the stock solution slowly while vortexing: This can help prevent localized high concentrations and immediate precipitation. |
| I need to prepare a solution at a specific pH where solubility is low, and I cannot use organic solvents. | Limited options for solubilization under these constraints. | Consider complexation agents: Investigate the use of cyclodextrins, which can encapsulate poorly soluble molecules and increase their aqueous solubility. |
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of L-Selenocystine in various solvents.
| Solvent | Temperature | pH | Solubility | Molar Concentration | Notes |
| Water | 25°C | Neutral | ~0.2 mg/mL[1] | ~0.6 mM | Baseline solubility. |
| Water | 60°C | 1 (with HCl) | 5.88 mg/mL[4] | 17.60 mM | Ultrasonic and warming were used[4]. |
| DMSO | Not Specified | N/A | 3.34 mg/mL[3] | 10 mM | Sonication is recommended[3]. |
| 0.1 M NaOH | Not Specified | ~13 | Saturated solution can be prepared. | Not Specified | Qualitative data, implies good solubility. |
Experimental Protocols
Protocol 1: Solubilization in Acidic Aqueous Solution
This protocol is based on the method reported to achieve a concentration of 5.88 mg/mL[4].
Materials:
-
L-Selenocystine powder
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Water bath or heating block
-
Ultrasonic bath
-
pH meter
Procedure:
-
Weigh the desired amount of L-Selenocystine powder.
-
Add the powder to the required volume of deionized water.
-
While stirring, slowly add 1 M HCl dropwise until the pH of the suspension reaches 1.0.
-
Heat the solution to 60°C using a water bath or heating block while continuing to stir.
-
Place the heated solution in an ultrasonic bath and sonicate until the L-Selenocystine is completely dissolved.
-
Allow the solution to cool to room temperature. The L-Selenocystine should remain in solution.
-
Note: If the pH needs to be adjusted for your experiment, be aware that increasing the pH towards neutral may cause precipitation.
Protocol 2: Preparation of a Stock Solution in DMSO
This protocol is suitable for experiments where a small amount of an organic co-solvent is permissible.
Materials:
-
L-Selenocystine powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of L-Selenocystine powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 299.3 µL of DMSO to 1 mg of L-Selenocystine).
-
Vortex the mixture thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution[3].
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
When preparing your working solution, add the DMSO stock dropwise to your aqueous buffer while vortexing to minimize precipitation. Ensure the final DMSO concentration is compatible with your experimental system.
Visualizing Solubilization Strategies
The choice of a suitable strategy for dissolving L-Selenocystine depends on the experimental constraints. The following diagram illustrates a decision-making workflow.
References
Addressing challenges in the site-specific incorporation of Selenocystine.
Welcome to the technical support center for the site-specific incorporation of Selenocysteine (B57510) (Sec). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the fundamental challenges of incorporating Selenocysteine site-specifically into recombinant proteins?
A1: The site-specific incorporation of Selenocysteine (Sec) is complex due to its unique biosynthesis and translational mechanism, which differs significantly from the 20 canonical amino acids.[1][2][3] Key challenges include:
-
UGA Codon Recoding: Sec is naturally encoded by the UGA codon, which also serves as a stop codon.[4] This dual function creates competition between Sec incorporation and translation termination.
-
Requirement of a SECIS Element: Efficient UGA recoding requires a specific mRNA stem-loop structure, the Selenocysteine Insertion Sequence (SECIS) element.[1][2] The location of the SECIS element differs between prokaryotes and eukaryotes, complicating heterologous expression.[4][5]
-
Dedicated Machinery: A specialized elongation factor, SelB in bacteria or eEFSec in eukaryotes, is required to deliver the Sec-charged tRNA (Sec-tRNASec) to the ribosome.[1][2] This machinery is distinct from the canonical elongation factor EF-Tu.
-
Selenocysteine Instability: Free selenocysteine is highly reactive and prone to oxidation, making it unstable in cellular environments.[5] This can lead to misincorporation and cellular toxicity.
-
Misincorporation of Other Amino Acids: Due to similarities in their respective tRNAs and biosynthetic pathways, serine and cysteine can be misincorporated at the intended Sec site.[5][6]
Q2: My protein expression yield is very low when attempting to incorporate Selenocysteine. What are the potential causes and how can I improve the yield?
A2: Low protein yield is a common issue. Several factors can contribute to this problem. The following table outlines potential causes and troubleshooting suggestions.
| Potential Cause | Troubleshooting Suggestions |
| Inefficient UGA Codon Recoding | - Switch to Amber (UAG) Codon Suppression: Using a UAG stop codon instead of UGA can improve efficiency by avoiding competition with release factor 2 (RF2).[7] This requires an orthogonal tRNA/synthetase pair. - Optimize SECIS Element: If using the natural pathway, ensure the SECIS element is correctly positioned and has an optimal sequence for the expression host.[3][8] |
| Competition with Release Factors | - Use Engineered Strains: Employ E. coli strains with deleted or modified release factors (e.g., C321.ΔA, which lacks RF1) to reduce termination at the amber codon.[2][3] - Modulate Release Factor Concentration: In cell-free systems, the concentration of release factors can be optimized to favor incorporation over termination. |
| Toxicity of Selenocysteine | - Use a Protected Selenocysteine Analog: Incorporate a chemically protected form of Sec (e.g., Se-allyl selenocysteine) that is less reactive. The protecting group can be removed post-translationally.[5] - Control Selenium Concentration: Optimize the concentration of the selenium source in the growth media to minimize toxicity. |
| Suboptimal Codon Context | - Modify Codons Flanking the Incorporation Site: The nucleotides immediately upstream and downstream of the target codon can influence suppression efficiency. Experiment with synonymous codons in these positions. |
Q3: I am observing significant misincorporation of cysteine or serine at the target selenocysteine site. How can I increase the fidelity of incorporation?
A3: Misincorporation is a critical issue affecting the homogeneity of the final protein product. Here are strategies to enhance specificity:
| Type of Misincorporation | Troubleshooting Strategies |
| Serine Misincorporation | - Overexpress SelA: In bacterial systems relying on the natural pathway, increasing the expression of selenocysteine synthase (SelA) can improve the conversion of Ser-tRNASec to Sec-tRNASec.[2] - Engineered tRNASec: Utilize engineered tRNASec variants that are more efficiently recognized by SelA and the Sec-specific elongation factor, but not by the canonical machinery.[2] |
| Cysteine Misincorporation | - Use Cysteine Auxotrophic Strains: Express the protein in a host strain that cannot synthesize cysteine, and control the amount of cysteine in the growth medium. - Chemically Protected Sec Analogs: The use of a protected selenocysteine analog that is structurally distinct from cysteine can prevent its recognition by the endogenous cysteine incorporation machinery.[5] |
| General Misincorporation at UGA | - Antibiotic Effects: Be aware that certain antibiotics can increase the rate of mistranslation at UGA codons.[6] If possible, use alternative selection markers or ensure complete removal of antibiotics before induction. |
Experimental Workflows & Signaling Pathways
Natural Selenocysteine Incorporation Pathway in Bacteria
The following diagram illustrates the natural pathway for selenocysteine incorporation in bacteria, highlighting the key components involved.
Caption: Bacterial pathway for co-translational Selenocysteine incorporation.
Orthogonal System for Sec Incorporation via Amber Suppression
This workflow outlines a common strategy to bypass the natural machinery using an engineered, orthogonal tRNA/synthetase pair and a protected Sec analog.
Caption: Workflow for Sec incorporation using an orthogonal amber suppression system.
Key Experimental Protocols
Protocol 1: General Protocol for Selenoprotein Expression in E. coli using Amber Suppression
This protocol provides a general framework for expressing a selenoprotein in E. coli using an orthogonal tRNA/synthetase pair that incorporates a protected selenocysteine analog in response to a UAG codon.
1. Plasmid Preparation:
- Co-transform an appropriate E. coli expression strain (e.g., a strain lacking release factor 1) with two plasmids:
- An expression vector for your target protein containing a UAG (amber) codon at the desired incorporation site.
- A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNACUA.[5]
2. Culture Growth:
- Inoculate a starter culture in a suitable medium (e.g., LB) with appropriate antibiotics and grow overnight at 37°C.
- The next day, dilute the starter culture into a larger volume of minimal medium (e.g., M9) supplemented with the necessary antibiotics, glucose, and essential amino acids (if using an auxotrophic strain).
- Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6.
3. Induction:
- Add the protected selenocysteine analog (e.g., Se-allyl selenocysteine) to the culture to a final concentration of 1 mM.[5]
- Add the inducer for the protein of interest and the orthogonal system (e.g., IPTG, arabinose) to the appropriate final concentration.
- Reduce the temperature to 18-25°C and continue shaking for 12-18 hours.
4. Cell Harvest and Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication or high-pressure homogenization).
- Clarify the lysate by centrifugation to remove cell debris.
5. Protein Purification:
- Purify the protein from the soluble fraction using standard chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
6. Deprotection of Selenocysteine (if applicable):
- If a protected Sec analog was used, perform the deprotection step. For Se-allyl selenocysteine, this can be achieved using a palladium catalyst under mild, biocompatible conditions.[5]
- Dialyze the protein extensively against a suitable buffer to remove the catalyst and byproducts.
7. Verification of Incorporation:
- Confirm the successful incorporation of selenocysteine and the integrity of the protein using techniques such as mass spectrometry, SDS-PAGE, and Western blotting.
This technical support center provides a starting point for troubleshooting common issues in the site-specific incorporation of selenocysteine. For more complex issues, consulting the primary literature and adapting protocols to your specific protein and expression system is highly recommended.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Challenges of site-specific selenocysteine incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of selenocysteine using an expanded genetic code and palladium-mediated chemical deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Error Rates in Selenocysteine Insertion in Mammalian Cells Treated with the Antibiotic Doxycycline, Chloramphenicol, or Geneticin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors and Selenocysteine Insertion Sequence Requirements for the Synthesis of Selenoproteins from a Gram-Positive Anaerobe in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Aggregation Issues with Selenocystine-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis, purification, and handling of selenocystine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound-containing peptides aggregating?
A1: Peptide aggregation is a common issue driven by various factors. For this compound-containing peptides, aggregation can be influenced by:
-
Hydrophobicity: The inherent hydrophobicity of the peptide sequence can lead to self-association to minimize contact with aqueous solvents.[1][2]
-
Secondary Structure Formation: Peptides can form intermolecular β-sheets, leading to the formation of insoluble aggregates.[3][4]
-
Diselenide Bond Formation: The selenol group (-SeH) of selenocysteine (B57510) is highly susceptible to oxidation, readily forming a diselenide bond (-Se-Se-).[5] While this can be a desired feature for cyclization, intermolecular diselenide bond formation can lead to dimerization and higher-order aggregation.
-
pH and Isoelectric Point (pI): When the pH of the solution is close to the peptide's pI, the net charge of the peptide is minimal, reducing electrostatic repulsion between peptide chains and promoting aggregation.[1][6]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
-
Temperature: Elevated temperatures can increase the rate of aggregation.[1]
Q2: What is the difference in aggregation propensity between selenocysteine and cysteine-containing peptides?
A2: While direct comparative studies are limited, the unique properties of selenocysteine suggest potential differences:
-
Redox Potential: The selenol group of selenocysteine has a lower pKa (~5.2) compared to the thiol group of cysteine (~8.5), meaning it is more readily deprotonated and thus more nucleophilic at physiological pH.[6] This increased reactivity can lead to faster formation of diselenide bonds compared to disulfide bonds, potentially accelerating aggregation if intermolecular bonding occurs.
-
Bond Strength: The diselenide bond is weaker than a disulfide bond, which could influence the reversibility of aggregation.[5]
-
Oxidative Folding: In some cases, replacing disulfide bridges with diselenide bridges has been shown to improve the yield of correctly folded peptides, suggesting that the specific placement of selenocysteine can modulate aggregation pathways.[7]
Q3: How can I prevent aggregation during solid-phase peptide synthesis (SPPS)?
A3: Preventing aggregation on the resin is crucial for successful synthesis. Strategies include:
-
Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[3][4]
-
Backbone Protection: Using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amide backbone can prevent hydrogen bonding and aggregation.[3][4]
-
Chaotropic Salts: Adding chaotropic salts such as LiCl or NaClO4 to the solvent can help to disrupt secondary structures.[3][4]
-
Special Solvents: Using solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the growing peptide chain.[3][4]
Q4: My peptide has already aggregated. How can I solubilize it?
A4: Solubilizing aggregated peptides often requires a systematic approach. Refer to the detailed protocol in the Troubleshooting Guide below. The general strategy involves testing a series of solvents, starting with the mildest, and may require the use of organic solvents, changes in pH, and sonication.[2][8]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized This compound (B224153) Peptide
Symptoms:
-
The lyophilized peptide does not dissolve in aqueous buffers (e.g., PBS, Tris).
-
The solution appears cloudy or contains visible particulates.
Potential Causes:
-
High hydrophobicity of the peptide sequence.
-
The pH of the buffer is near the peptide's isoelectric point (pI).
-
Formation of intermolecular diselenide bonds leading to oligomers.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubilizing this compound peptides.
Issue 2: Peptide Aggregates During Purification by RP-HPLC
Symptoms:
-
Broad or tailing peaks during RP-HPLC.
-
Loss of peptide on the column.
-
Precipitation of the peptide upon collection of fractions.
Potential Causes:
-
On-column aggregation due to high local concentration.
-
Poor solubility in the mobile phase.
-
Oxidation to form intermolecular diselenide-linked species.
Troubleshooting Strategies:
| Strategy | Description | Quantitative Parameter to Monitor |
| Optimize Mobile Phase | Increase the organic solvent (e.g., acetonitrile) content in the mobile phase. Add a low concentration of an ion-pairing agent like TFA (0.1%). | Peak shape (asymmetry, width), peak area (recovery). |
| Add a Reducing Agent | Include a reducing agent like DTT or TCEP in the sample or mobile phase to prevent intermolecular diselenide bond formation. Caution: This will reduce any desired intramolecular diselenide bonds. | Appearance of a single peak corresponding to the monomeric peptide. |
| Lower Sample Concentration | Inject a more dilute sample to reduce on-column concentration effects. | Improved peak shape and recovery. |
| Temperature Control | Run the separation at a lower or higher temperature to modulate solubility and aggregation kinetics. | Change in peak shape and retention time. |
| Purify the Dimer | It may be easier to purify the stable diselenide-linked dimer, which often gives a sharper peak. The purified dimer can then be reduced to the monomer.[9] | A sharp, well-defined peak for the dimer. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing an Aggregated this compound Peptide
Materials:
-
Aggregated this compound-containing peptide
-
Sterile deionized water
-
0.1 M Ammonium (B1175870) hydroxide (B78521) or 0.1 M sodium bicarbonate
-
0.1 M Acetic acid or 0.1% Trifluoroacetic acid (TFA) in water
-
Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN)
-
Sonicator
-
Vortex mixer
Procedure:
-
Initial Solubility Test:
-
Attempt to dissolve a small amount of the peptide in sterile deionized water by vortexing.
-
If the solution is not clear, proceed to the next step.
-
-
pH Adjustment (for charged peptides):
-
Acidic Peptides (net negative charge): Add a small amount of 0.1 M ammonium hydroxide or 0.1 M sodium bicarbonate dropwise while vortexing until the peptide dissolves.
-
Basic Peptides (net positive charge): Add a small amount of 0.1 M acetic acid or 0.1% TFA dropwise while vortexing until the peptide dissolves.[8]
-
-
Use of Organic Solvents (for hydrophobic or neutral peptides):
-
If the peptide is still insoluble, or is hydrophobic/neutral, dissolve it in a minimal amount of an organic solvent.
-
Start with DMF or ACN. Use DMSO as a last resort, as it can potentially oxidize the selenol group.
-
Once dissolved, slowly add the organic solution dropwise to your desired aqueous buffer while vortexing.[2]
-
-
Sonication:
-
If the solution is still cloudy or contains particulates, sonicate the sample in a water bath for 5-10 minutes.[8] This can help to break up aggregates.
-
-
Final Dilution and Storage:
-
Once the peptide is dissolved, it can be further diluted with the appropriate aqueous buffer.
-
For long-term storage, it is recommended to store the peptide in lyophilized form at -20°C or -80°C. If storing in solution, make aliquots to avoid repeated freeze-thaw cycles.[2]
-
Protocol 2: Monitoring Peptide Aggregation with Thioflavin T (ThT) Assay
This assay is used to detect the formation of amyloid-like fibrils, which are a common form of peptide aggregate.
Materials:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Peptide stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
Prepare the peptide solution at the desired concentration in the assay buffer.
-
-
Assay Setup:
-
In the wells of the microplate, add the peptide solution.
-
Add the ThT working solution to each well.
-
Include control wells with buffer and ThT only (for background fluorescence).
-
-
Measurement:
-
Incubate the plate at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.
-
-
Data Analysis:
Aggregation Kinetics
Caption: The process of amyloid fibril formation from soluble monomers.
Data Summary
Table 1: Common Additives to Prevent Peptide Aggregation
| Additive Class | Examples | Concentration Range | Mechanism of Action |
| Amino Acids | Arginine, Glutamic Acid | 50-500 mM | Suppress aggregation by binding to hydrophobic patches and increasing solubility.[1][6] |
| Sugars/Polyols | Sucrose, Glycerol | 5-20% (w/v) | Stabilize the native conformation of the peptide.[11] |
| Surfactants | Polysorbate 20/80, Poloxamer 188 | 0.01-0.1% (w/v) | Reduce surface-induced aggregation and solubilize hydrophobic regions.[11] |
| Reducing Agents | DTT, TCEP | 1-10 mM | Prevent the formation of intermolecular diselenide bonds.[11] |
| Chaotropic Agents | Guanidinium HCl, Urea | (Use with caution) | Disrupt secondary structures, but can also denature the peptide. |
Table 2: Comparison of Selenocysteine and Cysteine Properties
| Property | Selenocysteine (Sec) | Cysteine (Cys) | Implication for Aggregation |
| pKa of Side Chain | ~5.2[6] | ~8.5[6] | Sec is more reactive at neutral pH, potentially leading to faster intermolecular diselenide bond formation and aggregation. |
| Redox Potential | Lower (more easily oxidized) | Higher | The selenol group is more prone to oxidation, which can drive the formation of aggregates linked by diselenide bonds. |
| Nucleophilicity | Higher | Lower | Increased reactivity of Sec can be a factor in both desired and undesired side reactions that may lead to aggregation. |
| Bond Energy (X-X) | Se-Se is weaker | S-S is stronger | Diselenide-linked aggregates might be more easily disrupted by reducing agents compared to disulfide-linked aggregates. |
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Specific Effects of Diselenide Bridges on the Oxidative Folding of a Cystine Knot Peptide, ω-Selenoconotoxin GVIA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
Technical Support Center: Efficient Selenocystine Incorporation in Cell-Free Systems
Welcome to the technical support center for optimizing selenoprotein expression in cell-free systems. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of selenocystine (B224153) incorporation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cell-free synthesis of selenoproteins.
Question 1: I am observing very low or no yield of my target selenoprotein. What are the common causes and how can I fix this?
Answer:
Low protein yield is the most common issue in cell-free selenoprotein synthesis. The primary causes are often related to the oxidation of selenocysteine (B57510), suboptimal reaction conditions, or issues with the DNA template.
Potential Causes & Solutions:
-
Insufficient Reduction of this compound: Selenocysteine (Sec) is highly sensitive to oxidation and is typically added to the reaction as its more stable oxidized dimer, this compound.[1][2] For incorporation, this compound must be efficiently reduced to monomeric selenocysteine. Standard reaction conditions may not provide a sufficiently reducing environment.
-
Solution: Increase the concentration of the reducing agent Dithiothreitol (DTT). Initial experiments using standard DTT concentrations (e.g., 1 mM) can fail to produce significant amounts of selenoproteins.[1][3] Increasing the DTT concentration to 10 mM has been shown to dramatically increase yield.[1][3] It is recommended to perform a titration of DTT (e.g., 2 mM to 20 mM) to find the optimal concentration for your specific protein and system.[1]
-
-
DNA Template Quality: The purity and integrity of the DNA template are critical for any cell-free expression experiment.
-
Suboptimal Incubation Temperature: High temperatures can lead to protein misfolding and aggregation, reducing the yield of soluble, active protein.
-
Solution: Try reducing the incubation temperature. While many protocols suggest 37°C, lowering the temperature to 25–30°C can improve the folding of complex proteins and increase the final yield.[4]
-
-
Inhibition by Cysteine (Global Substitution Method): If you are using the global substitution method (incorporating Sec at Cys codons), the presence of even small amounts of cysteine in the reaction mix will compete with selenocysteine and reduce incorporation efficiency.
Below is a troubleshooting workflow to diagnose and resolve low-yield issues.
Question 2: My protein is expressing, but I see significant amounts of truncated product, especially when trying to incorporate Sec at a UGA codon. Why is this happening?
Answer:
Incorporation of selenocysteine at a UGA codon is a complex process that recodes what is normally a stop signal.[5] Inefficient recoding is a common cause of truncated products.
Potential Causes & Solutions:
-
Inefficient SECIS Element Function: Site-specific incorporation at a UGA codon requires a downstream mRNA structure called a Selenocysteine Insertion Sequence (SECIS) element.[2][6] The structure and position of this element are critical for recruiting the necessary translation factors (e.g., SelB in bacteria, SBP2/eEFSec in eukaryotes).[5][7][8][9][10]
-
Solution:
-
Check SECIS Sequence and Structure: Ensure you are using a well-characterized and efficient SECIS element. The core motifs of the SECIS element are crucial for binding to factors like SBP2.[5]
-
Optimize SECIS Position: In bacterial systems, the SECIS element must be located immediately downstream of the UGA codon.[8][11][12] In eukaryotic systems, it is located in the 3'-UTR, and the distance to the UGA codon can affect efficiency.[5][13] While there is more flexibility, an optimal distance may need to be determined empirically.
-
-
-
Limiting Translation Factors: The specialized factors required for Sec incorporation can become a limiting component in the cell-free system, especially with high concentrations of your template mRNA.[7][8]
-
Solution: Some advanced cell-free systems can be supplemented with purified components of the selenocysteine incorporation machinery. For eukaryotic systems, co-expression of SBP2 has been shown to overcome limitations caused by an excess of SECIS-containing mRNAs.[8]
-
The diagram below illustrates the key components required for natural UGA recoding.
Frequently Asked Questions (FAQs)
Q1: What is the difference between global substitution and site-specific incorporation of selenocysteine?
A1: These are two different strategies for producing selenoproteins.
-
Global Substitution: This is the simpler method. Cysteine is completely removed from the cell-free reaction, and this compound is added.[1][2] The cellular machinery then mistakenly charges the cysteinyl-tRNA with selenocysteine, leading to the incorporation of Sec at every position coded by a cysteine codon (UGC, UGU).[14] This method is effective for producing proteins where all cysteines can be replaced by selenocysteine without compromising structure or function.[1]
-
Site-Specific Incorporation: This method installs Sec at a specific site in response to an in-frame UGA codon, which normally signals translation termination.[15] This requires adding a special RNA structure, the SECIS element, into the mRNA transcript.[6][11] This approach is more complex but allows for the production of proteins containing both cysteine and selenocysteine residues.
Q2: Why must I use this compound instead of selenocysteine in my reaction?
A2: Free selenocysteine is highly unstable due to the low pKa (5.2) and high nucleophilicity of its selenol group, which makes it prone to rapid oxidation in air.[2][15] this compound, the oxidized dimer form (Sec-Se-Se-Sec), is much more stable and commercially available.[1][2] It is added to the reaction and converted to the active, reduced selenocysteine monomer by a reducing agent like DTT.[1][14]
Q3: Can I purify my His-tagged selenoprotein using standard nickel-affinity chromatography?
A3: Yes. Standard purification techniques like nickel-agarose affinity chromatography for His-tagged proteins are effective for selenoproteins.[1][16] However, it is crucial to maintain a reducing environment throughout the purification process to prevent oxidation of the selenocysteine residues. Consider including a low concentration of DTT (e.g., 1-5 mM) in your lysis, wash, and elution buffers, unless it interferes with downstream applications.
Quantitative Data Summary
The following tables summarize key quantitative data related to selenoprotein expression in cell-free systems.
Table 1: Effect of DTT Concentration on Selenoprotein Yield Data derived from the expression of ZiPro C80U via global Cys substitution.[1]
| DTT Concentration | Relative Yield | Final Purified Protein Yield |
| 1 mM | Very Low | < 0.1 mg / mL reaction |
| 10 mM | High | ~1.2 mg / mL reaction |
| 20 mM | High | (Yield may plateau or decrease slightly) |
Table 2: General Performance Comparison of Common Cell-Free Systems Data reflects general protein expression and may vary for specific selenoproteins.[17]
| Cell-Free System | Relative Yield | Protein Integrity (Full-length) | Aggregation Propensity |
| E. coli | Highest | Lower (especially for >70 kDa) | High |
| Wheat Germ (WGE) | High (~68% of E. coli) | Moderate | Moderate |
| HeLa Lysate | Low (~28% of E. coli) | Higher | Low |
| Leishmania (LTE) | Low (~25% of E. coli) | High | Lowest |
Experimental Protocols
Protocol 1: High-Yield Selenoprotein Synthesis via Global Cysteine Substitution
This protocol is adapted from a method demonstrated to produce milligram quantities of protein per milliliter of reaction mixture and is suitable for proteins where cysteine residues can be fully replaced by selenocysteine.[1][3]
Methodology:
-
Prepare the Cell-Free Reaction Mixture:
-
Use a commercial E. coli-based cell-free expression system.
-
When preparing the amino acid solution, completely omit L-cysteine .
-
Add L-selenocystine to a final concentration of 1 mM.
-
Add Dithiothreitol (DTT) to a final optimized concentration of 10 mM . This is critical for reducing the this compound.[1]
-
-
Add Template DNA:
-
Add the plasmid DNA encoding your protein of interest to the reaction mixture. The optimal amount should be determined according to the manufacturer's instructions (typically 5-15 µg for a 1 mL reaction).
-
-
Incubation:
-
Incubate the reaction at 30°C with gentle shaking for 4-6 hours. The lower temperature can aid in proper protein folding.[4]
-
-
Protein Purification (His-Tag Example):
-
Prepare the following buffers:
-
Lysis/Binding Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 7.5.
-
Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 7.5.
-
Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 300 mM imidazole, pH 7.5.
-
(Optional: Add 1-5 mM DTT to all purification buffers to maintain a reducing environment).
-
-
Load the cell-free reaction mixture onto a pre-equilibrated Ni-NTA or other IMAC (Immobilized Metal Affinity Chromatography) column.[1]
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the purified selenoprotein using the Elution Buffer.
-
Dialyze the purified protein against a suitable storage buffer overnight.
-
The general workflow for this protocol is visualized below.
References
- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 2. Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 4. Cell-Free Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. The Efficiency of Selenocysteine Incorporation Is Regulated by Translation Initiation Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SECIS–SBP2 interactions dictate selenocysteine incorporation efficiency and selenoprotein hierarchy | The EMBO Journal [link.springer.com]
- 9. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like | Life Science Alliance [life-science-alliance.org]
- 10. The expression of essential selenoproteins during development requires SECIS-binding protein 2–like - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SECIS elements in the coding regions of selenoprotein transcripts are functional in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. jenabioscience.com [jenabioscience.com]
Minimizing side reactions during the chemical synthesis of Selenocystine.
Technical Support Center: Synthesis of Selenocystine (B224153)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the chemical synthesis of this compound and Selenocysteine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of selenocysteine-containing peptides?
A1: The synthesis of peptides containing selenocysteine (B57510) (Sec) is prone to several side reactions due to the high reactivity of the selenol group. The most common side reactions include:
-
Oxidation: The selenol group (-SeH) is highly susceptible to oxidation, which can lead to the formation of diselenides (R-Se-Se-R), selenenic acids (R-SeOH), or seleninic acids (R-SeO2H).[1][2]
-
β-Elimination: Under basic conditions, such as during Fmoc deprotection with piperidine (B6355638), the protected selenol group can be eliminated from the selenocysteine backbone, resulting in the formation of a dehydroalanine (B155165) residue.[3][4]
-
Racemization: The chiral center of the protected selenocysteine can undergo epimerization, particularly during the coupling step in solid-phase peptide synthesis (SPPS), leading to diastereomeric impurities that are difficult to separate.[4]
-
Deselenization: Strong reducing agents, such as phosphines, can lead to the removal of selenium from the selenocysteine residue, resulting in the formation of alanine.[5]
Q2: How can I prevent the oxidation of selenocysteine during synthesis and purification?
A2: Preventing oxidation is critical for maintaining the integrity of the selenocysteine residue. Key strategies include:
-
Use of Reducing Agents: Maintain a reducing environment throughout the synthesis and purification process by adding reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to all buffers.[1][2]
-
Anaerobic Conditions: Whenever possible, perform experimental manipulations under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1][2]
-
pH Control: Maintaining a suitable pH can help stabilize the selenol group.[1]
-
Chelating Agents: The inclusion of chelating agents like EDTA in buffers can help prevent metal-catalyzed oxidation.[1]
-
Purification of the Oxidized Dimer: It is often easier to purify the more stable diselenide-linked dimer, which can then be reduced to the monomeric form.[6]
Q3: What is β-elimination and how can it be minimized during Fmoc-based SPPS?
A3: β-elimination is a significant side reaction in the synthesis of selenocysteine-containing peptides using the Fmoc/tBu strategy. It involves the elimination of the protected selenol group under basic conditions, leading to the formation of dehydroalanine.[3][4] To minimize this side reaction:
-
Reduce Piperidine Exposure: Minimize the time the resin is exposed to the piperidine solution during the Fmoc deprotection step to the minimum time required for complete removal of the Fmoc group.[3][7]
-
Avoid Auxiliary Bases: Operate the coupling steps in the absence of auxiliary bases like diisopropylethylamine (DIEA), as these can promote β-elimination.[3][4]
Q4: How can racemization of selenocysteine be suppressed during peptide synthesis?
A4: Racemization of selenocysteine is a concern, especially during the activation and coupling steps in SPPS. To suppress racemization:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization. For example, carbodiimide (B86325) activation with additives like HOBt or Oxyma Pure is a good choice.[8] For difficult couplings, COMU has been shown to have superior racemization suppression compared to HOBt-based reagents.[9]
-
Avoid Pre-activation: Eliminate any pre-activation steps for the protected selenocysteine amino acid.[4]
-
Use of a Weak Base: Employ a weak base like collidine instead of stronger bases such as DIEA or NMM.[4][9]
Troubleshooting Guides
Issue 1: Low overall yield after solid-phase peptide synthesis (SPPS).
Q: My solid-phase synthesis of a selenopeptide resulted in a very low yield. What are the common causes and how can I troubleshoot this?
A: Low yield in selenopeptide SPPS can be attributed to several factors, including incomplete coupling, side reactions, and peptide aggregation.[6]
| Possible Cause | Recommended Solution |
| Incomplete Coupling | - Double Coupling: Perform a second coupling step for the selenocysteine residue and the subsequent amino acid.[6] - Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.[6] - Optimize Coupling Reagents: For sterically hindered couplings, consider using more potent reagents like HATU or HCTU.[10] |
| Side Reactions | - Minimize Base Exposure: Reduce piperidine treatment time during Fmoc deprotection to prevent β-elimination.[3][6] - Avoid Auxiliary Bases: Omit auxiliary bases during the coupling step to reduce both β-elimination and racemization.[3][6] |
| Peptide Aggregation | - Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the reaction mixture to disrupt aggregation.[8] - Incorporate Pseudoproline Dipeptides: If the sequence allows, using pseudoproline dipeptides can disrupt secondary structure formation.[8] - Use "Magic Mixture": A solvent mixture of DCM/DMF/NMP with added ethylene (B1197577) carbonate can improve solvation.[8] |
Issue 2: Presence of unexpected peaks in mass spectrometry after synthesis.
Q: My mass spectrometry results show unexpected peaks corresponding to +16 Da, +32 Da, or the loss of selenium. What are these impurities and how can I avoid them?
A: These mass shifts are indicative of oxidation or degradation of the selenocysteine residue.[1]
| Observed Mass Shift | Likely Cause | Prevention and/or Solution |
| +16 Da | Oxidation of selenocysteine to selenenic acid (R-SeOH).[1] | - Increase the concentration of reducing agents (DTT or TCEP) in all buffers.[1] - Ensure all buffers are freshly prepared and degassed.[1] |
| +32 Da | Further oxidation to seleninic acid (R-SeO2H).[1] | - Same as for +16 Da. Work at a lower pH if compatible with the peptide's stability.[1] |
| Loss of Selenium (-79 Da) | Deselenization, often caused by strong reducing agents or harsh cleavage conditions.[5] | - Avoid strong reducing agents like phosphines.[5] - If reduction of a diselenide is necessary, use milder reducing agents like DTT or TCEP under controlled conditions.[2] |
| -SeH2 (-81 Da) | β-elimination leading to dehydroalanine formation.[3][4] | - Minimize piperidine exposure time during Fmoc deprotection.[3] - Avoid the use of auxiliary bases during coupling.[3] |
Data Presentation
Table 1: Comparison of Common Selenocysteine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Stability to Acid (TFA) | Stability to Base (Piperidine) | Deprotection Method(s) | Key Considerations |
| p-Methoxybenzyl | Mob/PMB | Labile | Moderately Stable | TFA, HF, DTNP in TFA[11][12][13] | Widely used but can be susceptible to premature cleavage and β-elimination under harsh basic conditions.[4][11] |
| Acetamidomethyl | Acm | Stable | Stable | Iodine, Mercury(II) acetate, DTNP (requires >15 eq.)[12][13] | Offers orthogonal protection but deprotection can be harsh.[13] |
| p-Nitrobenzyl | pNB | Stable | Stable | Reduction (e.g., Zn/AcOH or SnCl2)[11] | Requires a two-step deprotection process.[11] |
| tert-Butyl | tBu | Labile | Stable | TFA[11] | Compatible with standard TFA cleavage cocktails.[11] |
| Selenazolidine | Sez | Labile | Stable | Methoxyamine hydrochloride[5] | Emerging as a preferred protecting group for SPPS and subsequent ligation reactions, minimizing side reactions.[5] |
Experimental Protocols
Protocol 1: Optimized Fmoc-Based Solid-Phase Peptide Synthesis of a Selenocysteine-Containing Peptide
This protocol is designed to minimize β-elimination and racemization.[3][4]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Crucially, minimize the deprotection time to the shortest duration necessary for complete Fmoc removal (typically 5-10 minutes). Monitor with a Kaiser test.[3]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-4 equivalents) in DMF.
-
For selenocysteine coupling, and subsequent couplings, avoid the use of auxiliary bases like DIEA or NMM. Use a weak base like 2,4,6-collidine if a base is required, or perform the coupling in the absence of an auxiliary base.[3][4]
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test. If incomplete, a second coupling (double coupling) may be necessary.[6]
-
Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Protocol 2: Deprotection of Sec(Mob) using DTNP
This method provides a mild and efficient way to deprotect p-methoxybenzyl-protected selenocysteine.[12][14]
-
Dissolve the Peptide: Dissolve the Mob-protected peptide in trifluoroacetic acid (TFA).
-
Add DTNP: Add a sub-stoichiometric amount of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) to the solution. As little as 0.2 equivalents can be effective for removing the Mob group from selenocysteine.[12][14]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by RP-HPLC.
Protocol 3: Purification of this compound-Containing Peptides by RP-HPLC
-
Column: Use a C18 reversed-phase column suitable for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the peptide using a linear gradient of increasing mobile phase B. A typical gradient is 5% to 65% B over 60 minutes, but this should be optimized for the specific peptide.[10]
-
Detection: Monitor the elution at 214 nm and 280 nm.[10]
-
Fraction Collection: Collect fractions corresponding to the desired peptide peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the peptide.
-
Lyophilization: Freeze-dry the purified fractions to obtain the final product.
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound peptides.
Caption: Troubleshooting flowchart for this compound synthesis.
Caption: Mechanism of β-elimination and its prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. peptide.com [peptide.com]
- 9. mesalabs.com [mesalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing air-sensitive Selenocystine.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing air-sensitive L-Selenocystine, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-Selenocystine and why is it considered air-sensitive?
L-Selenocystine is the oxidized dimer of selenocysteine (B57510), the 21st proteinogenic amino acid.[1] It consists of two selenocysteine molecules linked by a diselenide bond (-Se-Se-). While selenocystine (B224153) itself is the more stable, oxidized form, it exists in equilibrium with its reduced form, selenocysteine, which is highly susceptible to air oxidation. The selenol group (-SeH) of selenocysteine has a low pKa of approximately 5.24-5.43, meaning it is easily deprotonated at physiological pH to the highly reactive selenolate anion (-Se⁻), which is a potent nucleophile prone to oxidation.[2][3] Therefore, handling and storage procedures must aim to prevent the reduction of this compound and the subsequent rapid oxidation of any formed selenocysteine.
Q2: What are the primary degradation products of this compound/Selenocysteine?
Exposure to air and certain experimental conditions can lead to the oxidation of the selenium atom. Common degradation products include:
-
Selenenic acid (R-SeOH) : The initial product of mild oxidation.
-
Seleninic acid (R-SeO₂H) : A product of further oxidation.
-
Diselenide bond cross-reactivity : Formation of mixed diselenides with other thiol-containing molecules (e.g., cysteine).[3]
-
Loss of selenium : Under certain conditions, selenium can be eliminated, leading to the formation of dehydroalanine.
Q3: How should I store solid L-Selenocystine?
To ensure long-term stability, solid L-Selenocystine should be stored under the following conditions:
-
Temperature : Store at -20°C for up to 3 years.[4]
-
Atmosphere : Store in an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.[5][6]
-
Container : Use a tightly sealed amber vial to protect from light and moisture.[5]
-
Environment : Keep away from direct sunlight and sources of heat.[5] It is also advisable to store it in a desiccator to prevent moisture absorption.
Q4: What is the best way to prepare and store this compound solutions?
This compound solutions are notoriously unstable and should ideally be prepared fresh for each experiment.[7] If storage is necessary:
-
Solvent : Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.[4]
-
Temperature : Store stock solutions at -80°C for short-term storage (up to 1 year).[4]
-
Aliquoting : To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the solution into single-use volumes.[8]
-
Inert Atmosphere : If possible, prepare and store solutions under an inert atmosphere.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving L-Selenocystine.
| Problem | Possible Cause | Solution |
| Low experimental yield or inconsistent results. | Degradation of this compound due to oxidation. | Prepare solutions fresh before each use. Handle solid compound and solutions under an inert atmosphere (glove box).[5] Use degassed solvents. |
| Unexpected peaks in Mass Spectrometry (e.g., +16 Da, +32 Da). | Oxidation of the selenium atom to selenenic acid (+16 Da) or seleninic acid (+32 Da).[3] | Add a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffers, if compatible with your experiment, to maintain a reducing environment.[3] Work at a slightly acidic pH (if your experiment allows) to keep the selenol group protonated and less reactive.[3] |
| Difficulty dissolving this compound. | This compound has moderate solubility in water but better solubility in DMSO.[4][9] | Use DMSO to prepare a concentrated stock solution. Sonication may be required to aid dissolution.[4] For aqueous buffers, prepare a fresh, dilute solution and use immediately. |
| Broad or multiple peaks during RP-HPLC purification. | On-column oxidation of the compound.[10] | It may be easier to purify the more stable diselenide-linked dimer (this compound), which typically gives a sharper peak.[10] The purified dimer can then be reduced to the monomeric selenocysteine form if needed.[10] Adding a small amount of a reducing agent like DTT to the mobile phase can also help, but may complicate fraction analysis.[10] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O₄Se₂ | [4] |
| Molecular Weight | 334.09 g/mol | [4] |
| Appearance | White to light yellow crystals or powder | [1] |
| Melting Point | 143-146 °C | [1][11] |
| Water Solubility | 0.2 mg/mL at 25 °C | [9] |
| DMSO Solubility | 3.34 mg/mL (10 mM) | [4] |
| pKa (Selenol group of Selenocysteine) | ~5.24 - 5.43 | [2][12] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of L-Selenocystine in DMSO.
Materials:
-
L-Selenocystine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sonicator
-
Calibrated micropipettes
Procedure:
-
Weigh the required amount of L-Selenocystine in a fume hood or glove box. For a 10 mM solution, this is 3.34 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the L-Selenocystine powder.
-
If dissolution is slow, sonicate the solution for a few minutes until the solid is completely dissolved.[4]
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Reduction of this compound to Selenocysteine
This protocol is for applications requiring the reduced, monomeric form, selenocysteine.
Materials:
-
Purified this compound
-
Reducing Buffer: 50 mM Tris-HCl pH 8.0, 100 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP)[3]
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT (or 0.5 mM TCEP), 1 mM EDTA[3]
-
Desalting column or dialysis tubing
Procedure:
-
Dissolve the purified this compound in the Reducing Buffer.
-
Incubate the solution at room temperature for 1-4 hours under an inert atmosphere (e.g., by gently sparging with nitrogen or argon).[10]
-
Monitor the reduction process by a suitable analytical method, such as RP-HPLC. The monomeric selenocysteine will have a different retention time than the dimeric this compound.[10]
-
Once the reduction is complete, remove the excess reducing agent by buffer exchange into the Storage Buffer using a desalting column or dialysis.
-
Use the resulting selenocysteine solution immediately or flash-freeze in liquid nitrogen and store at -80°C for short-term storage.[3]
Visualizations
Caption: Experimental workflow for handling and storing this compound.
Caption: Degradation pathway of this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. acs.org [acs.org]
- 2. Selenocysteine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. L-Selenocystine | TargetMol [targetmol.com]
- 5. ossila.com [ossila.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0004122) [hmdb.ca]
- 10. benchchem.com [benchchem.com]
- 11. L-Selenocysteine | C3H7NO2Se | CID 25076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Refinement of protocols for accurate Selenocystine quantification.
Welcome to the technical support center for the accurate quantification of selenocystine (B224153). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental protocols for this compound analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the quantification of this compound.
Sample Preparation & Stability
Q1: My this compound concentrations are inconsistent across replicates. What could be the cause?
A1: Inconsistent this compound concentrations often stem from its instability. Selenocysteine (B57510) (Sec) readily oxidizes to its disulfide form, this compound (SeCys)₂, in the presence of air.[1] This inherent instability can lead to variability if samples are not handled consistently.
-
Troubleshooting Steps:
-
Minimize Oxidation: Work quickly and at low temperatures during sample preparation. If possible, handle samples under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agents: Consider the addition of a reducing agent like dithiothreitol (B142953) (DTT) to maintain selenium in the selenocysteine form, especially if you are interested in quantifying the reduced form.[2] However, be aware that this will prevent the direct quantification of this compound.
-
pH Control: The stability of selenium species is influenced by pH. Acidification of the sample solution can increase the stability of some selenium compounds.[3]
-
Storage: Store extracts at -70°C to minimize degradation until analysis.[4]
-
Q2: I am working with protein-bound selenocysteine. What is the most effective way to release it for quantification?
A2: Enzymatic hydrolysis is the most common and effective method to release selenoamino acids from proteins without causing significant species transformation.[4]
-
Recommended Protocol: A combination of proteases is often used. For example, a mixture of lipase (B570770) and protease can be employed for serum samples.[5][6] For food matrices like eggs, a combination of pronase and lipase can be effective to break down both proteins and fats that may interfere with the analysis.[4]
-
Optimization is Key: The optimal enzyme-to-sample ratio and incubation time should be determined empirically for your specific sample matrix to ensure complete protein digestion.[4]
Q3: How can I prevent the loss of selenocysteine/selenocystine during sample preparation?
A3: Losses can occur due to adsorption to surfaces or through degradation. Derivatization is a common strategy to improve stability and recovery.
-
Derivatization: Carbamidomethylation with iodoacetamide (B48618) is a widely used method to derivatize selenocysteine residues.[5][6][7][8][9] This process protects the reactive selenol group and improves chromatographic performance.
-
Method Validation: It is crucial to validate your sample preparation method by performing spike and recovery experiments to ensure quantitative recovery of this compound.[4]
Chromatography & Detection
Q4: I am having trouble separating this compound from other selenium species using HPLC. What can I do?
A4: Achieving good chromatographic separation is critical for accurate quantification.
-
Troubleshooting Steps:
-
Column Selection: The choice of HPLC column is crucial. Anion-exchange, cation-exchange, and reversed-phase columns have all been used for selenium speciation.[4][10][11] For instance, a Spherisorb 5 ODS-AMINO column has been used for the separation of four selenium species.[10]
-
Mobile Phase Optimization: The composition and pH of the mobile phase are critical parameters. For example, a phosphate (B84403) buffer with a pH gradient has been successfully used.[10] Using an ion-pairing reagent in a reversed-phase method can also improve the separation of selenoamino acids.[8][9]
-
Temperature Control: The separation can be sensitive to temperature, so maintaining a constant column temperature is important for reproducible results.[12]
-
Q5: My ICP-MS signal for selenium is low or noisy. How can I improve it?
A5: Low sensitivity or high background noise in ICP-MS can be due to several factors.
-
Troubleshooting Steps:
-
Interference Removal: Polyatomic interferences can be a significant issue in selenium analysis. Using a collision/reaction cell in the ICP-MS can help to remove these interferences.[5][6]
-
Sample Matrix: A complex sample matrix can suppress the selenium signal. Ensure that your sample preparation method effectively removes interfering matrix components.[4] Size-exclusion chromatography can be used as a clean-up step before analytical separation.[5][13]
-
Instrument Tuning: Regular tuning of the ICP-MS instrument is essential to ensure optimal sensitivity and performance for selenium isotopes (e.g., 77Se, 78Se, 80Se).
-
Q6: Can I use a detector other than ICP-MS for this compound quantification?
A6: While ICP-MS is the most common detector due to its high sensitivity and elemental specificity, other detectors can be used.
-
Alternative Detectors:
-
Mass Spectrometry (MS): HPLC coupled with electrospray ionization mass spectrometry (ESI-MS/MS) can also be used for the quantification of selenoamino acids, often after derivatization.[14]
-
Fluorescence Detection: Derivatization with a fluorescent tag can allow for detection using a fluorescence detector.[15]
-
Electrochemical Detection: Electrochemical methods can also be employed for the detection of electroactive amino acids like selenocysteine.[16]
-
Experimental Protocols & Data
This section provides detailed methodologies for key experiments and summarizes quantitative data in structured tables.
Protocol 1: this compound Quantification in Biological Samples by HPLC-ICP-MS
This protocol is a generalized procedure based on common practices reported in the literature.[4][5][10][13]
1. Sample Preparation (Enzymatic Hydrolysis & Derivatization)
-
Homogenization: Homogenize the biological sample (e.g., tissue, cells, serum) in a suitable buffer (e.g., Tris-HCl).
-
Enzymatic Digestion: Add a protease mixture (e.g., pronase and lipase) to the homogenate. Incubate at an optimized temperature (e.g., 37°C) for a sufficient time (e.g., 18 hours) to ensure complete protein digestion.[4]
-
Reduction (Optional): If starting with the intention to derivatize all selenocysteine, add a reducing agent like DTT to break any diselenide bonds in this compound.
-
Derivatization: Add iodoacetamide to the digest to carbamidomethylate the selenocysteine residues. Incubate in the dark.[5][6][7][8][9]
-
Centrifugation & Filtration: Centrifuge the sample to pellet any undigested material. Filter the supernatant through a 0.22 µm or 0.45 µm filter before HPLC analysis.[4]
2. HPLC Separation
-
Column: Use a suitable column for amino acid separation, such as a reversed-phase C18 column or an ion-exchange column.
-
Mobile Phase: An example mobile phase for reversed-phase separation could be a gradient of methanol (B129727) and water with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[10]
-
Injection Volume: Inject a defined volume of the prepared sample (e.g., 20-100 µL).[10]
3. ICP-MS Detection
-
Isotopes: Monitor selenium isotopes such as 77Se, 78Se, and 80Se.
-
Calibration: Prepare a series of this compound standards of known concentrations to generate a calibration curve.
-
Quantification: Quantify the this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Data Summary
Table 1: HPLC-ICP-MS Method Performance for this compound Quantification
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.0 µg/L (as Se) | [10] |
| 1.86 µg/L | [4] | |
| 0.06 µg/g (dry weight) | [13] | |
| Limit of Quantification (LOQ) | 1.86 µg/L | [4] |
| Precision (RSD) | < 5% | [5][10] |
| 5-10% | [13] | |
| Spike Recovery | > 80% | [4] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound quantification.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting guide for inconsistent results.
References
- 1. Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins | MDPI [mdpi.com]
- 3. Stability of selenium compounds in aqueous extracts of dietary supplements during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of selenomethionine and selenocysteine in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous derivatization of selenocysteine and selenomethionine in animal blood prior to their specific determination by 2D size-exclusion ion-pairing reversed-phase HPLC-ICP MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous derivatization of selenocysteine and selenomethionine in animal blood prior to their specific determination by 2D size-exclusion ion-pairing reversed-phase HPLC-ICP MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. Determination of this compound, selenomethionine, selenite and selenate by high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of selenomethionine, selenocysteine, and inorganic selenium in eggs by HPLC-inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Results in Selenocystine Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common issues encountered during in vitro cytotoxicity assays involving Selenocystine. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential problems and their solutions, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing high variability between my replicate wells?
High variability in replicate wells is a common issue that can mask the true cytotoxic effect of this compound. The primary causes often relate to inconsistencies in experimental technique.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Variations in cell numbers across wells will lead to different responses to this compound. Perform a cell count and viability assessment before each experiment.
-
Pipetting Errors: Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Use fresh pipette tips for each dilution and when adding solutions to the wells to avoid cross-contamination and inaccurate concentrations.
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, which can affect cell growth and the compound's activity. To minimize this, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from data analysis.
-
Compound Precipitation: this compound, like other compounds, may have limited solubility in culture media. Visually inspect the wells after adding this compound for any signs of precipitation. If observed, consider preparing a fresh, lower concentration stock solution or using a different solvent, ensuring the final solvent concentration is not toxic to the cells.
Q2: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
Fluctuations in IC50 values across different experimental dates are often due to biological or procedural variations.
Troubleshooting Steps:
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered sensitivity to cytotoxic agents. Avoid using cells that are over-confluent.
-
Reagent Preparation and Storage: Prepare fresh this compound solutions for each experiment. Selenocysteine, the reduced form, is unstable and prone to oxidation in the air; this compound is its more stable, oxidized form.[1] However, prolonged storage in solution, especially at room temperature, can still lead to degradation. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Incubation Time: The duration of cell exposure to this compound can significantly impact the IC50 value. Standardize the incubation time across all experiments to ensure comparability of results.
-
Serum Variability: If using fetal bovine serum (FBS), batch-to-batch variation can influence cell growth and their response to treatment. It is advisable to use a single, pre-tested batch of FBS for a series of related experiments.
Q3: I am not observing the expected level of cytotoxicity, even at high concentrations of this compound. What should I check?
A lack of cytotoxic effect can be due to several factors, from the compound itself to the assay conditions.
Troubleshooting Steps:
-
Compound Inactivity: Confirm the identity and purity of your this compound. If possible, test a new batch of the compound.
-
Presence of Antioxidants: The cytotoxic mechanism of this compound is largely mediated by the induction of reactive oxygen species (ROS).[3][4] The presence of antioxidants in the culture medium or supplements can neutralize ROS and reduce the cytotoxic effect. Thiol-reducing antioxidants like glutathione (B108866) and N-acetylcysteine have been shown to inhibit this compound-induced apoptosis.[3][4] Consider using a medium with lower antioxidant content for the duration of the assay.
-
Cellular Resistance: The target cell line may have intrinsic or acquired resistance to ROS-induced apoptosis. This can be due to high expression of antioxidant proteins or altered signaling pathways.
-
Suboptimal Assay Conditions: Ensure the cell density is optimal for the chosen cytotoxicity assay. Too few cells may not generate a signal strong enough to detect a cytotoxic effect.
Q4: My assay background is high in the control wells. What are the potential causes?
High background can obscure the signal from the treated cells and lead to inaccurate results.
Troubleshooting Steps:
-
Media Components: Phenol (B47542) red, a common pH indicator in cell culture media, can interfere with colorimetric and fluorometric assays.[5][6][7] It is recommended to use phenol red-free medium during the assay incubation period.
-
Microbial Contamination: Bacterial or fungal contamination can metabolize the assay reagents, leading to a false positive signal. Visually inspect the plates for any signs of contamination and maintain aseptic techniques throughout the experiment.
-
Serum Interference: Components in the serum can sometimes contribute to the background signal in certain cytotoxicity assays, such as the LDH assay. Using a serum-free medium during the assay incubation can help mitigate this issue.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines. These values can serve as a reference for expected cytotoxic potency.
| Cell Line | Cancer Type | Incubation Time (h) | Assay Method | IC50 (µM) | Reference |
| A375 | Melanoma | 72 | Not Specified | 3.6 | [8] |
| HepG2 | Hepatocellular Carcinoma | 24 | MTT | 5.444 | [2] |
| MCF-7 | Breast Adenocarcinoma | 72 | Not Specified | Not Specified | [8] |
| CNE2 | Nasopharyngeal Carcinoma | 72 | Not Specified | 5.6 | [8] |
| SW620 | Colorectal Adenocarcinoma | 72 | Not Specified | 7.3 | [8] |
| Colo201 | Colorectal Adenocarcinoma | 72 | Not Specified | Not Specified | [8] |
| MDA-MB-231 | Breast Adenocarcinoma | 72 | Not Specified | 17.5 | [8] |
| HL-60 | Acute Myeloid Leukemia | 72 | Not Specified | 34.5 | [8] |
| WiDr | Colorectal Cancer | 24 | Not Specified | 71 | [3] |
| C2BBe1 | Colorectal Cancer | 24 | Not Specified | 167 | [3] |
Experimental Protocols
Protocol 1: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
Materials:
-
This compound
-
Target cells
-
96-well flat-bottom plates
-
Complete cell culture medium (phenol red-free medium is recommended for the assay step)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized and protected from light)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 M HCl or 1 M NaOH, as it is not readily soluble at neutral pH).[9] Further dilute in culture medium to the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: LDH Cytotoxicity Assay for this compound
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
This compound
-
Target cells
-
96-well flat-bottom plates
-
Complete cell culture medium (serum-free medium is recommended for the assay step to reduce background LDH)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with this compound.
-
-
Assay Controls:
-
On the same plate, prepare the following controls in triplicate:
-
Vehicle Control (Spontaneous LDH Release): Cells treated with the vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 30-45 minutes before the assay.
-
Medium Background Control: Medium without cells.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
-
Calculation of Cytotoxicity:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
Signaling Pathways and Experimental Workflows
This compound-Induced Cytotoxicity Workflow
The following diagram illustrates the general workflow for assessing this compound-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockage of Nrf2 and autophagy by L-selenocystine induces selective death in Nrf2-addicted colorectal cancer cells through p62-Keap-1-Nrf2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promocell.com [promocell.com]
- 6. Caution for the routine use of phenol red - It is more than just a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. definedbioscience.com [definedbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Selenocysteine-Containing Forms of Human SELENOK and SELENOS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selenocystine Enzymatic Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with selenocystine (B224153) enzymatic assays. Proper buffer optimization is critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the buffer choice so critical for this compound enzymatic assays?
The reaction buffer is a cornerstone of any enzymatic assay, directly influencing enzyme activity and stability.[1] For enzymes acting on this compound, such as thioredoxin reductase (TrxR) or glutathione (B108866) reductase (GR), the buffer's pH is paramount.[2][3] It affects the ionization state of amino acid residues in the enzyme's active site, which is crucial for substrate binding and catalysis.[1] Furthermore, the selenol group of the reaction product, selenocysteine (B57510), has a low pKa (around 5.3), making its protonation state highly sensitive to pH.[2]
Q2: What are the key characteristics of a good buffer for these assays?
An ideal buffer for this compound assays should have the following qualities:
-
Appropriate pKa: The buffer's pKa should be close to the desired experimental pH, typically within ±1 pH unit, to provide adequate buffering capacity.[1]
-
Chemical Inertness: The buffer components must not interact with or inhibit the enzyme, this compound, cofactors (like NADPH), or reducing agents.[1] For example, phosphate (B84403) buffers should be used with caution in assays involving divalent metal ions that might be required by the enzyme, as precipitation can occur.[4]
-
Temperature Stability: The buffer's pH should remain stable across the temperature range used in the assay.[1] Tris buffers, for instance, are known to have a pH that is sensitive to temperature changes.[4][5]
-
Optical Transparency: The buffer must not absorb light at the wavelength used for detection (e.g., 340 nm for NADPH consumption or 412 nm for DTNB reduction).[1][6]
Q3: What is a good starting concentration for my buffer?
A typical starting concentration for buffers in enzymatic assays ranges from 20 mM to 100 mM.[1][7] This range is generally sufficient to maintain a stable pH without introducing excessively high ionic strength, which could inhibit the enzyme. The optimal concentration should be determined empirically for each specific enzyme and assay condition.[7]
Q4: Do I need to include reducing agents in my buffer?
Yes, reducing agents are often essential. Selenocysteine, the product of this compound reduction, is highly susceptible to oxidation.[8] Including a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in the buffer helps maintain the reduced state of the enzyme's active site cysteines and the selenocysteine product.[8][9] However, be aware that some reducing agents can interfere with the assay; for instance, DTT can sequester selenium from selenocompounds.[10]
Troubleshooting Guide
Problem: Low or No Enzyme Activity
Possible Cause 1: Suboptimal pH. Every enzyme has a narrow pH range for optimal activity.[4] Deviations can drastically reduce the reaction rate.[11]
-
Solution: Perform a pH optimization experiment. Test a series of buffers with overlapping pH ranges to create a pH profile for your enzyme and determine the optimal pH.[1] For example, you could use citrate (B86180) (pH 4-6), phosphate (pH 6-8), and Tris (pH 8-9).[7]
Possible Cause 2: Incorrect Substrate or Cofactor Concentration. If the concentration of this compound or the cofactor (e.g., NADPH) is too low, the enzyme's active sites may not be saturated, leading to a lower reaction rate.[11][12]
-
Solution: Titrate both the substrate and cofactor to determine their optimal concentrations. For routine assays, using a substrate concentration of 5-10 times the Michaelis constant (Km) is often recommended.[13]
Possible Cause 3: Enzyme Instability or Degradation. Enzymes are sensitive molecules. Improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions can lead to denaturation and loss of activity.[11]
-
Solution:
-
Ensure the enzyme is stored at the correct temperature and handled properly.
-
Prepare fresh enzyme dilutions for each experiment.
-
Consider adding stabilizing agents like Bovine Serum Albumin (BSA) at low concentrations (e.g., 0.1 mg/mL) or glycerol (B35011) to the buffer.[7]
-
Possible Cause 4: Presence of Inhibitors. Contaminants in reagents or the sample itself can act as enzyme inhibitors.[11] Electrophilic compounds, for example, can irreversibly inhibit selenoenzymes like TrxR.[14]
-
Solution:
-
Use high-purity reagents and water.
-
Run a control reaction with a known activator to ensure the enzyme is functional.
-
If inhibition is suspected, purify the enzyme or sample to remove potential contaminants.
-
Data Presentation
Table 1: Recommended Starting Buffer Conditions for this compound Reductase Assays
| Parameter | Recommended Range | Typical Starting Point | Notes |
| Buffer | HEPES, Phosphate, Tris-HCl | 50 mM Potassium Phosphate | Choice depends on the optimal pH of the specific enzyme.[4][15] |
| pH | 6.5 - 8.0 | 7.0 - 7.5 | Must be optimized for each enzyme.[1] Mammalian TrxR assays often use pH 7.0-7.5.[2][16] |
| This compound | 100 - 800 µM | 400 µM | Solubility can be an issue; may require dissolving in a small amount of NaOH first.[16] |
| NADPH | 100 - 400 µM | 200 µM | Monitor consumption at 340 nm.[16] |
| Reducing Agent | 0.5 - 5 mM DTT or TCEP | 1 mM TCEP | TCEP is more stable and less likely to interfere than DTT.[8] |
| EDTA | 1 - 10 mM | 2 mM | Chelates inhibitory metal ions; omit if the enzyme requires divalent cations.[7][17] |
| Temperature | 25 - 37 °C | 25 °C (Room Temp) | Maintain a consistent temperature throughout the assay.[18] |
Table 2: Properties of Common Biological Buffers
| Buffer | pKa at 25°C | Effective pH Range | Temperature Sensitivity (ΔpKa/°C) | Notes |
| MES | 6.15 | 5.5 - 6.7 | -0.011 | Good's buffer, minimal metal ion binding.[15] |
| Phosphate (PBS) | 7.20 | 6.2 - 8.2 | -0.0028 | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).[4][5] |
| HEPES | 7.55 | 6.8 - 8.2 | -0.014 | Common in cell culture and enzyme assays; low temperature sensitivity.[15] |
| Tris-HCl | 8.06 | 7.0 - 9.0 | -0.028 | pH is highly sensitive to temperature changes.[4][15] |
| Bicine | 8.35 | 7.6 - 9.0 | -0.018 | Useful for slightly alkaline conditions. |
Key Experimental Protocols
Protocol: Spectrophotometric Assay for Thioredoxin Reductase (TrxR) Activity using this compound
This protocol is adapted from a direct, continuous assay that monitors the consumption of NADPH at 340 nm as TrxR reduces this compound.[16]
1. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, 2 mM EDTA, pH 7.4. Prepare fresh and keep on ice.
-
NADPH Stock Solution: 10 mM NADPH in Assay Buffer. Store in small aliquots at -20°C, protected from light.
-
This compound Stock Solution: Due to poor solubility at neutral pH, first dissolve L-selenocystine in a small volume of 1 N NaOH, then neutralize with 1 N HCl and dilute with water to the final stock concentration (e.g., 40 mM).[16]
-
Enzyme Preparation: Dilute purified TrxR or cell lysate to the desired concentration in ice-cold Assay Buffer immediately before use.
2. Assay Procedure (96-well plate format):
-
Bring all reagents to room temperature before starting.[18]
-
Prepare a master mix containing Assay Buffer and NADPH. The final concentration of NADPH in the well should be 200-250 µM.[2]
-
Add the master mix to the wells of a UV-transparent 96-well plate.
-
Include appropriate controls:
-
No-Enzyme Control: Contains all components except the enzyme to measure non-enzymatic NADPH oxidation.
-
No-Substrate Control: Contains all components except this compound to measure endogenous NADPH oxidase activity in lysates.
-
-
Add the this compound solution to the wells. The final concentration is typically in the range of 400-800 µM.[16]
-
Initiate the reaction by adding the enzyme solution (e.g., purified TrxR or cell lysate).
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature.
3. Data Analysis:
-
Calculate the rate of reaction (V₀) from the initial linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from the experimental rates.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption (mol/min).
Visualizations
Caption: Workflow for optimizing a this compound enzymatic assay.
Caption: Enzymatic reduction of this compound to Selenocysteine by TrxR.
Caption: Troubleshooting flowchart for low enzymatic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective targeting of selenocysteine in thioredoxin reductase by the half mustard 2-chloroethyl ethyl sulfide in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioredoxin glutathione reductase: its role in redox biology and potential as a target for drugs against neglected diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Thioredoxin Reductase (TrxR) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reduction of DL-selenocystine and isolation of L-seleoncysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. Modelling the Inhibition of Selenoproteins by Small Molecules Using Cysteine and Selenocysteine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. A direct and continuous assay for the determination of thioredoxin reductase activity in cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selenium utilization in thioredoxin and catalytic advantage provided by selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. home.sandiego.edu [home.sandiego.edu]
Preventing non-specific binding of Selenocystine in cellular uptake studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in selenocystine (B224153) cellular uptake experiments.
Troubleshooting Guides
High background or non-specific binding can obscure true uptake measurements. This guide addresses common causes and provides solutions to enhance data accuracy.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal in All Wells | 1. Ineffective Blocking: Insufficient saturation of non-specific binding sites on cell surfaces and culture plates. | Optimize Blocking: Increase the concentration of the blocking agent (e.g., 1-3% BSA) or the incubation time. Consider using 5% normal serum from a species different from the primary antibody host (if applicable). Fatty acid-free BSA may offer superior blocking performance.[1][2] |
| 2. Inadequate Washing: Residual unbound this compound remains due to insufficient washing. | Improve Washing Protocol: Increase the number of wash steps (at least 3-5 washes) with ice-cold PBS. Ensure complete aspiration of wash buffer between steps. A final wash with an acidic buffer (e.g., glycine-HCl, pH 3.0) can help remove surface-bound molecules.[3][4] | |
| 3. High this compound Concentration: Excessive concentrations can lead to increased non-specific interactions. | Perform a Dose-Response Curve: Determine the optimal this compound concentration that yields a good signal-to-noise ratio. | |
| High Signal in Negative Control Wells (e.g., xCT knockout cells or inhibitor-treated cells) | 1. Alternative Uptake Pathways: this compound may be taken up by other non-specific transporters. | Use Competitive Inhibition: Determine non-specific uptake by incubating a set of wells with a high concentration of an unlabeled competitor (e.g., 100-fold excess of L-cystine or L-glutamate) or a known xCT inhibitor like sulfasalazine (B1682708).[5][6] |
| 2. Cell Health Issues: Stressed or dying cells can exhibit increased membrane permeability, leading to non-specific uptake. | Assess Cell Viability: Ensure high cell viability (>95%) before and during the assay using methods like Trypan Blue exclusion. | |
| Inconsistent Results Between Replicates | 1. Inconsistent Cell Seeding: Variations in cell numbers per well can lead to variability in uptake. | Ensure Uniform Cell Seeding: Use a hemocytometer or an automated cell counter to ensure consistent cell density across all wells.[7] |
| 2. Pipetting Inaccuracies: Small errors in pipetting volumes of this compound or washing buffers can introduce significant variability. | Calibrate Pipettes and Use Proper Technique: Ensure pipettes are calibrated regularly. When adding reagents, dispense gently against the side of the well to avoid disturbing the cell monolayer.[8] | |
| 3. Edge Effects: Wells on the perimeter of the plate may experience different temperature and evaporation rates, affecting cell growth and uptake. | Avoid Using Outer Wells: If possible, do not use the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain a humidified environment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound uptake into cells?
A1: this compound, being an analog of the amino acid cystine, is primarily taken up by the cystine/glutamate antiporter, also known as system xc⁻ or xCT.[9][10] This transporter exchanges extracellular cystine (or this compound) for intracellular glutamate.
Q2: How can I determine the level of non-specific binding in my assay?
A2: Non-specific binding can be quantified by including control wells where specific uptake is blocked. This can be achieved by:
-
Competitive Inhibition: Incubating cells with a high concentration (e.g., 100-fold molar excess) of unlabeled L-cystine or this compound along with the labeled this compound.[5]
-
Inhibitor Treatment: Using a specific inhibitor of the xCT transporter, such as sulfasalazine or erastin, to block the primary uptake pathway.[11][12] The remaining signal in these control wells represents non-specific binding and can be subtracted from the total uptake values.
Q3: What are the recommended blocking agents and their concentrations?
A3: Commonly used blocking agents include Bovine Serum Albumin (BSA) and normal serum.
-
BSA: Typically used at a concentration of 1-3% in the assay buffer. Fatty acid-free BSA is often preferred as it may provide more effective blocking.[1][2]
-
Normal Serum: A 5% solution of normal serum from a species that is not the host of any antibodies used in the assay can be effective.[2]
Q4: Can serum in the culture medium affect this compound uptake?
A4: Yes, serum proteins can bind to small molecules and nanoparticles, which can reduce their non-specific binding to cell surfaces.[11][13] However, for uptake studies, it is common to perform the assay in a serum-free buffer to avoid interference from other amino acids and proteins in the serum. If using a blocking agent like serum, it should be washed out before adding this compound.
Q5: My uptake signal is very low. What could be the reason?
A5: Low signal can be due to several factors:
-
Low Transporter Expression: The cell line you are using may have low expression levels of the xCT transporter.
-
Suboptimal Assay Conditions: The incubation time may be too short, or the concentration of this compound may be too low.
-
Cell Health: Poor cell health can lead to reduced metabolic activity and transporter function.
-
Reagent Issues: Ensure that your labeled this compound has not degraded.
Experimental Protocols
Protocol for this compound Cellular Uptake Assay
This protocol provides a general framework for measuring this compound uptake while minimizing non-specific binding.
Materials:
-
Cell line of interest cultured in appropriate multi-well plates (e.g., 24- or 96-well)
-
Labeled this compound (e.g., radiolabeled or fluorescently tagged)
-
Unlabeled L-cystine or L-selenocystine
-
xCT inhibitor (e.g., sulfasalazine)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Blocking buffer (e.g., 1% BSA in HBSS)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Detection instrument (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Wash: On the day of the assay, gently aspirate the culture medium and wash the cells twice with pre-warmed HBSS.
-
Blocking Step: Add blocking buffer (e.g., 1% BSA in HBSS) to each well and incubate for 30-60 minutes at 37°C.
-
Preparation of Treatment Solutions: During the blocking incubation, prepare the this compound solutions.
-
Total Uptake: Labeled this compound in HBSS.
-
Non-Specific Binding (Competitive Inhibition): Labeled this compound with a 100-fold molar excess of unlabeled L-cystine in HBSS.
-
Non-Specific Binding (Inhibitor): Labeled this compound in HBSS containing a predetermined optimal concentration of sulfasalazine.
-
-
Uptake Initiation: Aspirate the blocking buffer and add the treatment solutions to the respective wells.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 15-60 minutes). This should be determined empirically.
-
Termination of Uptake and Washing: To stop the uptake, quickly aspirate the treatment solutions and immediately wash the cells three to five times with ice-cold PBS. It is crucial to perform this step quickly and efficiently to minimize efflux of the internalized compound.
-
Cell Lysis: Add an appropriate cell lysis buffer to each well and incubate as required to ensure complete lysis.
-
Detection: Transfer the cell lysates to appropriate tubes or plates for quantification of the labeled this compound using a suitable detection method (e.g., scintillation counting, fluorescence measurement).
-
Data Analysis:
-
Calculate the average signal for each condition.
-
Subtract the average signal from the non-specific binding wells from the average signal of the total uptake wells to determine the specific uptake.
-
Quantitative Data Summary
| Blocking Agent | Typical Concentration | Reported Blocking Efficiency | Notes |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | High (can be >90% for non-specific protein binding) | Fatty acid-free BSA may provide better performance than BSA with fatty acids.[1][2] |
| Normal Serum | 5% (v/v) | High | Should be from a species different from the host of any antibodies used in the assay to avoid cross-reactivity.[2] |
| Non-fat Dry Milk | 3-5% (w/v) | Effective, but can interfere with some assays | May contain endogenous biotin (B1667282) and glycoproteins that can interfere with certain detection methods. Not commonly used for small molecule uptake. |
Visualizations
Caption: this compound uptake is mediated by the xCT antiporter.
Caption: Experimental workflow for measuring specific this compound uptake.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Binding of Multivalent Ligands to Cells: Effects of Cell and Receptor Density | Santa Fe Institute [santafe.edu]
- 8. anshlabs.com [anshlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Effect of ligand density, receptor density, and nanoparticle size on cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of charge and albumin on cellular uptake of supramolecular polymer nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfasalazine inhibits the binding of TNF alpha to its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selenoprotein Expression with Selenocystine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the expression of selenoproteins using selenocystine (B224153).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in expressing recombinant selenoproteins?
A1: The primary challenge lies in the genetic encoding of selenocysteine (B57510) (Sec), the 21st amino acid. Sec is encoded by the UGA codon, which also serves as a stop codon in most organisms. This dual role leads to competition between the selenocysteine incorporation machinery and translation termination factors, often resulting in premature termination of protein synthesis and low yields of the full-length selenoprotein.[1][2][3] Efficiently recoding UGA to specify Sec insertion requires a complex interplay of specific cis-acting mRNA structures (SECIS elements) and trans-acting protein factors.[4][5]
Q2: What is a SECIS element and why is it crucial for selenoprotein expression?
A2: A Selenocysteine Insertion Sequence (SECIS) element is a specific stem-loop structure located in the mRNA of selenoproteins.[6] In bacteria, it is typically found immediately downstream of the UGA codon within the coding sequence. In archaea and eukaryotes, it is usually located in the 3'-untranslated region (3'-UTR).[6][7] The SECIS element is essential for recruiting the specialized translation machinery, including the SECIS-binding protein 2 (SBP2) in eukaryotes and the elongation factor SelB in bacteria, which are required to deliver the selenocysteine-charged tRNA (Sec-tRNASec) to the ribosome for incorporation at the UGA codon.[4][5][8]
Q3: Can I use this compound directly in my cell culture medium to enhance selenoprotein expression?
A3: Yes, supplementing the culture medium with this compound can enhance the expression of selenoproteins. This compound is the oxidized dimer form of selenocysteine and can be taken up by cells. Under reducing conditions within the cell, it is converted to selenocysteine.[7] However, the optimal concentration needs to be determined empirically, as high concentrations of selenium compounds can be toxic to cells.[9] The response of individual selenoproteins to selenium levels can also vary.[10][11]
Q4: What is the role of Selenophosphate Synthetase (SPS) in selenoprotein synthesis?
A4: Selenophosphate Synthetase (SPS) is a key enzyme in the biosynthesis of selenocysteine. It generates selenophosphate, the activated selenium donor required for the conversion of seryl-tRNASec to selenocysteinyl-tRNASec.[5][12] In mammals, there are two forms, SPS1 and SPS2. Studies have shown that SPS2 is essential for the de novo synthesis of selenophosphate and is critical for the biosynthesis of all selenoproteins.[12][13] SPS2 itself is a selenoprotein, suggesting a potential autoregulatory role in selenoprotein synthesis.[5]
Q5: How can I quantify the expression of my target selenoprotein?
A5: Several methods can be used to quantify selenoprotein expression:
-
Western Blotting: Using an antibody specific to your selenoprotein, you can detect and quantify its expression relative to a loading control like actin.[10]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This highly sensitive technique can specifically detect and quantify selenium, allowing for the absolute quantification of selenoproteins after separation from other selenium-containing species, often by HPLC.[14][15]
-
75Se Labeling: While effective, this method involves radioactivity and is less commonly used in human studies.[14]
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry can identify and quantify selenocysteine-containing peptides, providing information on the expression of specific selenoproteins.[16]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no expression of the full-length selenoprotein | 1. Premature termination at the UGA codon: Competition with release factors is a major hurdle.[2] 2. Inefficient SECIS element function: The structure or position of the SECIS element may not be optimal for the expression system. 3. Insufficient selenium supply: The concentration of this compound or other selenium sources in the medium may be too low. 4. Toxicity of selenium: High concentrations of selenium can be toxic to the host cells, inhibiting overall protein synthesis.[9] | 1. Optimize codon usage and context: The sequence surrounding the UGA codon can influence incorporation efficiency.[17] 2. Co-express key machinery components: Overexpressing factors like SelB (in bacteria) or SBP2 and eEFSec (in eukaryotes) can enhance Sec incorporation. 3. Use a different SECIS element: Some SECIS elements are more efficient than others.[10] Consider using a well-characterized and efficient SECIS element from a highly expressed selenoprotein. 4. Titrate selenium concentration: Perform a dose-response experiment to find the optimal, non-toxic concentration of this compound.[11] 5. Use engineered E. coli strains: Strains with modified genomes to reduce termination efficiency at UGA codons can improve yields.[2] |
| High levels of truncated protein product | 1. Predominant termination at the UGA codon: This is the most common reason for truncated products.[1] 2. Suboptimal expression conditions: Low temperature or inducer concentration might favor termination over incorporation. | 1. Implement solutions from "Low or no expression". 2. Optimize expression conditions: Vary temperature, induction time, and inducer concentration (e.g., IPTG). Lower temperatures (e.g., 18°C) overnight can sometimes improve protein folding and incorporation efficiency.[18] |
| Incorporation of Cysteine instead of Selenocysteine | 1. Contamination with cysteine in the medium: Even small amounts of cysteine can be preferentially incorporated. 2. Host strain is not a cysteine auxotroph: If the host can synthesize its own cysteine, it will compete with selenocysteine. | 1. Use a cysteine auxotroph E. coli strain: These strains cannot produce their own cysteine and are dependent on the medium for this amino acid.[18] 2. Use a defined medium: Prepare a medium that is completely devoid of cysteine and supplement it with L-selenocystine.[18] |
| Formation of insoluble protein (inclusion bodies) | 1. High expression rate: Rapid protein synthesis can overwhelm the cellular folding machinery. 2. Misfolding of the selenoprotein: The presence of the highly reactive selenocysteine can sometimes lead to incorrect disulfide or diselenide bond formation. | 1. Lower the expression temperature: Inducing expression at a lower temperature (e.g., 16-20°C) slows down protein synthesis and can promote proper folding.[18] 2. Use a weaker promoter or lower inducer concentration: This will reduce the rate of protein expression. 3. Co-express chaperones: Chaperone proteins can assist in the proper folding of your selenoprotein. 4. Optimize buffer conditions for purification: Include reducing agents like DTT or TCEP to prevent unwanted disulfide/diselenide bond formation. |
| Low cell density or cell death | 1. Selenium toxicity: this compound or its metabolites can be toxic at high concentrations.[9] 2. Metabolic burden: Overexpression of the recombinant protein and associated machinery can be stressful for the host cells. | 1. Determine the optimal selenium concentration: Perform a toxicity curve to find the maximum tolerated concentration of this compound for your host cells. 2. Optimize growth and induction conditions: Ensure adequate aeration and nutrient supply. Induce expression at a lower cell density if necessary. |
Experimental Protocols
Protocol 1: Recombinant Selenoprotein Expression in a Cysteine Auxotroph E. coli Strain
This protocol is adapted for expressing selenoproteins where selenocysteine replaces cysteine residues.[18]
-
Strain and Plasmid Preparation:
-
Use a cysteine auxotroph E. coli strain (e.g., derived from BL21).
-
The expression plasmid should contain your gene of interest where the selenocysteine codon (UGA) is replaced by a cysteine codon (TGC or TGT).
-
-
Growth in Rich Medium:
-
Inoculate a single colony into a rich medium (e.g., LB) containing the appropriate antibiotics.
-
Grow overnight at 37°C with shaking.
-
-
Transfer to Defined Medium:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in an equal volume of defined medium lacking cysteine but supplemented with all other amino acids.
-
Use this to inoculate a larger volume of the same defined medium supplemented with antibiotics.
-
-
Induction and this compound Addition:
-
Grow the culture at 37°C until the OD600 reaches approximately 1.5.
-
Lower the temperature to 18°C and allow the cells to acclimate for 30-60 minutes.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM).
-
Simultaneously, add L-selenocystine to a final concentration of 200 µM.[18]
-
-
Overnight Expression and Harvest:
-
Continue to grow the culture at 18°C with shaking for 20-24 hours.
-
Harvest the cells by centrifugation and store the pellet at -80°C until purification.
-
Protocol 2: Cell-Free Selenoprotein Synthesis
This method allows for the global substitution of cysteine with selenocysteine in a controlled in vitro environment.[19][20]
-
Preparation of the Reaction Mixture:
-
Use a commercially available E. coli cell-free protein synthesis kit.
-
Prepare the reaction mixture according to the manufacturer's instructions, but omit cysteine from the amino acid supplement.
-
-
Reduction of this compound:
-
This compound is the commercially available, oxidized form. It needs to be reduced to selenocysteine for incorporation.
-
Add a sufficient concentration of a reducing agent like Dithiothreitol (DTT) to the reaction mixture. The optimal concentration may need to be determined, but concentrations higher than the standard 1 mM are often required.[19] Perform this in an anaerobic environment to prevent re-oxidation.[7][20]
-
-
In Vitro Transcription and Translation:
-
Add the expression plasmid containing your gene of interest to the reaction mixture.
-
Incubate the reaction at the recommended temperature (e.g., 37°C) for several hours.
-
-
Analysis of Protein Expression:
-
Analyze the expressed protein by SDS-PAGE and Western blotting.
-
Mass spectrometry can be used to confirm the incorporation of selenocysteine.
-
Quantitative Data Summary
Table 1: Effect of Selenium Concentration on Selenoprotein Expression in HEK293 Cells
| Selenoprotein | Optimal Selenium Concentration for Max Expression | Class of Response |
| GPX1 | Low-dose | I |
| GPX4 | High-dose | II |
| SELENOP | High-dose | II |
| SELENOO | Narrow range | III |
| SELENOM | Narrow range | III |
| SELENOS | Narrow range | III |
| SELENOF | Low-dose | I |
| SEPHS2 | High-dose | II |
| TXNRD1 | High-dose | II |
| TXNRD2 | High-dose | II |
Data summarized from Western blot quantifications.[10][11] Class I proteins show optimal expression at low selenium doses, Class II at high doses, and Class III within a narrow concentration range.
Table 2: Selenocysteine Incorporation Efficiency in Rabbit Reticulocyte Lysate
| Construct | % Selenocysteine Incorporation (at first UGA) | % Selenocysteine Incorporation (at second UGA) |
| SelP construct | ~7% | ~67% |
| P726 (630 nt spacing) | ~5% | 32% |
| P516 (420 nt spacing) | ~5% | 37% |
| P312 (216 nt spacing) | ~5% | 45% |
| P96 (0 nt spacing) | ~5% | 50% |
Data shows that the efficiency of Sec incorporation increases significantly at subsequent UGA codons after the first one has been decoded as selenocysteine, and this efficiency is influenced by the distance between the UGA codons.[21]
Visualizations
References
- 1. Overexpression of Recombinant Selenoproteins in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Custom selenoprotein production enabled by laboratory evolution of recoded bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges of site-specific selenocysteine incorporation into proteins by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Biosynthesis, Engineering, and Delivery of Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selenoproteome Expression Studied by Non-Radioactive Isotopic Selenium-Labeling in Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. "Selenophosphate synthetase 2 is essential for selenoprotein biosynthes" by Xue-Ming Xu, Bradley A. Carlson et al. [digitalcommons.unl.edu]
- 14. Quantitative analysis of the selenoproteome for studies of the kinetics and hierarchy of selenoprotein expression in human cell lines | ANR [anr.fr]
- 15. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of Selenocysteine Incorporation into the Selenium Transport Protein, Selenoprotein P - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Selenocysteine-Containing Forms of Human SELENOK and SELENOS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 20. Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Processive Selenocysteine Incorporation during Synthesis of Eukaryotic Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Selenocystine and Selenomethionine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the bioactivity of two key organoselenium compounds: selenocystine (B224153) and selenomethionine (B1662878). The following sections present experimental data, detailed methodologies, and visual representations of key biological pathways to facilitate a comprehensive understanding of their distinct and overlapping roles in cellular processes.
Comparative Bioactivity: A Tabular Summary
The following tables summarize quantitative data from key studies, offering a direct comparison of the effects of this compound and selenomethionine on cell viability, oxidative stress, and antioxidant enzyme activity.
Table 1: Effects on Cell Viability and Hydrogen Peroxide Production in MCF-7 Breast Cancer Cells [1]
| Compound | Concentration | Cell Viability (%) | Hydrogen Peroxide Production (Fold Change) |
| Selenomethionine | 1 nM - 10 µM | No significant change | No significant change |
| > 10 µM | Gradual decrease (33% at 1 mM) | Gradual increase | |
| This compound | 100 pM | ~100 | ~1.2 |
| 1 nM | ~95 | ~1.5 | |
| 10 nM | ~85 | ~2.0 | |
| 100 nM | ~70 | ~2.5 | |
| 1 µM | ~50 | ~3.5 | |
| 10 µM | ~20 | ~5.0 | |
| 50 µM | <10 | >6.0 |
Table 2: Effects on Antioxidant Enzyme and UCP2 Protein Expression in MCF-7 Cells [1]
| Compound (at 10 µM) | Catalase Protein Expression (Fold Change) | MnSOD Protein Expression (Fold Change) | UCP2 Protein Expression (Fold Change) |
| Selenomethionine | ~1.8 | ~1.5 | ~1.6 |
| This compound | No significant change | ~0.6 | ~0.5 |
Table 3: Effects on Protein and Lipid Oxidative Damage in MCF-7 Cells [1]
| Compound (at 10 µM) | Protein Carbonyls (Oxidative Protein Damage) (Fold Change) | Malondialdehyde (MDA) (Lipid Peroxidation) (Fold Change) |
| Selenomethionine | ~0.7 | ~0.6 |
| This compound | No significant change | No significant change |
Key Bioactivities and Mechanisms of Action
Antioxidant vs. Pro-oxidant Activity
Selenomethionine primarily exhibits antioxidant properties. It can be non-specifically incorporated into proteins in place of methionine, creating a selenium reserve in the body.[1][2][3] This incorporation allows for its gradual release and conversion to other selenocompounds.[4] Studies have shown that selenomethionine treatment can decrease oxidative damage to lipids and proteins, which is accompanied by an increase in the expression of antioxidant enzymes like catalase and MnSOD.[1]
This compound , the oxidized dimeric form of selenocysteine (B57510), demonstrates a more complex, concentration-dependent bioactivity. While selenocysteine is the key catalytic residue in major antioxidant enzymes like glutathione (B108866) peroxidases (GPx) and thioredoxin reductases (TrxR), direct treatment of cells with this compound can have pro-oxidant effects, especially at higher concentrations.[1][5] It has been observed to cause a drastic increase in reactive oxygen species (ROS) production, leading to a significant drop in cancer cell viability.[1] This pro-oxidant activity is thought to be a key mechanism behind its anticancer effects.[6]
Bioavailability and Metabolism
Selenomethionine is readily absorbed from the diet, with the human body absorbing over 90% of it from food sources.[1] It is transported and metabolized in a manner similar to methionine.[7] A significant portion of ingested selenomethionine is non-specifically incorporated into general body proteins, serving as a selenium storage pool.[1]
This compound is reduced to selenocysteine in the body.[1] Unlike selenomethionine, selenocysteine is not incorporated into proteins randomly. Instead, it is specifically incorporated into the growing polypeptide chain of selenoproteins through a unique mechanism involving the recoding of a UGA stop codon.[2] This process requires a specific machinery, including a selenocysteine insertion sequence (SECIS) in the mRNA.[2]
Anticancer Activity
Both selenomethionine and this compound have been investigated for their anticancer properties, but they appear to act through different mechanisms.
Selenomethionine 's anticancer effects are often attributed to its role in boosting the body's antioxidant defenses and its ability to be metabolized into other anticancer selenocompounds.[6][8]
This compound exhibits more direct and potent anticancer activity in several cancer cell lines.[6] Its mechanism is linked to the induction of apoptosis (programmed cell death) through the generation of ROS.[6][9] This ROS production leads to DNA damage and activation of signaling pathways that trigger cell death in cancer cells, while having a lesser effect on normal cells.[6]
Experimental Protocols
Cell Viability Assay[1]
-
Cell Line: MCF-7 human breast cancer cells.
-
Seeding: Cells are seeded at a density of 15,000 cells per well in 96-well plates.
-
Treatment: After 24 hours, cells are treated with increasing concentrations of selenomethionine (1 nM to 1 mM) or this compound (100 pM to 50 µM) for 48 hours. A vehicle control (e.g., 0.001% DMSO) is also included.
-
Staining: The number of viable cells is determined using a DNA binding dye such as Hoechst 33342. After the 48-hour treatment, the medium is removed, and wells are washed with PBS. A solution of 5 µg/mL Hoechst 33342 in PBS is added to each well and incubated for 5 minutes at 37°C.
-
Measurement: Fluorescence is measured at an excitation wavelength of 350 nm and an emission wavelength of 455 nm.
Hydrogen Peroxide Production Assay[1]
-
Reagent: Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit.
-
Procedure: Following a 48-hour treatment with selenocompounds, the culture medium is removed, and cells are washed with Krebs-Ringer phosphate (B84403) buffer.
-
A solution containing 50 µM Amplex® Red reagent and 0.1 U/mL horseradish peroxidase in the same buffer is added to the cells.
-
The fluorescence is measured to determine the amount of hydrogen peroxide produced.
Selenomethionine Incorporation into Proteins[10][11]
-
Expression System: Lactococcus lactis or Escherichia coli strains suitable for protein expression.
-
Culture Medium: A chemically defined medium (CDM) is used.
-
Protocol Outline:
-
Grow the cells in CDM containing methionine to a desired optical density (e.g., OD600 of 1.5).
-
Pellet the cells and resuspend them in fresh, pre-warmed CDM where methionine has been replaced with selenomethionine.
-
Induce protein expression.
-
Purify the protein of interest using standard chromatography techniques.
-
Analysis: The efficiency of selenomethionine incorporation can be determined by mass spectrometry.
-
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the bioactivity of this compound and selenomethionine.
References
- 1. Micronutrients Selenomethionine and Selenocysteine Modulate the Redox Status of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selenomethionine Labeling of Recombinant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selenium-enriched foods are more effective at increasing glutathione peroxidase (GPx) activity compared with selenomethionine: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound induces apoptosis of A375 human melanoma cells by activating ROS-mediated mitochondrial pathway and p53 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Selenocysteine Incorporation in Proteins: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification and quantification of selenocysteine (B57510) (Sec) incorporation into proteins is critical for understanding the roles of selenoproteins in health and disease. Mass spectrometry stands as the cornerstone for this validation, offering a suite of powerful techniques. This guide provides an objective comparison of common mass spectrometric approaches, supported by experimental data and detailed protocols to aid in the robust analysis of this unique amino acid.
The 21st amino acid, selenocysteine, is distinguished from its sulfur-containing counterpart, cysteine (Cys), by the presence of a selenium atom. This substitution imparts distinct physicochemical properties that are exploited for its specific detection by mass spectrometry. The lower pKa of the selenol group in selenocysteine (~5.2) compared to the thiol group in cysteine (~8.5) is a key differentiator, enabling selective chemical modification at low pH.[1] Furthermore, the unique isotopic signature of selenium, with its six stable isotopes, provides a definitive marker for identifying selenopeptides.[1][2]
Comparative Analysis of Mass Spectrometry Techniques
The validation of selenocysteine incorporation typically employs a combination of techniques to leverage both the elemental presence of selenium and the sequence context of the peptide. The two primary mass spectrometry-based approaches are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
| Technique | Principle | Primary Application | Advantages | Limitations |
| HPLC-ICP-MS | High-performance liquid chromatography separation followed by ICP-MS for elemental selenium detection.[3] | Accurate quantification of total selenium in a protein digest.[3] | High sensitivity and specificity for selenium.[3] Isotope dilution capability for accurate quantification.[3] | Provides no sequence information. Does not identify the specific location of selenocysteine. |
| LC-ESI-MS/MS | Liquid chromatography separation of peptides, followed by electrospray ionization and tandem mass spectrometry for peptide sequencing.[3] | Identification and sequencing of selenocysteine-containing peptides.[3] | Provides molecular-level information, including the precise location of selenocysteine.[3] Can identify post-translational modifications. | Lower sensitivity for selenium compared to ICP-MS. Data analysis can be complex. |
| SecMS (Selenocysteine-Specific Mass Spectrometry) | A method based on the selective alkylation of selenocysteine at low pH, followed by enrichment and LC-MS/MS analysis.[4][5][6] | Systematic and quantitative profiling of selenoproteomes.[4][5] | Enhances the detection of low-abundance selenoproteins.[2] Allows for the discovery of new selenoproteins.[4][6] | Requires specific chemical labeling steps. May not be suitable for all sample types. |
Experimental Workflows and Protocols
Effective validation of selenocysteine incorporation relies on well-designed experimental workflows. A common strategy involves the selective chemical modification of selenocysteine to distinguish it from the much more abundant cysteine residues.
A typical workflow for the analysis of selenocysteine-containing peptides.
Key Experimental Protocols
1. Selective Alkylation of Selenocysteine
This protocol leverages the differential reactivity of the selenol group of selenocysteine compared to the thiol group of cysteine at low pH.[1]
-
Materials:
-
Protein sample in a suitable buffer
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (B48618) (IAM) solution (freshly prepared)
-
Tris-HCl buffer
-
-
Procedure:
-
Reduction: Reduce the protein sample by adding DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.[1]
-
pH Adjustment: Adjust the pH of the sample to 5.5 - 6.0 using a suitable buffer (e.g., sodium acetate).[1]
-
Selective Alkylation: Add freshly prepared iodoacetamide to a final concentration of 20 mM. Incubate for 1 hour at room temperature in the dark. At this low pH, the more acidic selenol of Sec will be deprotonated and reactive, while the thiol of Cys will be largely protonated and unreactive.[1]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 50 mM.[1]
-
Buffer Exchange/Cleanup: Remove excess reagents by buffer exchange or protein precipitation.[1]
-
Denaturation and Digestion: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).[1] Proceed with standard proteolytic digestion (e.g., with trypsin).
-
2. HPLC-ICP-MS for Selenium Quantification
This protocol is a gold standard for the accurate quantification of total selenium.[3]
-
Procedure:
-
Sample Preparation: Prepare the protein digest, often including a carbamidomethylation step with iodoacetamide (IAM) to protect the selenol group.[3]
-
HPLC Separation: Separate the peptides using high-performance liquid chromatography.
-
ICP-MS Detection: Introduce the eluent from the HPLC into the ICP-MS. The instrument is tuned to monitor selenium isotopes (e.g., 77Se, 78Se, 80Se) for specific detection.[3]
-
Quantification: Quantify the selenium content using an external calibration curve with a known standard of derivatized selenocysteine. For higher accuracy, species-specific isotope dilution analysis can be employed.[3]
-
3. LC-ESI-MS/MS for Selenopeptide Identification
This protocol provides the sequence context for the incorporated selenocysteine.
LC-ESI-MS/MS workflow for selenopeptide analysis.
-
Procedure:
-
Sample Preparation and Derivatization: Reduce and alkylate the protein sample, often with IAM, to protect the selenocysteine.[3]
-
Enzymatic Digestion: Digest the protein with a specific protease like trypsin to generate peptides suitable for MS analysis.[3]
-
LC Separation: Separate the peptide mixture using reversed-phase HPLC.[3]
-
Mass Spectrometry Analysis:
-
Data Analysis: Analyze the fragmentation spectra to determine the amino acid sequence of the peptide and confirm the presence and location of the modified selenocysteine. The characteristic isotopic pattern of selenium in the MS1 scan serves as a key validation point.[1]
-
Challenges and Considerations
Despite the power of these techniques, researchers should be aware of several challenges in selenoprotein analysis. The low abundance of many selenoproteins can make their detection difficult.[2] Additionally, the presence of multiple isoforms and post-translationally modified variants of selenoproteins, such as Selenoprotein P, can complicate analysis and quantification.[7][8][9][10] The lack of commercially available standards for many selenoproteins also poses a challenge for accurate quantification.[7][11]
By carefully selecting and optimizing the appropriate mass spectrometric methods, researchers can confidently validate the incorporation of selenocysteine into proteins, paving the way for a deeper understanding of the critical roles of the selenoproteome in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical-biology approaches to interrogate the selenoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selenocysteine-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SecMS analysis of selenoproteins with selenocysteine insertion sequence and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selenium protein identification and profiling by mass spectrometry: A tool to assess progression of cardiomyopathy in a whale model - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the antioxidant properties of Selenocystine and Ebselen.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant properties of two prominent organoselenium compounds: Selenocystine (B224153) and Ebselen (B1671040). By examining their efficacy in key antioxidant pathways—glutathione (B108866) peroxidase-like activity, thioredoxin system interaction, and Nrf2 signaling—this document aims to furnish researchers with the critical data and methodologies necessary to evaluate their potential as therapeutic agents.
Executive Summary
Both this compound, a naturally occurring selenoamino acid, and Ebselen, a synthetic organoselenium compound, exhibit significant antioxidant capabilities. Their mechanisms of action, however, display notable differences. Ebselen is a potent mimetic of glutathione peroxidase (GPx) and an efficient substrate for thioredoxin reductase (TrxR), which also robustly activates the Nrf2 antioxidant response pathway. This compound also demonstrates GPx-like activity and can interact with the thioredoxin system. Interestingly, its effect on the Nrf2 pathway appears to be context-dependent, with some studies indicating an inhibitory role in cancer cells. This guide synthesizes the available quantitative data, details the experimental protocols for assessing their antioxidant functions, and visualizes the key molecular pathways.
Comparative Data on Antioxidant Properties
The following tables summarize the available quantitative data on the antioxidant activities of this compound and Ebselen. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Glutathione Peroxidase (GPx)-like Activity
| Compound | Substrate | Thiol Co-substrate | Kinetic Parameters | Reference |
| Ebselen | H₂O₂ | Glutathione (GSH) | Relatively low activity, complicated by thiol exchange reactions.[1][2] | [1][2] |
| This compound | H₂O₂ | Glutathione (GSH) | Exhibits GPx activity; reaction with thiol is the rate-determining step. | [3] |
| This compound Bioconjugates | H₂O₂ | Glutathione (GSH) | Significantly enhanced GPx-like activity compared to Ebselen and unmodified this compound.[4] | [4] |
Table 2: Interaction with the Thioredoxin (Trx) System
| Compound | Parameter | Value | Conditions | Reference |
| Ebselen | Km for TrxR | 2.5 µM | Human/Bovine TrxR | [5][6] |
| kcat for TrxR | 588 min⁻¹ | Human/Bovine TrxR | [5][6] | |
| Peroxynitrite Reductase Activity with TrxR | Significant suppression of benzoate (B1203000) hydroxylation | 2 µM Ebselen, 50 nM TrxR, 10 µM NADPH | [7] | |
| This compound | Peroxynitrite Reductase Activity with TrxR | Significant suppression of benzoate hydroxylation | 1 µM this compound, 50 nM TrxR, 10 µM NADPH | [7] |
Table 3: Nrf2 Signaling Pathway Activation
| Compound | Cell Line | Assay | Result | Reference |
| Ebselen | HepG2 | Nrf2 Reporter Assay | 4-fold increase in reporter expression (25 µM).[8] | [8] |
| HEI-OC1 | ARE-Luciferase Reporter | Dose-dependent increase in reporter expression.[9] | [9] | |
| HEI-OC1 | Western Blot | Increased expression of HO-1, NQO1, γ-GCS.[9] | [9] | |
| This compound | Colorectal Cancer Cells (Nrf2-addicted) | Western Blot | Inhibited Nrf2 and autophagy activation.[10][11] | [10][11] |
| Normal Human Bronchiolar Epithelial Cells | qPCR | 1.45-fold increase in Thioredoxin Reductase 1 (TR1) mRNA. | [12] |
Mechanisms of Antioxidant Action
Glutathione Peroxidase (GPx)-like Activity
Both Ebselen and this compound can mimic the function of the selenoenzyme glutathione peroxidase, a key antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.
-
Ebselen: The Se-N bond in Ebselen is readily cleaved by thiols like glutathione to form a selenenyl sulfide (B99878) intermediate. This intermediate is then further reduced to a selenol, the active species that reduces peroxides. The catalytic cycle is regenerated through subsequent reactions with glutathione. However, the efficiency of this process can be limited by competing thiol exchange reactions.[1][2]
-
This compound: As a diselenide, this compound's GPx-like activity is initiated by its reaction with hydroperoxides. The rate-determining step in its catalytic cycle is the reaction with the thiol co-substrate.[3] Studies have shown that conjugating this compound with molecules like biotin (B1667282) or lipoic acid can significantly enhance its GPx-like activity, surpassing that of Ebselen.[4]
Interaction with the Thioredoxin System
The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is another crucial cellular antioxidant system.
-
Ebselen: Ebselen is an excellent substrate for mammalian TrxR, with a Km value of 2.5 µM and a kcat of 588 min⁻¹, making its reduction by TrxR a major cellular pathway.[5][6] Ebselen also potently stimulates the hydroperoxide reductase activity of TrxR, effectively acting as a peroxiredoxin mimic.[5][6]
-
This compound: In the presence of TrxR and NADPH, this compound can effectively reduce peroxynitrite, indicating an interaction with the thioredoxin system.[7] However, detailed kinetic parameters for the direct interaction between this compound and TrxR are not as well-characterized as those for Ebselen.
Nrf2 Signaling Pathway Activation
The Nrf2 pathway is a master regulator of the cellular antioxidant response.
-
Ebselen: Ebselen is a known activator of the Nrf2 pathway. It can induce the expression of Nrf2-dependent genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby augmenting the cell's endogenous antioxidant defenses.[8][9]
-
This compound: The role of this compound in Nrf2 signaling is more complex. While some studies show that selenium deficiency can lead to a compensatory increase in Nrf2 target gene expression, other research indicates that this compound can inhibit the Nrf2 pathway in certain cancer cell lines.[10][11][12] This suggests a context-dependent and potentially cell-type-specific effect.
Experimental Protocols
Glutathione Peroxidase (GPx)-like Activity Assay (Coupled Reductase Assay)
This assay measures the GPx-like activity by monitoring the consumption of NADPH, which is proportional to the reduction of hydroperoxides.
-
Reagents:
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Glutathione reductase (GR)
-
Reduced glutathione (GSH)
-
NADPH
-
Hydroperoxide substrate (e.g., H₂O₂ or tert-butyl hydroperoxide)
-
Test compound (this compound or Ebselen) dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, GR, GSH, and NADPH in a cuvette.
-
Add the test compound to the reaction mixture and incubate for a specified time at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.
-
The rate of NADPH consumption is used to calculate the GPx-like activity.
-
Thioredoxin Reductase (TrxR) Activity Assay
This colorimetric assay determines TrxR activity by measuring the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) to TNB (5-thio-2-nitrobenzoic acid), which has a strong absorbance at 412 nm.
-
Reagents:
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, containing 10 mM EDTA)
-
NADPH
-
DTNB
-
Purified TrxR enzyme
-
Test compound (this compound or Ebselen)
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound.
-
Add the purified TrxR enzyme to initiate the reaction.
-
Immediately add DTNB to all wells.
-
Measure the increase in absorbance at 412 nm over time in a microplate reader.
-
The rate of TNB formation reflects the TrxR activity. To determine the effect of the test compounds, their ability to act as substrates or inhibitors is assessed by changes in this rate.
-
Nrf2 Reporter Assay
This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).
-
Materials:
-
A stable cell line expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc).
-
Cell culture medium and supplements.
-
Test compounds (this compound and Ebselen).
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The fold-change in luciferase activity relative to untreated control cells indicates the level of Nrf2 activation.
-
Conclusion
This compound and Ebselen are both compelling organoselenium compounds with multifaceted antioxidant properties. Ebselen stands out for its well-documented and potent activity as a GPx mimic, an efficient substrate for the thioredoxin system, and a robust activator of the Nrf2 pathway. The antioxidant profile of this compound is also significant, with its GPx-like activity being notably enhanced through bioconjugation. Its interaction with the thioredoxin system is evident, although less quantitatively defined than that of Ebselen. The modulation of the Nrf2 pathway by this compound appears to be more nuanced and may offer avenues for targeted therapeutic strategies, particularly in oncology.
This comparative guide provides a foundational understanding for researchers to further explore the therapeutic potential of these compounds. The provided experimental protocols offer a starting point for conducting standardized comparative studies to elucidate the subtle yet critical differences in their antioxidant mechanisms. Future research should focus on direct, head-to-head comparisons of these compounds under identical experimental conditions to provide a more definitive quantitative assessment of their relative potencies across different antioxidant pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Synthesis and glutathione peroxidase (GPx)-like activity of this compound (SeC) bioconjugates of biotin and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ebselen: a substrate for human thioredoxin reductase strongly stimulating its hydroperoxide reductase activity and a superfast thioredoxin oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel antioxidant mechanism of ebselen involving ebselen diselenide, a substrate of mammalian thioredoxin and thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. Ebselen augments its peroxidase activity by inducing nrf-2-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ebselen attenuates cisplatin-induced ROS generation through Nrf2 activation in auditory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockage of Nrf2 and autophagy by L-selenocystine induces selective death in Nrf2-addicted colorectal cancer cells through p62-Keap-1-Nrf2 axis [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Major differences among chemopreventive organo-selenocompounds in the sustained elevation of cytoprotective genes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Selenocystine and Selenite as Selenium Supplements for Research Applications
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular biology and drug development, the choice of selenium supplementation can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two commonly used selenium compounds: the organic form, selenocystine (B224153), and the inorganic form, selenite (B80905). This document is intended for researchers, scientists, and professionals in drug development seeking to make an informed decision on the optimal selenium source for their specific research needs.
Executive Summary
Both this compound and selenite serve as effective selenium donors, influencing a range of cellular processes, most notably antioxidant defense systems. However, their distinct chemical forms lead to differences in bioavailability, cytotoxicity, and metabolic pathways. Selenite generally exhibits higher cytotoxicity at lower concentrations, while this compound often shows comparable or lower toxicity, depending on the cell line. Bioavailability studies suggest that organic forms of selenium, like this compound, may be more readily absorbed and retained than inorganic forms. This guide will delve into the experimental data supporting these observations, provide detailed methodologies for key assays, and visualize the underlying biochemical pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from various studies, offering a direct comparison of this compound and selenite.
Table 1: Cytotoxicity (IC50 Values)
| Cell Line | Compound | IC50 (µM) | Exposure Time | Reference |
| A549 (Lung Cancer) | Selenite | ~25 | 24h | [1] |
| A549 (Lung Cancer) | This compound | ~100 | 24h | [1] |
| H661 (Lung Cancer) | Selenite | ~25 | 24h | [1] |
| H661 (Lung Cancer) | This compound | >200 | 24h | [1] |
| A375 (Melanoma) | This compound | 3.6 - 37.0 | Not Specified | [2] |
| HepG2 (Liver Cancer) | This compound | 3.6 - 37.0 | Not Specified | [2] |
| MCF7 (Breast Cancer) | This compound | 3.6 - 37.0 | Not Specified | [2] |
| T24 (Bladder Carcinoma) | Selenite | 3.5 | 24h | [3] |
| A375 (Melanoma) | Selenite | 4.7 | 24h | [3] |
| HepG2 (Liver Cancer) | Selenite | >15 | 24h | [3] |
Table 2: Bioavailability
| Model System | Compound | Bioavailability Metric | Key Findings | Reference |
| In Vitro (Simulated Digestion) | Selenite | Diffusibility | Less diffusible than selenomethionine (B1662878) and selenate. | [4] |
| In Vitro (Simulated Digestion) | This compound | Diffusibility | Less diffusible than selenomethionine and selenate. | [4] |
| In Vitro (Food Matrix) | Sodium Selenite | % Bioavailability | 19.31% - 66.10% (influenced by diet type) | [5] |
| Rats | Sodium Selenite | Relative Bioavailability | Lower bioavailability compared to selenium-enriched yeast. | [6][7] |
| Humans | Sodium Selenite | Blood Selenium Levels | Peaks earlier in blood but has lower retention compared to selenium-enriched yeast. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate selenium supplements.
WST-1 Cell Viability and Cytotoxicity Assay
This colorimetric assay is used to determine the cytotoxicity of selenocompounds by measuring the metabolic activity of viable cells.
Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by a complex cellular mechanism that occurs primarily at the cell surface. This bioreduction is largely dependent on the glycolytic production of NAD(P)H in viable cells. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and selenite in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Absorbance Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Glutathione (B108866) Peroxidase (GPx) and Thioredoxin Reductase (TrxR) Activity Assays
These assays measure the activity of key selenoenzymes involved in the antioxidant defense system.
Principle: The activity of both GPx and TrxR is typically measured spectrophotometrically by monitoring the rate of NADPH oxidation at 340 nm. For GPx, the assay is coupled with glutathione reductase (GR), which recycles the oxidized glutathione (GSSG) produced by GPx back to its reduced form (GSH) at the expense of NADPH. For TrxR, the assay measures the reduction of a substrate, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which is coupled to the oxidation of NADPH.
General Protocol Outline:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer, followed by centrifugation to remove cellular debris. The supernatant is used for the enzyme activity assay.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the necessary components, such as buffer, NADPH, and the specific substrate for each enzyme (e.g., cumene (B47948) hydroperoxide for GPx, DTNB for TrxR). For the GPx assay, glutathione reductase and reduced glutathione are also included.
-
Initiation of Reaction: The reaction is initiated by adding the cell/tissue lysate to the reaction mixture.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Enzyme Activity: The rate of NADPH consumption is used to calculate the enzyme activity, which is typically expressed as units per milligram of protein. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Discussion and Conclusion
The choice between this compound and selenite as a selenium supplement in a research setting is highly dependent on the specific aims of the study.
Selenite is a readily available and cost-effective source of selenium. Its pro-oxidant nature at higher concentrations can be advantageous in cancer research, where inducing oxidative stress in tumor cells is a therapeutic goal.[9] However, its higher cytotoxicity, particularly in certain cell lines, necessitates careful dose optimization to avoid unwanted toxicity in non-target cells.
This compound , as an organic form of selenium, is generally considered to be less toxic than selenite.[1] Its metabolism to selenocysteine, a key component of selenoproteins, makes it an effective precursor for bolstering the cell's antioxidant defenses.[10] This can be particularly beneficial in studies investigating the protective effects of selenium against oxidative stress-induced cellular damage. While some studies suggest lower in vitro diffusibility compared to other organic forms, its bioavailability in vivo is often considered to be good.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of selenosulfate versus selenite in tumor cells depends on cell line and presence of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diffusibility of selenate, selenite, seleno-methionine, and seleno-cystine during simulated gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of Bioavailability of Se from Daily Food Rations and Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Bioavailability, Pharmacokinetics, and Biotransformation of Selenium-Enriched Yeast and Sodium Selenite in Rats Using Plasma Selenium and Selenomethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Antitumor Effects of Selenium | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Synthesized Selenocystine Purity using HPLC and NMR
For researchers and drug development professionals working with selenium-containing compounds, ensuring the purity of synthesized L-selenocystine is a critical step. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the purity of L-selenocystine. Detailed experimental protocols and data interpretation guidelines are presented to facilitate accurate and reliable purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for separating and quantifying components in a mixture. For selenocystine (B224153), reversed-phase HPLC is a commonly employed method. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.
Alternative HPLC Methods
Several HPLC methods can be adapted for this compound analysis, each with its advantages. Ion-pair reversed-phase chromatography can enhance the retention and resolution of polar analytes like amino acids.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is another alternative for separating highly polar compounds. The choice of method will depend on the specific impurities expected and the available instrumentation.
Expected Results and Impurity Profile
A successful separation will show a sharp, symmetrical peak for L-selenocystine at a specific retention time. The purity is determined by the relative area of this peak compared to the total area of all peaks in the chromatogram.
Common impurities that may be detected include:
-
Selenocysteine: The reduced form of this compound. It is generally more polar and will likely have a shorter retention time.
-
Selenomethionine, Selenite (B80905), and Selenate (B1209512): Other common selenium-containing species that might be present as starting materials or byproducts.[2][3]
-
Oxidation byproducts: Over-oxidation can lead to the formation of seleninic and selenenic acid derivatives.
-
Enantiomeric impurities: D-selenocystine, if the synthesis is not stereospecific. Chiral chromatography would be required for this analysis.[4]
The following table summarizes typical retention times for this compound and related compounds from a reported HPLC-ICP-MS method.[2] Note that retention times can vary significantly based on the specific column, mobile phase, and other chromatographic conditions.
| Compound | Typical Retention Time (minutes) | Notes |
| L-Selenocystine | ~5-10 | Retention time is dependent on the specific reversed-phase column and mobile phase composition.[2] |
| Selenocysteine | Shorter than this compound | More polar due to the free selenol group. |
| Selenomethionine | Can be longer or shorter | Retention behavior depends on the specific stationary and mobile phases.[2] |
| Selenite (SeO3²⁻) | Very short | Highly polar and weakly retained on reversed-phase columns.[2] |
| Selenate (SeO4²⁻) | Very short | Highly polar and weakly retained on reversed-phase columns.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ⁷⁷Se NMR are all valuable techniques for confirming identity and assessing purity.
Key NMR Observables
-
¹H NMR: Provides information on the number and connectivity of protons. The spectrum of pure L-selenocystine in D₂O is expected to show characteristic signals for the α-proton and the β-protons.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl, α-carbon, and β-carbon are key indicators of the correct structure.
-
⁷⁷Se NMR: Directly probes the selenium atoms. The chemical shift of ⁷⁷Se is highly sensitive to its chemical environment, making it an excellent tool for identifying the diselenide bond and detecting any selenium-containing impurities.[5][6]
Expected Chemical Shifts
The following table provides a summary of expected NMR chemical shifts for L-selenocystine. Chemical shifts are reported in parts per million (ppm) and can vary slightly depending on the solvent, pH, and temperature.
| Nucleus | Atom Position | Expected Chemical Shift (ppm) in D₂O | Notes |
| ¹H | α-CH | ~3.9 - 4.2 | A triplet or multiplet. |
| ¹H | β-CH₂ | ~3.2 - 3.5 | A complex multiplet (diastereotopic protons). |
| ¹³C | C=O (carbonyl) | ~172 - 175 | |
| ¹³C | α-CH | ~54 - 56 | |
| ¹³C | β-CH₂ | ~30 - 33 | |
| ⁷⁷Se | -Se-Se- | ~280 - 320 (in solution) | The chemical shift is highly dependent on the conformation of the C-Se-Se-C dihedral angle.[5][6] Impurities with different selenium oxidation states will have significantly different chemical shifts. |
Experimental Protocols
HPLC Method for Purity Analysis
This protocol describes a general reversed-phase HPLC method suitable for the analysis of L-selenocystine purity.
Instrumentation:
-
HPLC system with a UV detector or preferably an Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for selenium-specific detection.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or trifluoroacetic acid, TFA, as a mobile phase modifier)
-
L-Selenocystine standard (high purity)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized L-selenocystine and a high-purity standard in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or ICP-MS monitoring m/z for selenium isotopes (e.g., ⁷⁸Se, ⁸⁰Se).
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B (linear gradient)
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to L-selenocystine by comparing the retention time with the standard.
-
Calculate the purity by dividing the peak area of L-selenocystine by the total peak area of all components in the chromatogram and multiplying by 100.
-
NMR Spectroscopy for Structural Verification
This protocol outlines the general procedure for acquiring ¹H, ¹³C, and ⁷⁷Se NMR spectra of L-selenocystine.
Instrumentation:
-
NMR spectrometer (300 MHz or higher recommended for better resolution).
Reagents:
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Synthesized L-selenocystine
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized L-selenocystine in 0.6 mL of D₂O in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use water suppression techniques if the residual HDO signal is significant.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
⁷⁷Se NMR Acquisition:
-
If available, acquire a proton-decoupled ⁷⁷Se spectrum. This may require a specialized probe and longer acquisition times due to the low gyromagnetic ratio of ⁷⁷Se.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts and multiplicities of the signals in the ¹H and ¹³C spectra with the expected values for L-selenocystine.
-
Verify the presence of a single major peak in the expected region of the ⁷⁷Se spectrum.
-
Integrate the peaks in the ¹H spectrum to check for the correct proton ratios. Any significant unassigned peaks may indicate the presence of impurities.
-
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive validation of synthesized L-selenocystine purity.
Figure 1. Workflow for validating the purity of synthesized L-selenocystine.
Conclusion
The combination of HPLC and NMR spectroscopy provides a robust and comprehensive approach for validating the purity of synthesized L-selenocystine. HPLC is ideal for quantitative purity assessment and the detection of minor impurities, while NMR spectroscopy offers definitive structural confirmation. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can confidently assess the quality of their synthesized L-selenocystine, ensuring the reliability and reproducibility of their subsequent experiments and drug development efforts.
References
- 1. hmdb.ca [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. Determination of this compound, selenomethionine, selenite and selenate by high-performance liquid chromatography coupled to inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 77Se Chemical Shift Tensor of L-selenocystine: Experimental NMR Measurements and Quantum Chemical Investigations of Structural Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchwith.stevens.edu [researchwith.stevens.edu]
Cross-validation of different analytical methods for Selenocystine quantification.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of selenocystine (B224153), a key selenoamino acid, is critical for advancing research in areas ranging from nutritional science to drug development. This guide provides a comprehensive cross-validation of different analytical methodologies for the quantification of this compound, offering a detailed comparison of their performance based on experimental data. We delve into the experimental protocols of three prominent techniques: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and HPLC with pre-column derivatization.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters of the three discussed methods, providing a clear basis for comparison.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Precision (RSD%) | Reported Spike Recovery (%) |
| HPLC-ICP-MS | 0.02 - 2.0 µg/L[1] | 0.06 - 1.86 µg/L[2] | > 0.999[2] | < 5%[3] | 80 - 105%[2] |
| LC-MS/MS with Derivatization | ~0.1 pmol | ~0.3 pmol | > 0.99 | < 15% | Not consistently reported |
| HPLC with UV Detection (with Derivatization) | Typically in the low µg/mL range | Typically in the low to mid µg/mL range | > 0.99 | < 10% | Not consistently reported |
Experimental Workflows and Methodologies
The successful quantification of this compound relies on robust and well-defined experimental protocols. This section provides detailed methodologies for the three compared analytical techniques, alongside visual representations of the experimental workflows.
General Experimental Workflow
The quantification of this compound, regardless of the specific analytical instrumentation, generally follows a standardized workflow from sample receipt to data analysis. This process involves critical steps such as sample preparation, chromatographic separation, detection, and data processing to ensure accurate and reproducible results.
Detailed Experimental Protocols
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This method is highly sensitive and provides elemental specificity for selenium, making it a gold standard for this compound quantification in complex matrices.
Sample Preparation (Enzymatic Hydrolysis): [2]
-
Homogenize the biological sample (e.g., egg yolk, tissue).
-
To approximately 2.5 g of the homogenized sample, add a mixture of enzymes such as pronase and lipase (B570770) in a suitable buffer (e.g., ammonium (B1175870) acetate).
-
Incubate the mixture to allow for the enzymatic release of selenoamino acids from proteins.
-
Centrifuge the digestate to pellet solid debris.
-
Filter the supernatant through a 0.45 µm filter prior to HPLC injection.
HPLC Conditions: [2]
-
Column: A suitable reversed-phase or ion-exchange column (e.g., Agilent StableBond C18).
-
Mobile Phase: A gradient of an appropriate buffer system, such as ammonium acetate (B1210297) or phosphate (B84403) buffer.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 20 - 100 µL.
ICP-MS Conditions:
-
RF Power: ~1550 W.
-
Plasma Gas Flow: ~15 L/min.
-
Nebulizer Gas Flow: ~1 L/min.
-
Monitored Isotopes: m/z 77, 78, 80, and 82 for selenium.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Derivatization
LC-MS/MS offers high selectivity and sensitivity, particularly when coupled with a derivatization step to improve ionization efficiency and chromatographic retention of this compound.
Derivatization of this compound: A common derivatization strategy for selenoamino acids involves the reduction of the diselenide bond followed by alkylation.
Sample Preparation and Derivatization: [3][4]
-
Extract this compound from the sample matrix using appropriate methods (e.g., enzymatic digestion as described for HPLC-ICP-MS).
-
Reduce the extracted this compound to selenocysteine using a reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylate the resulting selenol groups with a derivatizing agent such as iodoacetamide (B48618) to form a stable carboxyamidomethyl derivative.
-
Quench the reaction and dilute the sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A reversed-phase column (e.g., C18) suitable for separating the derivatized analyte.
-
Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small amount of formic acid to aid ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the derivatized this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
This method is more accessible than mass spectrometry-based techniques but generally offers lower sensitivity and selectivity. Derivatization is crucial to introduce a chromophore for UV detection.
Sample Preparation and Derivatization:
-
Follow a similar extraction and reduction procedure as for LC-MS/MS.
-
React the resulting selenocysteine with a derivatizing agent that imparts a UV-active moiety, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol.
HPLC-UV Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of a buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.
-
Detection: UV detector set to the maximum absorbance wavelength of the derivatized this compound (typically in the range of 230-340 nm depending on the derivatizing agent).
-
Quantification: Based on a calibration curve generated from derivatized this compound standards.
Conclusion
The selection of an appropriate analytical method for this compound quantification is a critical decision that impacts the accuracy and reliability of research findings. HPLC-ICP-MS stands out for its exceptional sensitivity and elemental specificity, making it ideal for trace-level analysis in complex biological matrices.[2] LC-MS/MS, particularly when combined with derivatization, provides excellent selectivity and sensitivity for structural confirmation and quantification. For laboratories with limited access to mass spectrometry, HPLC with UV detection after derivatization offers a viable, albeit less sensitive, alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed choice based on their specific analytical needs and available resources.
References
- 1. DSpace [scholarworks.umass.edu]
- 2. Determination of Selenomethionine, this compound, and Methylselenocysteine in Egg Sample by High Performance Liquid Chromatography—Inductively Coupled Plasma Mass Spectrometry [mdpi.com]
- 3. Determination of selenomethionine and selenocysteine in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Proteomic and Mechanistic Analysis of Selenocystine versus Selenomethionine Treatment in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of two common selenium compounds, Selenocystine (SeCys) and Selenomethionine (SeMet), with a focus on their impact on the proteome and related signaling pathways. While large-scale comparative proteomic data is limited, this document synthesizes available quantitative protein expression data and mechanistic studies to highlight their distinct biological activities.
Introduction to this compound and Selenomethionine
Selenium is an essential micronutrient vital for human health, primarily functioning through its incorporation into selenoproteins. The chemical form of selenium dictates its bioavailability and biological effects. Selenomethionine (SeMet), an analogue of the amino acid methionine, can be non-specifically incorporated into proteins in place of methionine, serving as a storage form of selenium.[1] In contrast, this compound (SeCys), the oxidized dimeric form of selenocysteine, is the form in which the 21st proteinogenic amino acid, selenocysteine, is often supplemented in studies. Selenocysteine is directly incorporated into the active sites of many antioxidant enzymes.[1] These differences in metabolism and incorporation lead to distinct downstream effects on cellular proteomics and function.
Comparative Analysis of Protein Expression and Cellular Response
A key study comparing the effects of SeMet and SeCys on MCF-7 breast cancer cells revealed opposing effects on the expression of key antioxidant proteins and the overall cellular redox state.[1] SeMet treatment was associated with an increase in the expression of antioxidant enzymes, whereas SeCys treatment, particularly at higher concentrations, led to a decrease in their expression and an increase in oxidative stress.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on MCF-7 cells treated with Selenomethionine and this compound.
Table 1: Effect of Selenomethionine and this compound on Antioxidant Protein Expression in MCF-7 Cells [1]
| Treatment (10 µM) | Catalase Expression (% of Control) | MnSOD Expression (% of Control) | UCP2 Expression (% of Control) |
| Selenomethionine | ~150% | ~175% | ~150% |
| This compound | ~75% | ~50% | ~60% |
Table 2: Comparative Effects of Selenomethionine and this compound on Cell Viability and ROS Production in MCF-7 Cells [1]
| Treatment | Concentration for ~50% Viability Loss | Effect on H₂O₂ Production |
| Selenomethionine | > 1 mM | No significant increase at low concentrations (<100 µM) |
| This compound | ~10 µM | Dose-dependent increase starting from 100 nM |
Contrasting Signaling Pathways and Mechanisms of Action
The differential effects of Selenomethionine and this compound on the proteome translate into distinct cellular signaling pathways. SeMet generally promotes cell survival and antioxidant defense, while SeCys, at micromolar concentrations, induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
Selenomethionine-Modulated Pathways
Selenomethionine treatment, by increasing the expression of antioxidant enzymes like Catalase and MnSOD, enhances the cell's capacity to neutralize ROS. This contributes to a reduction in oxidative damage to lipids and proteins, thereby promoting cell survival.[1]
Figure 1: Selenomethionine-induced antioxidant pathway.
This compound-Induced Apoptotic Pathway
In contrast, this compound treatment leads to a significant increase in intracellular ROS. This overwhelms the cellular antioxidant capacity, leading to DNA damage and the activation of p53-mediated apoptotic pathways.[2] The decrease in antioxidant enzyme expression further exacerbates this pro-oxidant state.[1]
Figure 2: this compound-induced pro-apoptotic pathway.
Experimental Protocols
The following are summaries of the methodologies used in the comparative analysis of Selenomethionine and this compound effects on MCF-7 cells.[1]
Cell Culture and Treatment
MCF-7 human breast cancer cells were cultured in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were treated with varying concentrations of Seleno-L-methionine or Seleno-L-cystine for 48 hours.
Western Blot Analysis for Protein Expression
-
Protein Extraction: After treatment, cells were lysed in a buffer containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitors.
-
Quantification: Protein concentration was determined using the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against Catalase, MnSOD, UCP2, and β-actin (as a loading control).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection kit. Densitometry analysis was performed to quantify protein levels.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Plating: Cells were seeded in 96-well plates.
-
Treatment: Cells were treated with Selenomethionine or this compound for 48 hours.
-
Staining: Cells were incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, was measured using a microplate reader with excitation at 485 nm and emission at 530 nm.
Figure 3: Experimental workflow for comparative analysis.
Conclusion
The available evidence indicates that Selenomethionine and this compound exert markedly different, and often opposing, effects on cellular proteomics and function. Selenomethionine tends to act as an antioxidant by upregulating the expression of protective enzymes. In contrast, this compound, particularly at concentrations in the low micromolar range, can act as a pro-oxidant in cancer cells, leading to increased ROS, DNA damage, and apoptosis. These findings underscore the importance of considering the specific chemical form of selenium in research and drug development. Further large-scale, unbiased comparative proteomic studies are warranted to fully elucidate the global protein expression changes induced by these two important selenium compounds.
References
- 1. Micronutrients Selenomethionine and Selenocysteine Modulate the Redox Status of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis of A375 human melanoma cells by activating ROS-mediated mitochondrial pathway and p53 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Phasing Power: Selenocysteine vs. Traditional Heavy Atoms in Macromolecular Crystallography
A Comparative Guide for Researchers in Structural Biology and Drug Development
In the quest to elucidate the three-dimensional structures of macromolecules, X-ray crystallography remains a cornerstone technique. However, the infamous "phase problem" – the loss of phase information during data collection – necessitates the use of phasing agents to reconstruct a clear electron density map. For decades, traditional heavy atoms have been the go-to solution. More recently, the incorporation of selenium-containing amino acids, such as selenocysteine (B57510), has emerged as a powerful alternative. This guide provides an objective comparison of the efficiency of selenocysteine as a phasing agent against traditional heavy atoms, supported by experimental data and detailed protocols.
At a Glance: Key Differences in Phasing Strategies
The fundamental difference between these two approaches lies in how the "heavy" or anomalously scattering atom is introduced into the protein crystal. Traditional methods rely on soaking pre-grown crystals in solutions containing heavy atoms or co-crystallizing the protein in their presence.[1] In contrast, selenocysteine is incorporated into the protein's primary sequence during expression, replacing cysteine residues.[2] This results in a covalently bound, specific label within the protein structure.
| Feature | Selenocysteine-based Phasing (SAD/MAD) | Traditional Heavy-Atom Phasing (SIR/MIR/SIRAS) |
| Method of Incorporation | In vivo incorporation during protein expression.[2] | Soaking or co-crystallization of existing crystals.[1] |
| Specificity of Labeling | High: replaces specific amino acid residues (cysteine). | Lower: binding to surface residues (e.g., Cys, His) can be non-specific. |
| Isomorphism | Generally high, as the derivative is the protein itself. | Can be problematic, leading to changes in unit cell dimensions. |
| Phasing Method | Primarily Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD).[3] | Single or Multiple Isomorphous Replacement (SIR/MIR), often with anomalous scattering (SIRAS/MIRAS).[4] |
| Toxicity | Selenocysteine can be toxic to expression hosts, potentially affecting protein yield. | Heavy atoms (e.g., mercury, lead) are highly toxic and require careful handling.[5] |
| Data Collection | Requires access to a synchrotron with a tunable wavelength.[6] | Can sometimes be performed with a home X-ray source, although synchrotrons are often used. |
Quantitative Comparison of Phasing Efficiency
The success of a phasing experiment is determined by several factors, including the resolution of the diffraction data, the quality of the phasing statistics, and the interpretability of the resulting electron density map. The following tables summarize typical data collection and phasing statistics for both selenocysteine- and traditional heavy-atom-based phasing experiments, compiled from various studies.
Table 1: Representative Data Collection and Phasing Statistics for Selenocysteine (SAD/MAD)
| Protein | Resolution (Å) | Wavelength (Å) | Phasing Method | Figure of Merit (FOM) | Phasing Power (Acentric/Centric) | Reference |
| CsgC | 1.7 | 0.9795 | Se-SAD | - | - | [7] |
| RNase H-RNA/DNA complex | 2.1 | Peak, Inflection, Remote | Se-MAD | 0.630 | - | [8] |
| Selenobiotinyl-streptavidin | - | - | Se-SAD | - | - | [9] |
Table 2: Representative Data Collection and Phasing Statistics for Traditional Heavy Atoms (SIR/MIRAS)
| Protein | Heavy Atom | Resolution (Å) | Wavelength (Å) | Phasing Method | Figure of Merit (FOM) | Phasing Power (Acentric/Centric) | Reference |
| Sialidase | Mercury (Hg) | 2.6 | - | SIR | 0.23 | - | [10][11] |
| LRE | Mercury (Hg) | 1.5 | 0.984 | Hg-SAD | - | - | [12] |
| Mouse Serum Amyloid A2 | Gold (Au) | 1.9 | - | SIR/MAD | 0.32/0.41 | 2.15/1.54 (ISO), 1.18 (ANO) | [13] |
Experimental Protocols: A Step-by-Step Guide
The methodologies for incorporating selenocysteine and derivatizing with traditional heavy atoms are distinct processes, each with its own set of considerations.
Selenocysteine Incorporation Protocol
The incorporation of selenocysteine into a protein typically involves the use of an E. coli expression system that can recognize the UGA stop codon as a signal for selenocysteine insertion, facilitated by a specific tRNA and other factors.
1. Plasmid Preparation:
-
The gene of interest is cloned into an expression vector.
-
The codon for the desired cysteine residue(s) is mutated to UGA.
2. Host Strain and Media:
-
A suitable E. coli strain, often one that is auxotrophic for cysteine, is used.[2]
-
The cells are grown in a minimal medium to control the amino acid composition.
3. Induction and Supplementation:
-
Protein expression is induced (e.g., with IPTG).
-
The medium is supplemented with L-selenocystine (the oxidized form of selenocysteine).
4. Cell Harvest and Protein Purification:
-
Cells are harvested by centrifugation.
-
The selenocysteine-labeled protein is purified using standard chromatography techniques.
Traditional Heavy-Atom Soaking Protocol
Heavy-atom derivatization by soaking is a common method for preparing crystals for SIR or MIRAS phasing.
1. Crystal Preparation:
-
High-quality, single crystals of the native protein are grown.
2. Heavy-Atom Solution Preparation:
-
A stock solution of the heavy-atom compound (e.g., K₂PtCl₄, CH₃HgCl) is prepared at a concentration typically ranging from 1 mM to 100 mM.[14]
3. Soaking:
-
The protein crystal is transferred to a solution containing the heavy atom, typically the mother liquor supplemented with the heavy-atom compound.
-
Soaking times can vary from minutes to days.[5]
4. Back-Soaking (Optional):
-
To remove non-specifically bound heavy atoms, the crystal may be briefly transferred back to a heavy-atom-free solution.[14]
5. Cryo-protection and Data Collection:
-
The derivatized crystal is cryo-protected and flash-cooled in liquid nitrogen.
-
Diffraction data are collected.
Visualizing the Workflow: From Gene to Phase
The following diagrams illustrate the experimental workflows for both selenocysteine-based phasing and traditional heavy-atom phasing.
References
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenomethionine and selenocysteine double labeling strategy for crystallographic phasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Experimental phasing: best practice and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Extending the usability of the phasing power of diselenide bonds: SeCys SAD phasing of CsgC using a non-auxotrophic strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel complex MAD phasing and RNase H structural insights using selenium oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selenium single-wavelength anomalous diffraction de novo phasing using an X-ray-free electron laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental phase determination with selenomethionine or mercury-derivatization in serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Neuroprotective Effects of Selenocystine and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective properties of Selenocystine, benchmarked against three other well-known antioxidants: N-acetylcysteine (NAC), Vitamin E, and Curcumin. The information presented herein is curated from scientific literature to aid in the objective evaluation of this compound's potential as a neuroprotective agent.
Quantitative Performance Comparison
Direct quantitative comparisons of this compound against N-acetylcysteine, Vitamin E, and Curcumin in a single, standardized neuroprotection assay are limited in publicly available research. However, by synthesizing data from various studies, we can construct a comparative overview. The following table summarizes the neuroprotective efficacy of these compounds based on key metrics like reduction of reactive oxygen species (ROS), inhibition of apoptosis, and enhancement of cell viability in neuronal models.
Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental models, conditions, and methodologies.
| Parameter | Assay | This compound/Selenium Compound | N-acetylcysteine (NAC) | Vitamin E (α-tocopherol) | Curcumin |
| Reduction of Reactive Oxygen Species (ROS) | ROS Assay (e.g., DCFDA) | Significant reduction in ROS levels. A study on a traumatic brain injury model showed selenium treatment significantly lowered ROS, though slightly less effectively than NAC[1]. | Effectively reduces intracellular ROS. In a traumatic brain injury model, NAC was shown to be more potent in reducing ROS compared to selenium[1]. | Acts as a potent lipid antioxidant, scavenging lipid peroxyl free radicals and preventing lipid peroxidation[2]. | Demonstrates strong ROS scavenging activity and can upregulate endogenous antioxidant enzymes[3]. |
| Inhibition of Apoptosis | Apoptosis Assay (e.g., TUNEL, Caspase activity) | Selenium treatment significantly reduces apoptosis. In a TBI model, it was effective but less so than NAC in reducing caspase-3 and -9 activity[1]. | Shows significant anti-apoptotic effects. In the same TBI model, NAC was more effective than selenium in reducing apoptosis and caspase activity[1]. | Protects against apoptosis by preventing lipid peroxidation and modulating signaling pathways[2]. | Inhibits both intrinsic and extrinsic apoptotic pathways by modulating Bcl-2 family proteins and caspase activation[1][4]. |
| Increased Cell Viability | Cell Viability Assay (e.g., MTT) | Promotes neuronal survival. Selenium compounds have been shown to be effective against ferroptosis-induced cell death[5]. | Enhances cell viability under oxidative stress conditions. | Improves cell viability by protecting cellular membranes from oxidative damage[6]. | Protects against glutamate-induced excitotoxicity and increases neuronal cell viability[7][8][9][10]. |
| Lipid Peroxidation Inhibition | MDA Assay | Selenium, through GPX4, is crucial in reducing lipid hydroperoxides[5][11]. | As a precursor to glutathione (B108866), it contributes to the reduction of lipid peroxidation. | A major function is to prevent the peroxidation of polyunsaturated fatty acids in cell membranes[2][12]. | Has been shown to inhibit lipid peroxidation. |
Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective effects of these antioxidants are mediated through various intracellular signaling pathways. While all converge on mitigating oxidative stress and preventing cell death, their primary mechanisms of action show distinct differences.
This compound
This compound exerts its neuroprotective effects primarily by being a precursor to selenocysteine, which is a critical component of selenoproteins such as glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs)[13]. These enzymes are central to the cellular antioxidant defense system.
-
Glutathione Peroxidase (GPx) Pathway: this compound boosts the activity of GPx, particularly GPX4, which is essential for reducing lipid hydroperoxides and protecting against ferroptosis, a form of iron-dependent cell death[5][11].
-
Thioredoxin Reductase (TrxR) Pathway: It also supports the thioredoxin system, which is crucial for maintaining a reducing intracellular environment and regulating various signaling pathways.
-
Anti-inflammatory and Anti-apoptotic Signaling: Selenium and selenoproteins can modulate inflammatory responses and inhibit apoptotic pathways, contributing to neuronal survival.
N-acetylcysteine (NAC)
NAC is a precursor to the amino acid L-cysteine and is a key component in the synthesis of glutathione (GSH), a major intracellular antioxidant.
-
Glutathione Replenishment: NAC's primary neuroprotective mechanism is its ability to replenish intracellular GSH levels, thereby enhancing the cell's capacity to neutralize ROS.
-
Direct ROS Scavenging: NAC itself can directly scavenge certain reactive oxygen species.
-
Modulation of Signaling Pathways: NAC can influence various signaling pathways, including the inhibition of NF-κB, a key regulator of inflammation, and the activation of the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes[13].
Vitamin E
Vitamin E is a group of fat-soluble compounds, with α-tocopherol being the most biologically active form. Its primary role is as a chain-breaking antioxidant within cell membranes.
-
Inhibition of Lipid Peroxidation: Vitamin E is highly effective at interrupting the chain reaction of lipid peroxidation, thereby protecting cell membranes from oxidative damage[2][12].
-
Modulation of Enzyme Activity and Gene Expression: It can modulate the activity of certain enzymes, such as protein kinase C (PKC), and influence the expression of genes involved in inflammation and cell signaling[2].
-
Anti-inflammatory Effects: Vitamin E has been shown to suppress the activation of microglia and reduce the production of pro-inflammatory cytokines[7].
Curcumin
Curcumin is a polyphenolic compound derived from turmeric with a wide range of biological activities.
-
Direct and Indirect Antioxidant Activity: Curcumin can directly scavenge various types of free radicals. It also enhances the activity of endogenous antioxidant enzymes by activating the Nrf2 signaling pathway[3][4].
-
Anti-inflammatory Action: Curcumin is a potent anti-inflammatory agent that can inhibit the activation of NF-κB and reduce the expression of pro-inflammatory mediators[4].
-
Anti-apoptotic Effects: It modulates multiple signaling pathways involved in apoptosis, including the p53 and MAPK pathways, and can alter the expression of Bcl-2 family proteins to favor cell survival[1][4].
-
Metal Chelation: Curcumin can chelate metal ions like iron and copper, which can otherwise participate in reactions that generate ROS.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key neuroprotective signaling pathways for each antioxidant.
Caption: this compound neuroprotective signaling pathway.
Caption: N-acetylcysteine neuroprotective signaling pathway.
Caption: Vitamin E neuroprotective signaling pathway.
Caption: Curcumin neuroprotective signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in neuroprotection studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds (this compound, NAC, Vitamin E, Curcumin) for a specified duration (e.g., 24 hours). Include a vehicle control and a positive control for toxicity (e.g., hydrogen peroxide).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method for measuring intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the antioxidant compounds as described in the MTT assay protocol.
-
DCFDA Loading: After treatment, wash the cells with a buffer and then incubate them with DCFDA solution in the dark.
-
Induction of Oxidative Stress: Induce oxidative stress in the cells using an agent like hydrogen peroxide.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. The fluorescence is proportional to the amount of ROS present.
-
Data Analysis: Quantify the reduction in ROS levels in the antioxidant-treated groups compared to the oxidative stress control group.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat them with the test compounds and an apoptosis-inducing agent.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Counterstaining: Stain the cell nuclei with a counterstain like DAPI to visualize all cells.
-
Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright fluorescent nuclei.
-
Quantification: Quantify the percentage of TUNEL-positive cells to determine the level of apoptosis in each treatment group.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for comparing the neuroprotective effects of different antioxidants.
Caption: A typical experimental workflow for comparing neuroprotective antioxidants.
Conclusion
The choice of the most suitable antioxidant for a specific neuroprotective strategy will likely depend on the specific pathological context, such as the primary drivers of neuronal damage (e.g., lipid peroxidation vs. generalized oxidative stress) and the desired therapeutic outcome. Further head-to-head comparative studies under standardized conditions are warranted to definitively rank the neuroprotective efficacy of these promising compounds.
References
- 1. Neuroprotection Induced by N-acetylcysteine and Selenium Against Traumatic Brain Injury-Induced Apoptosis and Calcium Entry in Hippocampus of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Therapies for Neuroprotection—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review [mdpi.com]
- 4. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects of Curcumin in Neurodegenerative Diseases [mdpi.com]
- 6. Role of Vitamin E and the Orexin System in Neuroprotection [mdpi.com]
- 7. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Importance of selenium and selenoprotein for brain function: From antioxidant protection to neuronal signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N-acetylcysteine and selenium modulate oxidative stress, antioxidant vitamin and cytokine values in traumatic brain injury-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Neuroprotective Role of Selenium: Implications and Perspectives for Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Role of Specific Signaling Pathways in Selenocystine-Induced Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selenocystine's effects on key signaling pathways involved in cancer cell apoptosis, with a focus on validating its mechanism of action. We will explore its performance in relation to other selenium compounds and conventional chemotherapeutic agents, supported by available experimental data. Detailed experimental protocols for key validation assays are also provided to facilitate further research.
Overview of this compound-Induced Signaling Pathways
This compound, a naturally occurring selenoamino acid, has demonstrated broad-spectrum antitumor activity by inducing apoptosis in various cancer cell lines[1]. The primary mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers a cascade of events leading to programmed cell death[1][2]. Key signaling pathways implicated in this process include the MAPK and PI3K/Akt pathways, as well as the Bcl-2 family of proteins.
dot
Caption: Overview of this compound-induced apoptotic signaling pathways.
Comparative Performance Analysis
Cytotoxicity Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines compared to other selenium compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A375 (Melanoma) | 3.6 | [1] |
| HepG2 (Hepatoma) | 17.5 | [1] | |
| MCF-7 (Breast) | 16.2 | [1] | |
| H661 (Lung) | >50 | [3] | |
| A549 (Lung) | ~20 | [3] | |
| Sodium Selenite (B80905) | A549 (Lung) | ~20 | [3] |
| H661 (Lung) | >50 | [3] | |
| HSC-3 (Oral) | - | [4] | |
| Selenomethionine | HSC-3 (Oral) | - | [4] |
| A549 (Lung) | - | [4] | |
| Se-methylselenocysteine | HSC-3 (Oral) | - | [4] |
Signaling Pathway Modulation: A Qualitative Comparison
While direct quantitative comparisons of fold-changes in protein expression or phosphorylation are limited, the available literature provides a qualitative understanding of how this compound's effects on key signaling proteins compare to other agents.
| Signaling Pathway | Key Proteins | This compound Effect | Comparison with Other Agents | Reference |
| MAPK Pathway | p-ERK, p-JNK, p-p38 | Activation | Sorafenib also affects MAPK signaling, but its effects on ERK can be complex[6][7]. Doxorubicin is also known to activate the p38 MAPK pathway[8]. | [9] |
| PI3K/Akt Pathway | p-Akt | Inhibition | Sodium selenite and Se-methylselenocysteine also reduce phosphorylated Akt levels[4]. Cisplatin (B142131) response is also critically regulated by the PI3K/Akt pathway[10][11]. Paclitaxel has been shown to inhibit the PI3K/Akt pathway[12]. | [9] |
| Bcl-2 Family | Bax/Bcl-2 ratio | Increased | T-2 toxin also increases the Bax/Bcl-2 ratio, an effect that can be partially blocked by selenium[13]. Paclitaxel treatment can lead to changes in Bcl-2 and Bax expression[14]. Doxorubicin treatment is associated with an increased Bax/Bcl-2 ratio[8]. | [2] |
| Caspase Activation | Caspase-3 | Activation | Selenium dioxide (SeO2) and MeSeCys also activate caspase-3[9]. Sodium selenite, in some contexts, can inhibit caspase-3 activity[15]. | [9][16] |
| DNA Damage | DNA strand breaks | Induction | Etoposide (B1684455) is a well-known inducer of DNA strand breaks[17][18]. This compound has been shown to induce DNA double-strand breaks[19]. | [1][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the signaling pathways involved in this compound-induced effects.
Western Blot Analysis for MAPK and PI3K/Akt Pathways
This protocol allows for the detection and quantification of total and phosphorylated proteins in the MAPK and PI3K/Akt signaling pathways.
Workflow Diagram:
dot
Caption: Western Blot workflow for analyzing signaling protein phosphorylation.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7, HepG2) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or other compounds for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., ERK, Akt, JNK, p38) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Flow Cytometry for Phospho-Akt Analysis
This protocol enables the quantification of phosphorylated Akt at the single-cell level.
Workflow Diagram:
dot
Caption: Flow cytometry workflow for intracellular phospho-protein analysis.
Protocol:
-
Cell Stimulation: Treat cells in suspension or adherent cells (trypsinized) with this compound or other stimuli for the desired duration.
-
Fixation: Fix the cells with formaldehyde (B43269) to preserve the phosphorylation status of proteins.
-
Permeabilization: Permeabilize the cells with ice-cold methanol (B129727) to allow antibodies to access intracellular epitopes.
-
Staining: Stain the cells with a fluorescently labeled primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of phosphorylated Akt in individual cells.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Workflow Diagram:
dot
Caption: Workflow for measuring caspase-3 activity.
Protocol:
-
Induce Apoptosis: Treat cells with this compound or other apoptosis-inducing agents.
-
Cell Lysis: Prepare cell lysates using the buffer provided in the assay kit.
-
Substrate Reaction: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric detection) to the cell lysates.
-
Measurement: Incubate the reaction and measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 380/460 nm for AMC) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage
This assay is used to detect DNA strand breaks in individual cells.
Workflow Diagram:
dot
Caption: Comet assay workflow for detecting DNA damage.
Protocol:
-
Cell Preparation: After treatment with this compound, harvest the cells and resuspend them in PBS.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Analysis: Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).
Conclusion
This compound induces apoptosis in cancer cells primarily through the generation of ROS, which subsequently activates the MAPK pathway and inhibits the PI3K/Akt survival pathway. This leads to the activation of the intrinsic apoptotic cascade, involving the Bcl-2 family proteins and executioner caspases, and results in DNA damage. While direct quantitative comparisons with conventional chemotherapeutics are still emerging, the available data suggests that this compound is a potent anticancer agent with a distinct mechanism of action. The provided experimental protocols offer a framework for researchers to further validate and explore the therapeutic potential of this compound and its role in modulating these critical signaling pathways.
References
- 1. This compound induces reactive oxygen species-mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces caspase-independent apoptosis in MCF-7 human breast carcinoma cells with involvement of p53 phosphorylation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox-Active Selenium Compounds—From Toxicity and Cell Death to Cancer Treatment [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Proteins associated with Cisplatin resistance in ovarian cancer cells identified by quantitative proteomic technology and integrated with mRNA expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sorafenib inhibits LPS-induced inflammation by regulating Lyn-MAPK-NF-kB/AP-1 pathway and TLR4 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sorafenib inhibits growth and metastasis of hepatocellular carcinoma by blocking STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel resistance is associated with switch from apoptotic to autophagic cell death in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. Selenite negatively regulates caspase-3 through a redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DNA damage induced by etoposide; a comparison of two different methods for determination of strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of etoposide resistance by measuring DNA damage in individual Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound induces oxidative-mediated DNA damage via impairing homologous recombination repair of DNA double-strand breaks in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative guide to selenium-containing amino acids for drug development.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three key selenium-containing amino acids—Selenocysteine (B57510) (Sec), Selenomethionine (B1662878) (SeMet), and Se-methylselenocysteine (MSC)—for their potential applications in drug development. We will delve into their synthesis, biological activities, and therapeutic potential, with a focus on their anticancer properties. This guide is designed to be an objective resource, presenting available experimental data to aid in the selection and development of these promising compounds.
Introduction to Selenium-Containing Amino Acids
Selenium is an essential trace element that exerts its biological effects primarily through its incorporation into proteins in the form of the 21st proteinogenic amino acid, Selenocysteine.[1] Organoselenium compounds, particularly selenoamino acids, are gaining significant attention in drug development due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] Compared to inorganic selenium forms, organic selenoamino acids are generally considered to have higher bioavailability and lower toxicity.[4][5] This guide will focus on a comparative analysis of Selenocysteine, Selenomethionine, and Se-methylselenocysteine.
Comparative Biological and Pharmacological Data
The following tables summarize the available quantitative data for Selenocysteine, Selenomethionine, and Se-methylselenocysteine to facilitate a side-by-side comparison of their key properties relevant to drug development.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Selenocysteine | Melanoma, Cervical, Breast, Liver, Lung | Various | 3.6 - 37.0 | [6] |
| Human Hepatocellular Carcinoma | Liver Cancer | > 80 | [6] | |
| Selenomethionine | A549 | Lung Cancer | 65 | [7] |
| HT29 | Colon Cancer | 130 | [7] | |
| HCT116 (p53 wild-type) | Colon Cancer | ~50-100 (significant apoptosis) | [8] | |
| RKO (p53 wild-type) | Colon Cancer | ~50-100 (significant apoptosis) | [8] | |
| Se-methylselenocysteine | DU145 | Prostate Cancer | More potent than SeMet in vivo | [8] |
| PC-3 | Prostate Cancer | Growth inhibitory at 3 mg/kg in vivo | [8][9] | |
| HL-60 | Promyelocytic Leukemia | More efficient at inducing apoptosis than selenite (B80905) | [10] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Table 2: Comparative Toxicity Data (LD50 Values)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Selenomethionine | Rat | Intraperitoneal | 4.25 | |
| Mouse | Intravenous | 22 | [5] | |
| Se-methylselenocysteine | Mouse (female) | Oral | 12.6 | |
| Mouse (male) | Oral | 9.26 | ||
| Mouse | - | 8.0 |
Table 3: Comparative Pharmacokinetic and Metabolic Properties
| Property | Selenocysteine (Sec) | Selenomethionine (SeMet) | Se-methylselenocysteine (MSC) |
| Primary Metabolic Fate | Incorporated into selenoproteins; can be degraded to hydrogen selenide (B1212193).[11] | Can be nonspecifically incorporated into proteins in place of methionine or metabolized to methylselenol.[12][13] | Primarily converted to methylselenol via β-lyase.[14] |
| Bioavailability | Generally high for organic selenium forms. | Higher than inorganic forms; readily absorbed.[13] | High bioavailability.[13] |
| Key Active Metabolite | - | Methylselenol | Methylselenol |
| Impact on Selenoproteins | Direct precursor for selenoprotein synthesis. | Can serve as a selenium source for selenoprotein synthesis. | Can serve as a selenium source for selenoprotein synthesis. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of selenium-containing amino acids.
Synthesis of Selenium-Containing Amino Acids
3.1.1. Synthesis of L-Selenocysteine
A common method for the synthesis of L-Selenocysteine involves a multi-step process starting from L-serine hydrochloride.[1]
-
Chlorination: L-serine hydrochloride is reacted with thionyl chloride to produce 3-chloro-L-alanine hydrochloride.
-
Selenation: The 3-chloro-L-alanine hydrochloride is then reacted with sodium diselenide (Na2Se2) under alkaline conditions to form L-selenocystine.
-
Reduction: Finally, L-selenocystine is reduced using a reducing agent like sodium borohydride (B1222165) (NaBH4) to yield L-Selenocysteine.
3.1.2. Synthesis of L-Selenomethionine
One synthetic route for L-Selenomethionine involves the following steps[15][16]:
-
Preparation of Sodium Methyl Selenide: Selenium powder is reacted with an alkali (e.g., sodium hydroxide) and a reducing agent (e.g., hydrazine (B178648) hydrate) to form a selenizing salt, which is then converted to methyl selenide.
-
Reaction with a Precursor: The methyl selenide is then reacted with a suitable precursor, such as a derivative of homoserine, to yield L-Selenomethionine.
3.1.3. Synthesis of Se-methyl-L-selenocysteine
A method for synthesizing Se-methyl-L-selenocysteine starts from L-serine[17][18][19]:
-
Protection and Activation: The amino and carboxyl groups of L-serine are protected, and the hydroxyl group is activated (e.g., by converting it to a leaving group like a tosylate or a halide).
-
Nucleophilic Substitution: The activated L-serine derivative is then reacted with methyl selenol (CH3SeH) or its salt, which displaces the leaving group to form the protected Se-methyl-L-selenocysteine.
-
Deprotection: The protecting groups are removed to yield the final product, Se-methyl-L-selenocysteine.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is commonly used to evaluate the free radical scavenging activity of antioxidant compounds.[15]
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: The test compound (selenium-containing amino acid) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Caspase-3 Activity Assay (Apoptosis)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Culture and Treatment: Cancer cells are cultured and treated with the selenium-containing amino acid for a specific duration.
-
Cell Lysis: The cells are harvested and lysed to release the cellular contents, including caspases.
-
Assay Reaction: The cell lysate is incubated with a specific caspase-3 substrate (e.g., a peptide conjugated to a chromophore or fluorophore).
-
Signal Detection: The cleavage of the substrate by active caspase-3 results in a colorimetric or fluorescent signal that is measured using a microplate reader.
-
Data Analysis: The caspase-3 activity in treated cells is compared to that in untreated control cells to determine the fold-increase in activity.
Signaling Pathways and Mechanisms of Action
The anticancer effects of selenium-containing amino acids are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved.
References
- 1. Selenium Compounds, Apoptosis and Other Types of Cell Death: An Overview for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selenium compounds as potential chemotherapeutic agents. [wisdomlib.org]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Seleno-amino Acid Metabolism Reshapes the Tumor Microenvironment: from Cytotoxicity to Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selenium-Containing Agents Acting on Cancer—A New Hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selenium compounds for cancer prevention and therapy – human clinical trial considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superior in vivo inhibitory efficacy of methylseleninic acid against human prostate cancer over selenomethionine or selenite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Superior in vivo inhibitory efficacy of methylseleninic acid against human prostate cancer over selenomethionine or selenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylselenocysteine - Wikipedia [en.wikipedia.org]
- 11. Selenoamino acid metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Selenomethionine and Methioninase: Selenium Free Radical Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methylselenocysteine - a Promising Antiangiogenic Agent for Overcoming Drug Delivery Barriers in Solid Malignancies for Therapeutic Synergy with Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. US20070088086A1 - Method of using synthetic L-Se-methylselenocysteine as a nutriceutical and a method of its synthesis - Google Patents [patents.google.com]
- 18. US6794537B1 - Manufacturing processes for Se-methyl-L-selenocysteine - Google Patents [patents.google.com]
- 19. CN113717088A - Preparation method of L-selenium-methyl selenocysteine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Selenocystine: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND HANDLING PRECAUTIONS: Before initiating any disposal procedures, it is critical to handle Selenocystine with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste must occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1][2]
Key Safety Considerations:
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this compound is handled.[1][3]
-
Prevent Skin and Eye Contact: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[1] If the compound comes into contact with the eyes, rinse cautiously with water for several minutes and seek medical attention.[4][5][6]
-
Spill Management: In the event of a spill, sweep up the material, avoiding dust formation, and place it in a sealed, labeled container for hazardous waste disposal.[1]
Logistical and Operational Disposal Plan
The disposal of this compound waste must be managed systematically. It is crucial to segregate this waste from other laboratory waste streams to prevent unintended chemical reactions and ensure proper treatment.
Step-by-Step Disposal Protocol:
-
Waste Characterization and Segregation:
-
All waste containing this compound must be treated as hazardous waste.[1][7] This includes unused or expired product, solutions containing this compound, and contaminated labware (e.g., pipette tips, vials, flasks).
-
Use a designated, clearly labeled, and leak-proof waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the waste container tightly closed when not in use.[1][3]
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
-
Arranging for Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal company.[1][3] It must not be disposed of with household garbage or allowed to enter the sewage system.[4]
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste.
-
Ensure all paperwork and container labeling are completed according to your institution's and local regulations.
-
Hazard Summary for this compound
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral | Toxic if swallowed.[3][4] | 💀 | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3] |
| Acute Toxicity, Inhalation | Toxic if inhaled.[3][4] | 💀 | P304 + P340 + P311: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.[3] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (liver) through prolonged or repeated exposure.[1][3][4] | ⚕️ | P314: Get medical advice/attention if you feel unwell.[3] |
| Hazardous to the Aquatic Environment, Acute & Chronic | Very toxic to aquatic life with long lasting effects.[1][3][4] | ambiental | P273: Avoid release to the environment.[3] P391: Collect spillage.[3] |
Experimental Protocols for In-Laboratory Treatment
A general procedure for the reduction of aqueous selenium waste is as follows:
-
Acidification: In a suitable reaction vessel within a fume hood, carefully acidify the aqueous waste solution containing the selenium compound.
-
Reduction: Slowly add a reducing agent, such as sodium sulfite, to the acidified solution. This will reduce the selenium compound to elemental selenium, which will precipitate out of the solution.[2][8]
-
Filtration: Filter the solution to separate the precipitated elemental selenium.
-
Disposal of Precipitate: The solid elemental selenium should be collected in a labeled hazardous waste container for disposal.[2]
-
Neutralization of Filtrate: The remaining liquid filtrate should be tested and neutralized before being disposed of in accordance with institutional guidelines.[2]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.ca [fishersci.ca]
- 8. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Selenocystine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Selenocystine, a selenium-containing amino acid. Adherence to these protocols is critical to ensure personal safety and environmental protection.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is toxic if swallowed or inhaled and may cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards.[4] A face shield should be worn in addition to goggles when there is a splash risk.[4] | To prevent eye contact with this compound dust or solutions. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.[4] A flame-resistant lab coat with long sleeves and a secure closure is required.[4][5] A chemically resistant apron should be worn over the lab coat for larger quantities.[4] | To prevent skin contact, which can lead to irritation or systemic toxicity. |
| Respiratory Protection | All handling of solid and solutions of this compound must be conducted in a certified chemical fume hood.[2][3][4] If dust or aerosol generation is possible outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] | To prevent inhalation, a primary route of exposure that can lead to acute toxicity. |
| Footwear | Sturdy, closed-toe shoes are required at all times in the laboratory.[6] | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow must be followed:
1. Preparation:
-
Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood.[2][3][4] Ensure the work area is clean and uncluttered.
-
Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above. Inspect gloves for any signs of degradation or punctures.[4]
-
Assemble Materials: Gather all necessary equipment, such as spatulas, weighing paper, and glassware, and place them in the fume hood to minimize movement in and out of the containment area.
2. Handling:
-
Weighing: Carefully weigh the solid this compound on weighing paper or in a container within the fume hood to prevent the generation of dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly and carefully within the fume hood. Keep the container tightly closed when not in use.[2][7]
-
Conducting the Experiment: Perform all experimental manipulations within the fume hood. Avoid actions that could create aerosols or dust.
3. Cleanup and Decontamination:
-
Decontaminate: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., soap and water).[8]
-
Waste Disposal: All materials contaminated with this compound, including disposable PPE, weighing boats, and cleaning materials, must be disposed of as hazardous waste.[2][4]
Disposal Plan
Proper waste management is critical to prevent environmental contamination.
-
Waste Segregation: Use a dedicated, labeled, and sealed container for all solid and liquid waste containing this compound.[4][8] The container should be labeled "Hazardous Waste, this compound".[8]
-
Container Management: Keep waste containers closed except when adding waste. Store the waste container in a designated, secure area.
-
Disposal Request: When the container is full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.[2][3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2][7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][7] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[2][7] Seek immediate medical attention.[1][2] |
Spill Response:
-
Small Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4]
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[8] Prevent the spill from entering drains.[2][3]
By adhering to these safety protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
